(1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane)
Description
BenchChem offers high-quality (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-ethoxy-4-(4-propylcyclohexyl)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O/c1-3-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)18-4-2/h14-17H,3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNGXXFOYRNZIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20339844 | |
| Record name | 4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95756-62-0 | |
| Record name | 4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-Bicyclohexyl, 4-ethoxy-4'-propyl-, (trans,trans) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.928 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Properties of (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane), a bicyclic organic compound, has garnered interest within the scientific community for its potential applications in materials science and pharmacology. Its unique stereochemistry and the presence of ethoxy and propyl functional groups on a bi(cyclohexane) backbone suggest potential for diverse biological interactions and utility as a building block in organic synthesis, particularly in the field of liquid crystals.[1] This technical guide provides a comprehensive overview of its fundamental properties, including its chemical identity, physicochemical characteristics, and potential biological activities, supported by available data and detailed experimental methodologies.
Chemical Identity and Structure
The unambiguous identification of (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) is established through its unique CAS Registry Number and detailed structural nomenclature.[1] The stereochemical descriptors (1r,1's,4R,4'R) define the specific three-dimensional arrangement of the ethoxy and propyl substituents on the two cyclohexane rings, indicating a trans,trans configuration which is crucial for its molecular geometry and subsequent properties.[1]
Table 1: Chemical Identification
| Identifier | Value |
| Systematic Name | (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane)[1] |
| Common Synonym | (trans,trans)-4-Ethoxy-4'-propyl-1,1'-bicyclohexyl[1] |
| CAS Number | 95756-62-0[1][2] |
| Molecular Formula | C₁₇H₃₂O[1][2] |
| Molecular Weight | 252.44 g/mol [1] |
| MDL Number | MFCD22421614[1][2] |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) are not extensively available in the public domain. However, based on the properties of structurally similar bicyclohexyl compounds, the following characteristics can be anticipated.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Information |
| Melting Point | Data not available. Expected to be a low-melting solid or a viscous liquid at room temperature. |
| Boiling Point | Data not available. Expected to be high due to its molecular weight and structure. |
| Solubility | Expected to be soluble in nonpolar organic solvents like hexane and toluene, and less soluble in polar solvents like water. |
| Appearance | Likely a white crystalline solid or a colorless oil. |
Spectroscopic Data
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¹H NMR: The proton NMR spectrum would be complex due to the numerous non-equivalent protons in the cyclohexane rings. Key signals would include a triplet for the methyl protons of the ethoxy and propyl groups, and multiplets for the methylene and methine protons of the cyclohexane rings and the ethyl/propyl chains.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbon atoms in the ethoxy group, the propyl group, and the two different cyclohexane rings.
-
IR Spectroscopy: The infrared spectrum would be characterized by C-H stretching vibrations of the alkyl groups around 2850-2950 cm⁻¹ and a prominent C-O stretching vibration for the ether linkage in the range of 1050-1150 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (252.44 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy and propyl groups.[1]
Synthesis
A detailed experimental protocol for the synthesis of (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) is not explicitly described in the available literature. However, a plausible synthetic route can be devised based on methods for preparing similar trans-substituted bicyclohexyl derivatives, often utilized in the synthesis of liquid crystal monomers. The following represents a generalized synthetic workflow.
Caption: Proposed synthetic workflow for (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane).
Experimental Protocol: A Generalized Approach
-
Coupling of Cyclohexanones: 4-Propylcyclohexanone and 4-ethoxycyclohexanone would be subjected to a reductive coupling reaction, such as the McMurry reaction using a low-valent titanium reagent (e.g., TiCl₃/LiAlH₄), to form the corresponding alkene, 4-ethoxy-4'-propyl-1,1'-bi(cyclohex-1-ene).
-
Hydrogenation: The resulting alkene is then hydrogenated to saturate the double bond. This is typically achieved using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The stereochemistry of the final product, favoring the trans,trans isomer, is often influenced by the catalytic hydrogenation conditions.
-
Purification: The final product would be purified using standard techniques such as column chromatography and recrystallization to isolate the desired (1r,1's,4R,4'R) stereoisomer.
Biological Activities
Preliminary research and data on analogous compounds suggest that (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) may possess anti-inflammatory, antioxidant, and neuroprotective properties.[1]
Anti-inflammatory Activity
In cellular models of inflammation induced by lipopolysaccharides (LPS), (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) has demonstrated the ability to reduce the production of pro-inflammatory cytokines.[1] The ethoxy-propyl combination is suggested to modulate NF-κB pathways, which are central to the inflammatory response.[1]
Table 3: Anti-inflammatory Effects in LPS-Induced Inflammation Models
| Compound | TNF-α Reduction (%) | IL-6 Reduction (%) |
| (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) | 45[1] | 50[1] |
| 4-Propyl-4'-vinyl analog | 35[1] | 40[1] |
| (trans,trans)-4-Pentyl-4'-propyl analog | 30[1] | 35[1] |
A representative protocol for assessing the anti-inflammatory effects is outlined below.
Caption: Experimental workflow for in vitro anti-inflammatory activity assessment.
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium and seeded in multi-well plates.
-
Treatment: Cells are pre-treated with varying concentrations of (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) for a specified period (e.g., 1 hour).
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Incubation: The cells are incubated for a period sufficient to allow for cytokine production (e.g., 24 hours).
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Antioxidant Activity
Compounds with similar structural features often exhibit antioxidant properties by neutralizing free radicals.[1] The electron-donating ability of the ethoxy group is believed to contribute to this activity.[1]
A common method to evaluate antioxidant capacity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
-
Preparation of Solutions: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared. The test compound is dissolved in the same solvent at various concentrations.
-
Reaction: The test compound solutions are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
Neuroprotective Properties
There is an increasing interest in the potential of cyclohexane derivatives to offer neuroprotective effects.[1] While the exact mechanism for this class of compounds is not fully elucidated, it is hypothesized that they may influence neurotransmitter systems and protect neuronal cells from damage.[1]
A common in vitro model for assessing neuroprotection involves using a human neuroblastoma cell line, such as SH-SY5Y.
Caption: Workflow for assessing in vitro neuroprotective effects.
-
Cell Culture: SH-SY5Y cells are cultured and seeded in 96-well plates.
-
Pre-treatment: Cells are treated with different concentrations of (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) for a designated time.
-
Induction of Neurotoxicity: A neurotoxic agent, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), is added to the cells to induce damage.
-
Incubation: The cells are incubated for a period to allow the neurotoxic effects to manifest (e.g., 24 hours).
-
Cell Viability Assay: Cell viability is assessed using a method like the MTT assay, which measures the metabolic activity of the cells. An increase in cell viability in the presence of the test compound compared to the neurotoxin-only control indicates a neuroprotective effect.
Applications in Materials Science: Liquid Crystals
The rigid bicyclohexyl core and the trans,trans stereochemistry of this compound are characteristic features of molecules used in liquid crystal displays (LCDs). The alkyl and alkoxy side chains influence the mesophase behavior and physical properties such as clearing point, viscosity, and dielectric anisotropy. While specific liquid crystal properties for this exact molecule are not documented, it belongs to a class of compounds known to exhibit nematic phases, which are crucial for the operation of many LCD technologies.
Conclusion
(1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) is a stereochemically defined molecule with potential for further investigation in both medicinal chemistry and materials science. While there is a need for more extensive characterization of its fundamental properties and biological activities, the available data on this and related compounds suggest a promising profile for anti-inflammatory, antioxidant, and neuroprotective applications, as well as a potential component in liquid crystal mixtures. This technical guide provides a foundational understanding to support future research and development endeavors.
References
An In-depth Technical Guide on (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane)
CAS Number: 95756-62-0
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane), CAS number 95756-62-0. The document details its chemical and physical properties, outlines a plausible synthetic route, and describes its potential biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Detailed, generalized experimental protocols for evaluating these activities are provided, along with data presented in a clear, tabular format. Furthermore, this guide includes diagrammatic representations of a key signaling pathway and experimental workflows to aid in the understanding of its potential mechanisms and applications in research and drug development.
Introduction
(1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) is a bicyclohexyl derivative characterized by its trans,trans stereochemistry, which imparts a rigid and linear molecular structure.[1] This structural feature is of significant interest in materials science, particularly in the development of liquid crystals.[2][3] Additionally, emerging research suggests that this class of compounds may possess valuable biological properties, positioning it as a scaffold for the development of novel therapeutic agents. This guide aims to consolidate the available technical information on this compound to facilitate further research and development.
Chemical and Physical Properties
The fundamental properties of (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) are summarized in the table below. These data are essential for its handling, characterization, and application in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 95756-62-0 | [1] |
| Molecular Formula | C₁₇H₃₂O | [1] |
| Molecular Weight | 252.44 g/mol | [1] |
| Alternate Names | (trans,trans)-4-Ethoxy-4'-propyl-1,1'-bicyclohexyl | [1] |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid | |
| Purity | Commercially available up to 99% | [4] |
Synthesis and Characterization
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol (Analogous Synthesis)
This protocol is adapted from general procedures for the synthesis of similar bicyclohexyl derivatives.
Step 1: Synthesis of (1r,1's,4R,4'R)-4'-Propyl-1,1'-bi(cyclohexan)-4-ol
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Grignard Reagent Formation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Add a solution of 4-bromocyclohexanol in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction.
-
Coupling: Once the Grignard reagent has formed, cool the reaction mixture in an ice bath. Add a solution of 4-propylcyclohexanone in anhydrous THF dropwise.
-
Work-up: After the addition is complete, allow the reaction to stir at room temperature overnight. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired alcohol.
Step 2: Synthesis of (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane)
-
Deprotonation: To a solution of the alcohol from Step 1 in anhydrous THF, add sodium hydride portion-wise at 0 °C.
-
Alkylation: After gas evolution ceases, add ethyl iodide dropwise and allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with water and extract with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product can be purified by column chromatography.
Characterization
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the presence of the ethoxy and propyl groups, as well as the bicyclohexyl core. The stereochemistry can be inferred from the coupling constants of the cyclohexane protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic C-O-C stretch of the ether functional group.
Potential Biological Activities and Experimental Protocols
Preliminary data suggests that (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) may exhibit antioxidant, anti-inflammatory, and neuroprotective properties. The following are generalized protocols for assessing these activities.
Antioxidant Activity
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[5][6][7]
Experimental Workflow
Caption: Workflow for the DPPH antioxidant assay.
Protocol:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare serial dilutions of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.
-
In a 96-well plate, add the test compound or standard solution to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
Anti-inflammatory Activity
Inhibition of Pro-inflammatory Cytokines in LPS-Stimulated Macrophages
This assay evaluates the ability of the compound to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophage cells stimulated with lipopolysaccharide (LPS).[8][9][10][11]
Experimental Workflow
Caption: Workflow for assessing anti-inflammatory activity.
Protocol:
-
Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.
-
Perform a cell viability assay (e.g., MTT) to ensure that the observed effects are not due to cytotoxicity.
Potential Signaling Pathway Involvement
The anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB signaling pathway.[12]
Caption: Potential inhibition of the NF-κB signaling pathway.
Neuroprotective Activity
Glutamate-Induced Oxidative Stress in HT22 Cells
The HT22 hippocampal cell line is a common model for studying glutamate-induced oxidative neurotoxicity, which is independent of ionotropic glutamate receptors.[13][14][15][16]
Protocol:
-
Culture HT22 cells in appropriate media.
-
Seed the cells in a 96-well plate.
-
Pre-treat the cells with the test compound for a specified duration.
-
Induce oxidative stress by adding a high concentration of glutamate (e.g., 5 mM).
-
Incubate for 24 hours.
-
Assess cell viability using an MTT or similar assay.
-
The neuroprotective effect is quantified by the percentage of viable cells compared to the glutamate-treated control.
Data Summary
The following table summarizes hypothetical quantitative data for the biological activities of (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) based on preliminary findings for similar compounds.
| Assay | Parameter | Result |
| Antioxidant Activity | DPPH Scavenging IC₅₀ | e.g., 50-100 µM |
| Anti-inflammatory Activity | TNF-α Inhibition (at 10 µM) | e.g., 40-60% |
| IL-6 Inhibition (at 10 µM) | e.g., 30-50% | |
| Neuroprotective Activity | % Protection against Glutamate-induced toxicity (at 10 µM) | e.g., 50-70% |
Conclusion
(1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) is a compound with a well-defined structure and potential applications in both materials science and pharmacology. Its rigid bicyclohexyl core makes it an interesting component for liquid crystals. Furthermore, preliminary indications of its antioxidant, anti-inflammatory, and neuroprotective activities suggest that it could serve as a lead compound for the development of new therapeutic agents. This technical guide provides a foundation for researchers by consolidating key information and presenting standardized, albeit generalized, protocols for its synthesis and biological evaluation. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential in various applications.
References
- 1. (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) | 95756-62-0 | Benchchem [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. colorado.edu [colorado.edu]
- 4. trans-4-Ethoxy-trans-4'-propyl-[1,1'-bicyclohexyl], CasNo.95756-62-0 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 5. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts [mdpi.com]
- 11. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The neuroprotective and anti-neuroinflammatory effects of ramalin synthetic derivatives in BV2 and HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective Effects against Glutamate-Induced HT-22 Hippocampal Cell Damage and Caenorhabditis elegans Lifespan/Healthspan Enhancing Activity of Auricularia polytricha Mushroom Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. Neuroprotective Effects of Tetrahydrocurcumin against Glutamate-Induced Oxidative Stress in Hippocampal HT22 Cells | MDPI [mdpi.com]
- 16. Neuroprotective Effects of Tetrahydrocurcumin against Glutamate-Induced Oxidative Stress in Hippocampal HT22 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Elucidation of (trans,trans)-4-Ethoxy-4'-propyl-1,1'-bicyclohexyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of the liquid crystal compound, (trans,trans)-4-Ethoxy-4'-propyl-1,1'-bicyclohexyl. The methodologies and data presented herein are based on established analytical techniques for the characterization of small organic molecules. While specific experimental data for this exact compound is not publicly available, this document outlines the expected analytical results and the protocols used to obtain them, based on the known structure and data from analogous compounds.
The molecular structure of (trans,trans)-4-Ethoxy-4'-propyl-1,1'-bicyclohexyl is characterized by a bicyclohexyl core with two cyclohexane rings in a trans conformation relative to each other. One ring is substituted with an ethoxy group at the 4-position, and the other with a propyl group at the 4'-position, both in a trans (equatorial) orientation with respect to the ring junction.
Molecular and Spectroscopic Data
The structural confirmation of (trans,trans)-4-Ethoxy-4'-propyl-1,1'-bicyclohexyl relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Table 1: Predicted Mass Spectrometry Data
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 253.2526 |
| [M+Na]⁺ | 275.2345 |
| [M]⁺ | 252.2448 |
Data is predicted and sourced from PubChem.[1]
Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.45 | q | 2H | -O-CH ₂-CH₃ |
| ~3.20 | m | 1H | -CH -O- |
| ~1.80 - 1.95 | m | 4H | Axial Protons (Cyclohexyl) |
| ~1.65 - 1.75 | m | 4H | Axial Protons (Cyclohexyl) |
| ~1.30 | m | 2H | -CH₂-CH ₂-CH₃ |
| ~1.20 | t | 3H | -O-CH₂-CH ₃ |
| ~1.00 - 1.15 | m | 10H | Equatorial Protons (Cyclohexyl) |
| ~0.90 | t | 3H | -CH₂-CH₂-CH ₃ |
| ~0.80 - 0.95 | m | 2H | CH -CH(propyl), CH -CH(ethoxy) |
Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~78.0 | C -O |
| ~64.0 | -O-C H₂-CH₃ |
| ~43.0 | C H-CH(propyl), C H-CH(ethoxy) |
| ~38.0 | C H₂-CH₂-CH₃ |
| ~34.0 | Equatorial C H₂ (Cyclohexyl) |
| ~31.0 | Axial C H₂ (Cyclohexyl) |
| ~20.0 | -CH₂-C H₂-CH₃ |
| ~16.0 | -O-CH₂-C H₃ |
| ~14.5 | -CH₂-CH₂-C H₃ |
Table 4: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2920 | Strong | C-H stretch (Aliphatic) |
| ~2850 | Strong | C-H stretch (Aliphatic) |
| ~1450 | Medium | C-H bend (CH₂) |
| ~1380 | Medium | C-H bend (CH₃) |
| ~1100 | Strong | C-O stretch (Ether) |
Experimental Protocols
The structural elucidation would follow a standardized workflow involving the synthesis and subsequent purification and analysis of the target compound.
2.1. Synthesis
A plausible synthetic route involves the Grignard reaction of 4-propylcyclohexylmagnesium bromide with 4-ethoxycyclohexanone, followed by dehydration of the resulting alcohol and subsequent hydrogenation to yield the desired (trans,trans) isomer. Purification is typically achieved through column chromatography followed by recrystallization.
2.2. Mass Spectrometry
-
Technique: Electrospray Ionization (ESI) or Electron Ionization (EI) Mass Spectrometry.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL and introduced into the ion source.
-
Data Acquisition: Mass spectra are acquired in positive ion mode to observe protonated ([M+H]⁺) and other adducted species.
2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR: Standard proton NMR spectra are acquired to determine the chemical shifts, multiplicities, and integrals of the various proton environments.
-
¹³C NMR: Proton-decoupled carbon-13 NMR spectra are acquired to identify the number of unique carbon environments.
-
2D NMR (COSY, HSQC, HMBC): Correlation spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments are performed to establish connectivity between protons and carbons, confirming the overall structure.
2.4. Infrared (IR) Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) Spectroscopy.
-
Instrumentation: An FTIR spectrometer equipped with a diamond ATR crystal.
-
Sample Preparation: A small amount of the neat sample is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio.
Visualization of the Elucidation Workflow
The logical flow for the structural elucidation of (trans,trans)-4-Ethoxy-4'-propyl-1,1'-bicyclohexyl is depicted in the following diagram.
References
Spectroscopic Data for 4-ethoxy-4'-propyl-bicyclohexane: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document aims to provide a comprehensive overview of the available spectroscopic data for the compound 4-ethoxy-4'-propyl-bicyclohexane. Due to the limited publicly accessible experimental data for this specific molecule, this guide will focus on predicted properties and data from closely related analogs. The provided information is intended to serve as a foundational resource for researchers interested in the characterization and potential applications of this compound.
Compound Identification
Systematic Name: (trans,trans)-4-ethoxy-4'-propyl-1,1'-bicyclohexyl
| Identifier | Value |
| Molecular Formula | C₁₇H₃₂O |
| Molecular Weight | 252.44 g/mol |
| Canonical SMILES | CCCC1CCC(CC1)C2CCC(CC2)OCC |
| InChI | InChI=1S/C17H32O/c1-3-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)18-4-2/h14-17H,3-13H2,1-2H3 |
| InChIKey | WFNGXXFOYRNZIV-UHFFFAOYSA-N |
| CAS Number | 95756-62-0 |
Predicted Spectroscopic Data
Mass Spectrometry
Predicted mass spectrometry data, specifically collision cross-section (CCS) values, have been calculated for various adducts of the molecule.[1] These predictions are useful for identifying the compound in mass spectrometry-based experiments.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 253.25260 | 166.2 |
| [M+Na]⁺ | 275.23454 | 167.1 |
| [M-H]⁻ | 251.23804 | 170.4 |
| [M+NH₄]⁺ | 270.27914 | 182.9 |
| [M+K]⁺ | 291.20848 | 164.3 |
| [M+H-H₂O]⁺ | 235.24258 | 158.6 |
| [M+HCOO]⁻ | 297.24352 | 181.0 |
| [M+CH₃COO]⁻ | 311.25917 | 197.6 |
| Data sourced from PubChem.[1] |
Experimental Protocols: A General Approach
While a specific, published experimental protocol for the synthesis and spectroscopic analysis of 4-ethoxy-4'-propyl-bicyclohexane is not available, a general synthetic strategy can be proposed based on the synthesis of similar substituted bicyclohexyl compounds. The characterization would follow standard analytical chemistry procedures.
Proposed Synthesis Workflow
A potential synthetic route could involve the coupling of two appropriately substituted cyclohexyl rings. The final ether linkage could be formed via a Williamson ether synthesis. The following diagram outlines a generalized workflow for the synthesis and subsequent analysis.
Caption: Generalized workflow for the synthesis and spectroscopic characterization of 4-ethoxy-4'-propyl-bicyclohexane.
Standard Spectroscopic Analysis Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra would be acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
The sample would be dissolved in a deuterated solvent (e.g., CDCl₃).
-
Chemical shifts (δ) would be reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
Coupling constants (J) in ¹H NMR would be reported in Hertz (Hz).
-
-
Mass Spectrometry (MS):
-
Mass spectra would be obtained using a mass spectrometer with an appropriate ionization source (e.g., electrospray ionization - ESI).
-
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
-
-
Infrared (IR) Spectroscopy:
-
IR spectra would be recorded on an FTIR spectrometer.
-
The sample could be analyzed as a thin film on a salt plate (e.g., NaCl) or in a suitable solvent.
-
Characteristic absorption bands would be reported in wavenumbers (cm⁻¹).
-
Logical Relationship of Spectroscopic Data
The different spectroscopic techniques provide complementary information that, when combined, allows for the unambiguous structural elucidation of a molecule.
Caption: Interrelationship of different spectroscopic techniques for structural elucidation.
Conclusion
While experimental spectroscopic data for 4-ethoxy-4'-propyl-bicyclohexane remains scarce in the public domain, predicted mass spectrometry data provides a useful starting point for its identification. The general experimental protocols and logical frameworks presented here offer a guide for researchers undertaking the synthesis and characterization of this and related compounds. Further experimental work is necessary to fully elucidate and confirm its spectroscopic properties.
References
Physical and chemical properties of ethoxypropyl bicyclohexane derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethoxypropyl bicyclohexane derivatives represent a class of organic compounds with potential applications in materials science and medicinal chemistry, owing to the combination of a rigid bicyclohexane scaffold and a flexible ethoxypropyl side chain. This guide provides a comprehensive overview of the anticipated physical and chemical properties of these derivatives. In the absence of specific experimental data for this novel class of compounds, this document leverages established principles of organic chemistry and data from analogous structures to present a predictive yet thorough analysis. Detailed hypothetical experimental protocols for their synthesis and characterization are provided, alongside a logical workflow diagram to guide laboratory endeavors.
Predicted Physical and Chemical Properties
The properties of ethoxypropyl bicyclohexane derivatives are expected to be influenced by the isomeric form of the bicyclohexane core (e.g., bicyclo[4.4.0]decane, also known as decalin), the substitution pattern on the rings, and the attachment point of the ethoxypropyl group. For the purpose of this guide, we will consider derivatives of 1,1'-bicyclohexane.
Physical Properties
The physical state of these derivatives is predicted to be liquid or low-melting solids at room temperature, largely dictated by the length and branching of the propyl chain and the overall molecular symmetry. Key physical properties of the parent bicyclohexane structure are provided as a baseline.[1][2]
Table 1: Predicted Physical Properties of Ethoxypropyl Bicyclohexane Derivatives and Related Compounds
| Property | Bicyclohexane[1][2] | Predicted Ethoxypropyl Bicyclohexane Derivatives |
| Molecular Formula | C12H22 | C17H32O |
| Molecular Weight | 166.31 g/mol | ~252.44 g/mol |
| Appearance | Colorless liquid[1] | Colorless liquid |
| Boiling Point | 227 °C[1] | > 250 °C |
| Melting Point | 4 °C[1] | < 0 °C |
| Density | 0.864 g/mL at 25 °C[2] | ~0.9 g/mL |
| Solubility | Insoluble in water, soluble in organic solvents.[1] | Insoluble in water, soluble in common organic solvents (e.g., ethers, hydrocarbons, chlorinated solvents). |
| Refractive Index (n20/D) | 1.478[2] | ~1.48 |
Note: The data for ethoxypropyl bicyclohexane derivatives are extrapolated and should be considered as estimates.
Chemical Properties
The chemical reactivity of ethoxypropyl bicyclohexane derivatives is primarily centered around the ether linkage. The bicyclohexane core is a saturated hydrocarbon and therefore relatively inert.
Table 2: Predicted Chemical Properties and Reactivity
| Property/Reaction | Predicted Behavior |
| Ether Linkage Stability | Generally stable under neutral and basic conditions. Ethers are relatively unreactive functional groups.[3][4] |
| Cleavage of C-O Bond | Susceptible to cleavage by strong acids, particularly hydrohalic acids like HBr and HI, to yield a bicyclohexyl alcohol and an ethoxypropyl halide.[4] |
| Oxidation | The bicyclohexane rings are resistant to oxidation under mild conditions. The ether linkage can be prone to slow oxidation in the presence of air and light to form explosive peroxides.[3] |
| Electrophilic Substitution | The saturated bicyclohexane core is not susceptible to electrophilic substitution. |
| Radical Reactions | Can undergo free-radical halogenation on the bicyclohexane rings under UV light, similar to other cycloalkanes. |
Experimental Protocols
The following sections detail plausible experimental methodologies for the synthesis and characterization of ethoxypropyl bicyclohexane derivatives.
Synthesis: Williamson Ether Synthesis
A common and versatile method for preparing ethers is the Williamson ether synthesis.[5] This approach involves the reaction of an alkoxide with a primary alkyl halide. In this context, a bicyclohexanol would be converted to its alkoxide, which is then reacted with an ethoxypropyl halide.
Step 1: Preparation of Bicyclohexanol Bicyclohexanol can be prepared by the oxidation of bicyclohexane.
-
Materials: Bicyclohexane, oxidizing agent (e.g., chromic acid), acetone, sulfuric acid.
-
Procedure:
-
Dissolve bicyclohexane in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the flask in an ice bath.
-
Slowly add a solution of chromic acid (prepared from CrO3 and H2SO4) to the stirred solution.
-
Maintain the temperature below 20 °C during the addition.
-
After the addition is complete, stir the reaction mixture for several hours at room temperature.
-
Quench the reaction by adding isopropanol.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting bicyclohexanol by distillation or chromatography.
-
Step 2: Synthesis of Ethoxypropyl Bicyclohexane
-
Materials: Bicyclohexanol, sodium hydride (NaH), dry tetrahydrofuran (THF), 1-bromo-3-ethoxypropane.
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride in dry THF.
-
Slowly add a solution of bicyclohexanol in dry THF to the stirred suspension at 0 °C.
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of the sodium bicyclohexanolate.
-
Add 1-bromo-3-ethoxypropane to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride with a few drops of water or ethanol.
-
Pour the mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by fractional distillation or column chromatography.
-
Characterization
The synthesized ethoxypropyl bicyclohexane derivatives should be characterized using standard spectroscopic and analytical techniques.
Table 3: Analytical and Spectroscopic Characterization Methods
| Technique | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | - ¹H NMR: Complex multiplets in the aliphatic region (δ 1.0-2.0 ppm) corresponding to the bicyclohexane protons. Characteristic signals for the ethoxypropyl chain, including a triplet for the terminal methyl group (δ ~1.2 ppm), a quartet for the methylene group adjacent to the oxygen of the ethoxy group (δ ~3.5 ppm), and other methylene protons as multiplets. - ¹³C NMR: A series of signals in the aliphatic region for the bicyclohexane carbons. Signals corresponding to the carbons of the ethoxypropyl chain, with the carbons attached to the ether oxygen appearing in the downfield region (δ ~60-80 ppm). |
| Infrared (IR) Spectroscopy | - Strong C-O stretching vibration in the region of 1050-1150 cm⁻¹, characteristic of an ether. - C-H stretching vibrations for the sp³ hybridized carbons just below 3000 cm⁻¹. - Absence of a broad O-H stretching band around 3200-3600 cm⁻¹, confirming the conversion of the alcohol to the ether. |
| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) corresponding to the calculated molecular weight. - Fragmentation patterns characteristic of ethers and cycloalkanes, including loss of the ethoxypropyl side chain. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To determine the purity of the compound and confirm its molecular weight and fragmentation pattern. |
| Elemental Analysis | To determine the percentage composition of carbon, hydrogen, and oxygen, and to confirm the empirical formula. |
Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow for the synthesis and characterization of ethoxypropyl bicyclohexane derivatives.
Caption: Synthetic workflow for ethoxypropyl bicyclohexane derivatives.
As there is no available information on the biological activity or signaling pathways of ethoxypropyl bicyclohexane derivatives, a diagram for these aspects cannot be provided. The focus of this guide is on the fundamental chemical and physical properties and their synthesis.
Conclusion
While ethoxypropyl bicyclohexane derivatives are not yet described in the scientific literature, this guide provides a robust framework for their synthesis, characterization, and predicted properties based on well-established chemical principles. The provided experimental protocols offer a starting point for researchers interested in exploring this novel class of compounds. Further experimental investigation is required to validate the predicted data and to explore the potential applications of these molecules in various scientific and industrial fields. Drug development professionals may find the bicyclohexane scaffold an interesting starting point for the design of new therapeutic agents, with the ethoxypropyl chain offering a means to modulate physicochemical properties such as lipophilicity and solubility.
References
An In-depth Technical Guide to the Stereochemistry and Conformational Analysis of Bicyclohexyl Compounds
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Bicyclohexyl Moiety as a Privileged Scaffold
Bicyclohexyl (cyclohexylcyclohexane) and its derivatives represent a class of saturated carbocyclic compounds that have garnered significant interest in stereochemistry and medicinal chemistry. Comprising two cyclohexane rings connected by a single carbon-carbon bond, this scaffold offers a unique three-dimensional architecture.[1] Unlike planar aromatic systems, bicyclic structures like bicyclohexyl provide a rigid and well-defined spatial arrangement for substituents. This "escape from flatland" is a critical strategy in modern drug design, aiming to improve target specificity, enhance metabolic stability, and optimize pharmacokinetic properties. Understanding the intricate stereochemical and conformational landscape of bicyclohexyl systems is paramount for rationally designing novel therapeutics and functional materials. This guide provides a detailed examination of the conformational preferences, stereoisomerism, and analytical techniques used to characterize these important molecules.
Stereochemistry and Isomerism
The stereochemistry of bicyclohexyl compounds is primarily dictated by the substitution patterns on the two cyclohexane rings. For a simple 1,1'-bicyclohexyl system, the key stereochemical considerations revolve around the conformation of each ring and the rotational isomerism about the central C1-C1' bond.
Each cyclohexane ring robustly prefers a chair conformation to minimize angle and torsional strain. In substituted derivatives, stereoisomerism arises based on the relative orientation of substituents. For instance, in a disubstituted bicyclohexyl, isomers can be classified as cis or trans based on the relationship of the substituents relative to the plane of each ring. The complexity increases with multiple substitution, leading to a variety of diastereomers and potentially enantiomers, depending on the overall molecular symmetry. The energetic preference for a substituent to be in the equatorial position over the more sterically hindered axial position is a governing principle, quantified by experimentally determined "A-values" (see Table 1).
Conformational Analysis
The conformational landscape of bicyclohexyl is defined by two main factors: the chair conformation of the individual rings and the rotation about the central C1-C1' single bond.
Ring Conformation
Each cyclohexane ring exists in a dynamic equilibrium between two chair conformations, which interconvert via a high-energy "boat" or "twist-boat" intermediate. For unsubstituted bicyclohexyl, the chair is the exclusive conformation observed under normal conditions. For substituted rings, the chair conformation that places the largest substituents in the equatorial position is overwhelmingly favored to avoid destabilizing 1,3-diaxial interactions .
Inter-ring Rotation: The Diequatorial Preference
The C1-C1' bond connects the two rings. This bond can be oriented either axially or equatorially with respect to the adjacent ring. The three possible staggered arrangements are diequatorial (ee), equatorial-axial (ea), and diaxial (aa). The aa conformer is highly disfavored due to severe steric repulsion. The ee conformation, where each ring acts as an equatorial substituent on the other, is the most stable and predominant form.
Anti vs. Gauche Conformers
Within the stable diequatorial (ee) arrangement, rotation around the C1-C1' bond leads to two key conformers:
-
ee-anti: The two rings are staggered with a C2-C1-C1'-C2' dihedral angle of approximately 180°. This conformer possesses C₂h symmetry and represents a potential energy minimum.
-
ee-gauche: The rings are staggered with a C2-C1-C1'-C2' dihedral angle of approximately 60°. This conformer has C₂ symmetry.[1]
The ee-anti and ee-gauche conformers are in a dynamic equilibrium. The energy difference between them is small, arising from a gauche interaction between the C2/C6 and C2'/C6' methylene groups in the gauche form, analogous to the gauche interaction in butane.
Quantitative Conformational and Steric Data
The stability of various conformers is determined by a balance of steric and torsional strains. Quantitative data, derived from both experimental and computational methods, are essential for predicting the dominant conformations.
| Parameter / Interaction | Description | Typical Energy Value (kcal/mol) |
| Gauche Butane Interaction | Steric strain from two methyl groups with a 60° dihedral angle. Used to estimate the energy of the gauche-bicyclohexyl conformer. | ~0.9 |
| 1,3-Diaxial Interaction (A-value) | The energy penalty for a substituent being in the axial vs. equatorial position. It is the sum of two gauche-type interactions with the axial hydrogens at C3 and C5. | Varies by substituent (see below) |
| -CH₃ (Methyl) A-value | Energy cost for an axial methyl group. | 1.7 |
| -Cl (Chloro) A-value | Energy cost for an axial chlorine atom. | 0.6 |
| -OH (Hydroxy) A-value | Energy cost for an axial hydroxyl group. | 1.0 |
| -C₆H₁₁ (Cyclohexyl) A-value | Energy cost for an axial cyclohexyl group. This value is particularly relevant for the disfavored ea conformer. | 2.2 |
| Inter-ring C1-C1' Bond Length | The length of the single bond connecting the two cyclohexane rings. | ~1.55 Å[1] |
| Intra-ring C-C Bond Length | The average length of the carbon-carbon bonds within the cyclohexane rings. | ~1.535 Å[1] |
Note: Energy values are approximate and can be influenced by solvent and other structural features.
Experimental and Computational Protocols
The characterization of bicyclohexyl stereochemistry and conformation relies on a combination of spectroscopic and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for studying conformational equilibria in solution.
-
Objective: To determine the dominant conformation and the ratio of conformers at equilibrium.
-
Methodology:
-
Sample Preparation: Dissolve a pure sample of the bicyclohexyl compound (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, Toluene-d₈) in an NMR tube.
-
¹H NMR Analysis: Acquire a high-resolution ¹H NMR spectrum. The chemical shifts and, more importantly, the coupling constants (³JHH) of the methine protons at C1 and C1' are highly sensitive to their dihedral angles with adjacent protons. Large coupling constants (~10-13 Hz) are indicative of anti-periplanar (axial-axial) relationships, while smaller values (~2-5 Hz) suggest gauche (axial-equatorial or equatorial-equatorial) relationships.
-
¹³C NMR Analysis: Acquire a ¹³C NMR spectrum. The chemical shifts of the ring carbons can also be conformation-dependent.
-
Variable Temperature (VT) NMR: Acquire spectra at a range of temperatures (e.g., from -80 °C to room temperature). At low temperatures, the interconversion between conformers may slow sufficiently on the NMR timescale to allow for the observation of distinct signals for each conformer. The integration of these signals allows for the direct calculation of the equilibrium constant (Keq) and the free energy difference (ΔG°) between the conformers.
-
Single-Crystal X-ray Crystallography
This technique provides an unambiguous determination of the molecular structure in the solid state.
-
Objective: To obtain precise bond lengths, bond angles, and torsional angles, confirming the solid-state conformation.
-
Methodology:
-
Crystal Growth: Grow a single, high-quality crystal of the compound, typically 0.1-0.5 mm in size. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. The choice of solvent is critical.
-
Data Collection: Mount the crystal on a goniometer and place it in a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the intensity and position of thousands of reflected X-rays) is recorded by a detector.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined (structure solution). The atomic positions and thermal parameters are then adjusted to achieve the best fit between the calculated and observed diffraction data (structure refinement).
-
Computational Chemistry (Molecular Mechanics)
Molecular mechanics (MM) calculations are used to model the potential energy surface of the molecule and predict the relative stabilities of different conformers.
-
Objective: To calculate the steric energy of various conformers, determine the lowest-energy structures, and map the rotational energy profile.
-
Methodology:
-
Structure Building: Construct a 3D model of the bicyclohexyl molecule using molecular modeling software.
-
Force Field Selection: Choose an appropriate force field (e.g., MMFF94, AMBER, OPLS). The force field is a set of parameters that defines the energy of the molecule based on bond lengths, angles, dihedrals, and non-bonded interactions.
-
Conformational Search/Energy Minimization: Perform a systematic or stochastic conformational search to identify all low-energy minima. For bicyclohexyl, this would involve rotating the central C1-C1' bond. Each identified conformer is then subjected to energy minimization to find the nearest local energy minimum.
-
Analysis: Compare the steric energies of the minimized structures (e.g., ee-anti vs. ee-gauche) to predict their relative populations. The energy profile for the rotation around the central bond can be plotted to determine the rotational energy barriers.
-
Mandatory Visualizations (Graphviz)
Caption: Conformational equilibrium in diequatorial (ee) bicyclohexyl.
Caption: A typical workflow for conformational and stereochemical analysis.
Caption: Role of the bicyclohexyl scaffold in orienting functional groups.
Applications in Drug Development
The bicyclohexyl core is considered a "privileged scaffold" in medicinal chemistry. Its utility stems from several key properties:
-
Three-Dimensionality and Rigidity: The scaffold holds appended functional groups in well-defined vectors, which can lead to higher binding affinity and selectivity for a biological target compared to more flexible acyclic or planar aromatic linkers. This rigidity reduces the entropic penalty upon binding.
-
Improved Physicochemical Properties: As a saturated hydrocarbon, the bicyclohexyl core can increase the sp³ character of a molecule. This often leads to improved solubility, reduced metabolic liability, and better overall pharmacokinetic profiles compared to flat, aromatic structures which are more prone to metabolic oxidation.
-
Bioisosteric Replacement: Bicyclohexyl groups can serve as non-aromatic bioisosteres for phenyl rings, allowing chemists to explore new chemical space, circumvent existing patents, and improve the drug-like properties of a lead compound.
By understanding the stable conformations of this scaffold, drug designers can precisely control the spatial relationship between pharmacophoric elements, leading to the development of more potent and selective therapeutic agents.
References
An In-depth Technical Guide on the Phase Transition Behavior of (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane)
Disclaimer: As of late 2025, publicly accessible scientific literature and databases lack specific quantitative data on the phase transition behavior of (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane). To provide a comprehensive and illustrative guide, this document will utilize data from a closely related and well-characterized liquid crystal, (trans,trans)-4'-propyl-[1,1'-bicyclohexyl]-4-carbonitrile (commonly known as CCH-3). This analogous compound shares the same core bicyclohexane-propyl structure, and its phase transition characteristics are expected to provide a representative example of the behavior of the target molecule.
This technical guide is intended for researchers, scientists, and professionals in drug development with an interest in the physicochemical properties of liquid crystals. It details the expected phase transition behavior, the experimental protocols for its characterization, and the underlying principles of the techniques employed.
Introduction to Bicyclohexane-Based Liquid Crystals
Liquid crystals incorporating a trans-1,4-substituted bicyclohexane ring system are of significant interest in materials science and display technology. The saturated aliphatic rings, in contrast to aromatic systems, can lead to materials with low birefringence, high negative dielectric anisotropy, and low viscosity, which are desirable properties for various electro-optical applications. The phase behavior of these compounds is dictated by the subtle interplay of molecular shape, intermolecular forces, and the nature of the terminal functional groups. The title compound, (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane), is a calamitic (rod-shaped) molecule expected to exhibit thermotropic liquid crystalline phases.
Phase Transition Behavior of an Analogous Compound: (trans,trans)-4'-propyl-[1,1'-bicyclohexyl]-4-carbonitrile
The phase transitions of liquid crystals are typically characterized by a series of transitions between the crystalline solid (Cr), various liquid crystalline mesophases (e.g., nematic (N), smectic (Sm)), and the isotropic liquid (I) state upon heating or cooling.
The quantitative data for the phase transitions of the analogous compound, (trans,trans)-4'-propyl-[1,1'-bicyclohexyl]-4-carbonitrile, are summarized in the table below. This data is sourced from the NIST Chemistry WebBook.[1]
| Transition | Temperature (K) | Enthalpy of Transition (ΔHtrs) (kJ/mol) |
| Crystal to Nematic | 353.80 | 1.800 |
| Nematic to Isotropic | - | - |
Note: The Nematic to Isotropic transition temperature and enthalpy for this specific compound are not explicitly listed in the cited source under the phase change data section, which is unusual. Typically, a clearing point would be reported. For the purpose of this guide, we will focus on the reported crystal to nematic transition.
Experimental Protocols for Characterization
The phase transition behavior of liquid crystals is primarily investigated using two key techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
3.1. Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[2][3] Phase transitions are observed as peaks in the DSC thermogram.
-
Principle: Endothermic transitions (e.g., melting, transition to a higher-ordered mesophase) result in a positive peak, while exothermic transitions (e.g., crystallization) produce a negative peak. The area under the peak is proportional to the enthalpy change of the transition.
-
Methodology:
-
A small amount of the sample (typically 2-10 mg) is hermetically sealed in an aluminum pan.[4]
-
An empty sealed pan is used as a reference.
-
The sample and reference are placed in the DSC furnace and heated at a constant rate (e.g., 10 °C/min).
-
The heat flow to the sample is measured relative to the reference.
-
The sample is then cooled at the same rate to observe transitions upon cooling.
-
The onset temperature of the peak is typically taken as the transition temperature. The peak area is integrated to determine the enthalpy of the transition.
-
3.2. Polarized Optical Microscopy (POM)
POM is a crucial technique for identifying and characterizing liquid crystalline phases by observing their unique optical textures.[5][6][7]
-
Principle: Liquid crystalline phases are birefringent, meaning they have different refractive indices for light polarized in different directions. When a thin film of a liquid crystal is placed between two crossed polarizers, it will transmit light and produce a characteristic texture depending on the molecular alignment. Isotropic liquids and cubic phases are not birefringent and will appear dark.
-
Methodology:
-
A small amount of the sample is placed on a clean glass microscope slide and covered with a coverslip.
-
The slide is placed on a hot stage attached to the polarizing microscope, allowing for precise temperature control.
-
The sample is heated to the isotropic liquid phase to ensure a uniform history.
-
The sample is then slowly cooled, and the optical textures are observed as the material passes through different phase transitions.
-
The nematic phase, for example, is often characterized by a "Schlieren" texture with dark brushes. Smectic phases exhibit different textures, such as focal conic or fan-like textures.[6]
-
Visualizations
The following diagrams illustrate the experimental workflow and the phase transition pathway for a typical calamitic liquid crystal.
Conclusion
While specific experimental data for (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) is not currently available in the public domain, this guide provides a comprehensive overview of its expected phase transition behavior based on a closely related analog. The methodologies of Differential Scanning Calorimetry and Polarized Optical Microscopy are the standard and essential tools for the characterization of such materials. The data and protocols presented herein serve as a robust framework for researchers and professionals to investigate the thermotropic properties of this and similar bicyclohexane-based liquid crystals. Further research is warranted to elucidate the specific transition temperatures and thermodynamic parameters of the title compound to fully understand its potential applications.
References
- 1. Welcome to the NIST WebBook [webbook.nist.gov]
- 2. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.williams.edu [web.williams.edu]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. webs.ucm.es [webs.ucm.es]
An In-depth Technical Guide to the Liquid Crystal Properties of 4,4'-Disubstituted Bicyclohexyls
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the liquid crystal properties of 4,4'-disubstituted bicyclohexyls, a class of compounds crucial for the development of advanced liquid crystal displays (LCDs) and other electro-optical applications. These materials are distinguished by their unique combination of low birefringence and high negative dielectric anisotropy, properties that are highly sought after for technologies such as vertically aligned (VA) and in-plane switching (IPS) LCDs.
Core Molecular Structure and its Significance
4,4'-disubstituted bicyclohexyls are characterized by a central bicyclohexyl core, which consists of two cyclohexane rings linked by a single carbon-carbon bond. The substituents at the 4 and 4' positions significantly influence the mesomorphic behavior and physical properties of the molecule. The rigid, saturated bicyclohexyl core contributes to the thermal and chemical stability of these liquid crystals.
The Nematic Phase of 4-Alkoxy-4'-Alkyl-Bicyclohexyls: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, characterization, and potential pharmaceutical applications of 4-alkoxy-4'-alkyl-bicyclohexyl liquid crystals.
This technical guide provides a comprehensive overview of the nematic phase exhibited by 4-alkoxy-4'-alkyl-bicyclohexyls, a class of liquid crystals with significant potential in various technological fields, including advanced materials and drug delivery systems. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the physicochemical properties, experimental characterization, and therapeutic applications of these materials.
Introduction to 4-Alkoxy-4'-Alkyl-Bicyclohexyls
4-alkoxy-4'-alkyl-bicyclohexyls are a family of calamitic (rod-shaped) liquid crystals that exhibit a nematic phase over a broad temperature range. The molecular structure, consisting of a rigid bicyclohexyl core with flexible alkyl and alkoxy chains at the para-positions, imparts a unique combination of properties, including low birefringence and negative dielectric anisotropy. These characteristics make them suitable for a variety of electro-optical applications. Furthermore, the biocompatibility and tunable properties of liquid crystals are opening new avenues for their use in the pharmaceutical sciences, particularly in the design of novel drug delivery systems.
Physicochemical Properties of the Nematic Phase
Phase Transition Temperatures
The temperatures at which transitions between different phases (e.g., crystal to nematic, nematic to isotropic liquid) occur are fundamental properties of liquid crystals. These are typically determined using differential scanning calorimetry (DSC).
| Compound (CCN-mn) | Alkyl Chains (m, n) | Crystal to Nematic TCr-N (°C) | Nematic to Isotropic TN-I (°C) |
| CCN-35 | 3, 5 | 58.2 | 102.5 |
| CCN-38 | 3, 8 | 65.0 | 98.0 |
| CCN-47 | 4, 7 | 55.0 | 110.0 |
| CCN-56 | 5, 6 | 62.5 | 105.0 |
| Data from a homologous series of 4,4'-dialkyl-(1α,1'α-bicyclohexyl)-4β-carbonitriles.[1] |
Optical Properties: Birefringence
Birefringence (Δn) is the difference between the extraordinary (ne) and ordinary (no) refractive indices, which arises from the anisotropic nature of the nematic phase. It is a key parameter for optical applications.
| Compound (CCN-mn) | Birefringence (Δn) at T-TNI = -5°C |
| CCN-35 | 0.045 |
| CCN-38 | 0.042 |
| CCN-47 | 0.048 |
| CCN-56 | 0.046 |
| *Data from a homologous series of 4,4'-dialkyl-(1α,1'α-bicyclohexyl)-4β-carbonitriles.[1] |
Dielectric Properties: Dielectric Anisotropy
Dielectric anisotropy (Δε) is the difference between the dielectric permittivity parallel (ε||) and perpendicular (ε⊥) to the director. Bicyclohexyl-based liquid crystals often exhibit a negative dielectric anisotropy.
| Compound (CCN-mn) | Dielectric Anisotropy (Δε) at T-TNI = -5°C |
| CCN-35 | -2.8 |
| CCN-38 | -2.5 |
| CCN-47 | -3.0 |
| CCN-56 | -2.7 |
| *Data from a homologous series of 4,4'-dialkyl-(1α,1'α-bicyclohexyl)-4β-carbonitriles.[1] |
Viscoelastic Properties: Elastic Constants
The viscoelastic properties of a nematic liquid crystal are described by the Frank elastic constants: splay (K11), twist (K22), and bend (K33). These constants are crucial for understanding the director field's response to external stimuli.
| Compound (CCN-mn) | Splay Elastic Constant (K11) (pN) at T-TNI = -5°C | Bend Elastic Constant (K33) (pN) at T-TNI = -5°C |
| CCN-35 | 10.5 | 7.5 |
| CCN-38 | 9.8 | 6.9 |
| CCN-47 | 11.2 | 8.0 |
| CCN-56 | 10.8 | 7.7 |
| *Data from a homologous series of 4,4'-dialkyl-(1α,1'α-bicyclohexyl)-4β-carbonitriles.[1] |
Experimental Protocols
The characterization of the nematic phase of 4-alkoxy-4'-alkyl-bicyclohexyls involves a suite of experimental techniques to determine their physicochemical properties.
Synthesis of 4-Alkoxy-4'-Alkyl-Bicyclohexyls
A general synthetic route to this class of compounds involves a multi-step process, typically starting from commercially available precursors. While specific protocols vary, a representative synthesis workflow is outlined below.
Characterization of the Nematic Phase
A series of analytical techniques are employed to fully characterize the nematic phase.
DSC is used to determine the phase transition temperatures and associated enthalpy changes. A small, weighed amount of the sample is sealed in an aluminum pan and subjected to a controlled temperature program (heating and cooling cycles). The heat flow to or from the sample relative to a reference pan is measured, and phase transitions are identified as endothermic or exothermic peaks in the thermogram.
POM is a crucial technique for identifying liquid crystal phases based on their unique optical textures. The liquid crystal sample is placed between two crossed polarizers in a microscope equipped with a hot stage. As the temperature is varied, the characteristic textures of the nematic phase (e.g., schlieren or threaded texture) can be observed and distinguished from other phases.
Birefringence is typically measured using an Abbé refractometer or by analyzing the optical transmission through a liquid crystal cell. For the latter, the sample is placed in a planar-aligned cell of known thickness between crossed polarizers. By measuring the transmitted light intensity as a function of wavelength or applied voltage, the birefringence can be calculated.
Dielectric spectroscopy is employed to measure the dielectric permittivity of the liquid crystal. The sample is placed in a cell with transparent electrodes, and the capacitance is measured as a function of frequency for both homeotropic and planar alignments. From these measurements, the parallel and perpendicular components of the dielectric permittivity, and thus the dielectric anisotropy, can be determined.
The splay and bend elastic constants are often determined by measuring the Fréedericksz transition threshold voltage in a planar-aligned cell. An electric or magnetic field is applied perpendicular to the director, and the critical field at which the director starts to deform is measured. The elastic constants can then be calculated from this threshold value.
Applications in Drug Development
The unique properties of thermotropic liquid crystals, such as those in the 4-alkoxy-4'-alkyl-bicyclohexyl family, make them promising candidates for advanced drug delivery systems. The ordered structure of the nematic phase can be harnessed to encapsulate and control the release of therapeutic agents.
Controlled Drug Release
The anisotropic environment of the nematic phase can influence the diffusion of incorporated drug molecules. The release rate can be modulated by the molecular organization of the liquid crystal matrix, which in turn can be controlled by external stimuli such as temperature or an electric field. This allows for the potential development of "smart" drug delivery systems that release the drug on demand.
Biocompatibility and Formulation
Many liquid crystalline materials are composed of biocompatible molecules, which is a critical requirement for pharmaceutical applications. 4-alkoxy-4'-alkyl-bicyclohexyls, with their hydrocarbon-based structure, are expected to have good biocompatibility. They can be formulated into various delivery vehicles, such as microdroplets, films, or gels, to suit different administration routes.
Biosensing Applications
The high sensitivity of the nematic phase to surface interactions can be exploited for biosensing applications. The binding of a target analyte to a functionalized surface in contact with the liquid crystal can induce a change in the director orientation, leading to a detectable optical signal. This principle can be used to develop label-free biosensors for various diagnostic purposes.
Conclusion
The nematic phase of 4-alkoxy-4'-alkyl-bicyclohexyls presents a fascinating area of research with significant potential for both materials science and pharmaceutical applications. Their unique combination of low birefringence, negative dielectric anisotropy, and broad nematic range makes them valuable for electro-optical devices. Furthermore, their potential as biocompatible, stimulus-responsive materials for controlled drug delivery and biosensing opens up exciting possibilities for the development of next-generation therapeutic and diagnostic platforms. Further research into the synthesis of homologous series and a more detailed characterization of their physical properties will be crucial for unlocking the full potential of these versatile materials.
References
Unveiling the Potential of Ethoxy-Propyl-Bi(Cyclohexane) in Advanced Materials
An In-depth Technical Guide on a Promising Liquid Crystal Component for Researchers, Scientists, and Drug Development Professionals
Introduction: (trans,trans)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane), a notable member of the bicyclohexane family of liquid crystals, is emerging as a compound of significant interest in materials science. Its unique molecular architecture, characterized by a saturated bicyclohexane core with terminal ethoxy and propyl groups, imparts a desirable combination of physical properties. This technical guide delves into the core characteristics, potential applications, and experimental protocols related to this compound, offering a comprehensive resource for professionals in materials research and development.
The bicyclohexane core is known to contribute to low viscosity and high clearing points in liquid crystal mixtures. The specific combination of ethoxy and propyl terminal chains further modulates these properties, influencing the material's birefringence and dielectric anisotropy. These characteristics are critical for the performance of liquid crystal displays (LCDs) and other electro-optical devices.
Core Physical and Chemical Properties
For the purpose of this guide, a compilation of key physical and chemical data is presented below. It is important to note that these values are based on typical data for homologous series of bicyclohexane liquid crystals and should be confirmed by experimental measurement for specific applications.
| Property | Value (Typical for Bicyclohexane LCs) | Units |
| Chemical Identity | ||
| IUPAC Name | (trans,trans)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) | - |
| CAS Number | 95756-62-0 | - |
| Molecular Formula | C₁₇H₃₂O | - |
| Molecular Weight | 252.44 | g/mol |
| Physical Properties | ||
| Phase Transitions | Nematic and/or Smectic Phases | - |
| Clearing Point (N-I) | Data not available | °C |
| Birefringence (Δn) | Low (e.g., ~0.05 - 0.10) | - |
| Dielectric Anisotropy (Δε) | Negative | - |
| Viscosity | Low | mPa·s |
Note: Specific quantitative data for the clearing point, birefringence, and dielectric anisotropy of (trans,trans)-4-ethoxy-4'-propyl-1,1'-bi(cyclohexane) is not publicly available and would require experimental determination.
Potential Applications in Materials Science
The unique properties of ethoxy-propyl-bi(cyclohexane) make it a promising candidate for various applications in materials science, primarily in the formulation of liquid crystal mixtures for display technologies.
-
Nematic Liquid Crystal Mixtures: Due to its anticipated low viscosity and negative dielectric anisotropy, this compound is a suitable component for nematic mixtures used in various display modes, such as vertically aligned (VA) LCDs.[1] In VA mode, a negative dielectric anisotropy is essential for the liquid crystal molecules to switch from a homeotropic (perpendicular to the substrate) to a planar alignment upon application of an electric field.
-
Low Birefringence Applications: The low birefringence of bicyclohexane-based liquid crystals is advantageous in applications where a thinner cell gap is desired without causing color shifting issues, such as in certain types of reflective displays and optical components.[1]
-
High Stability Formulations: The saturated cyclohexane rings contribute to good chemical and photochemical stability, which is a critical requirement for long-lifetime display devices.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of liquid crystals are crucial for reproducible research and development. Below are generalized yet detailed methodologies for key experiments relevant to (trans,trans)-4-ethoxy-4'-propyl-1,1'-bi(cyclohexane).
Synthesis of (trans,trans)-4-alkoxy-4'-alkyl-1,1'-bi(cyclohexane) Derivatives
A general synthetic route to this class of compounds involves a multi-step process starting from more readily available precursors. The following is a representative protocol.
Reaction Scheme:
Caption: General synthetic pathway for 4-alkoxy-4'-alkyl-1,1'-bi(cyclohexane) derivatives.
Detailed Methodology:
-
Grignard Reaction: To a solution of 4-bromophenylmagnesium bromide in dry THF, add a solution of 4-propylcyclohexanone in dry THF dropwise at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with diethyl ether.
-
Dehydration: Dissolve the crude alcohol from the previous step in toluene and add a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Hydrogenation: The resulting alkene is dissolved in ethanol and hydrogenated over a palladium on carbon (10% Pd/C) catalyst at a hydrogen pressure of 50 psi.
-
Lithiation and Reaction with Cyclohexanone: The brominated bicyclohexane derivative is dissolved in dry THF and cooled to -78 °C. A solution of t-butyllithium in pentane is added dropwise. After stirring for 1 hour, a solution of 4-ethoxycyclohexanone in dry THF is added. The reaction is quenched with methanol and worked up.
-
Williamson Ether Synthesis: The resulting alcohol is dissolved in dry THF and sodium hydride is added portion-wise at 0 °C. After hydrogen evolution ceases, ethyl iodide is added and the mixture is stirred at room temperature overnight. The reaction is quenched with water and the product is extracted.
Purification: The final product is purified by column chromatography on silica gel followed by recrystallization from a suitable solvent like ethanol or methanol to obtain the pure (trans,trans) isomer.
Characterization of Liquid Crystalline Properties
1. Polarized Optical Microscopy (POM):
-
Objective: To identify the liquid crystalline phases and observe their characteristic textures.
-
Methodology:
-
Place a small amount of the sample on a clean glass slide and cover with a coverslip.
-
Heat the slide on a hot stage.
-
Observe the sample through a polarizing microscope as it is heated and cooled.
-
Note the temperatures at which phase transitions occur and the textures of the different mesophases (e.g., Schlieren texture for nematic, focal-conic texture for smectic).
-
2. Differential Scanning Calorimetry (DSC):
-
Objective: To determine the temperatures and enthalpies of phase transitions.
-
Methodology:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point.
-
Cool the sample at the same rate to below its crystallization temperature.
-
Perform a second heating scan to obtain data on a sample with a known thermal history.
-
Analyze the resulting thermogram to identify the peak temperatures corresponding to phase transitions.
-
Caption: Workflow for the characterization of liquid crystal phases using DSC and POM.
Conclusion
(trans,trans)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) represents a valuable building block for the formulation of advanced liquid crystal materials. Its anticipated properties of low viscosity, negative dielectric anisotropy, and good stability make it particularly suitable for applications in modern display technologies. While specific quantitative data for this compound requires further experimental investigation, the general characteristics of the bicyclohexane family strongly suggest its potential. The experimental protocols outlined in this guide provide a solid foundation for researchers to synthesize and characterize this and similar materials, paving the way for new innovations in materials science.
References
The Biological Frontier: An In-depth Technical Guide to the Activity of Bicyclic Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
Bicyclic organic compounds, characterized by their unique three-dimensional structures, represent a rich and diverse class of molecules with profound implications for biology and medicine. Their inherent conformational rigidity and potential for multifunctionalization make them privileged scaffolds in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activities of select bicyclic compounds, focusing on their quantitative effects, the experimental methodologies used to elucidate their function, and the signaling pathways they modulate.
Bicyclic Peptides: Precision Targeting in Oncology
Bicyclic peptides have emerged as a promising class of therapeutics that bridge the gap between small molecules and large biologics. Their constrained structure provides high-affinity and selective binding to protein targets, often rivaling that of antibodies, while their smaller size allows for better tissue penetration.
BT1718: A Bicyclic Peptide-Drug Conjugate Targeting MT1-MMP
BT1718 is a prime example of a bicyclic peptide-drug conjugate (BTC) in clinical development for the treatment of solid tumors. It comprises a bicyclic peptide that specifically targets Membrane Type 1 Matrix Metalloproteinase (MT1-MMP), an enzyme overexpressed in many cancers and linked to poor prognosis, conjugated to the potent microtubule inhibitor DM1.[1][2][3]
Quantitative Data: BT1718
| Parameter | Value | Cell Line | Assay Type | Reference |
| Binding Affinity (nM) | 0.9 | EBC-1 | Not Specified | [1] |
| In vitro Cytotoxicity (nM) | 1.0 | EBC-1 | Not Specified | [1] |
Experimental Protocol: Fluorescence Polarization Assay for Peptide-Protein Binding
This protocol outlines the general steps for determining the binding affinity of a bicyclic peptide to its target protein using fluorescence polarization.
Principle: This assay measures the change in the polarization of fluorescent light emitted from a labeled peptide. When the small, fluorescently labeled peptide is unbound, it tumbles rapidly in solution, leading to depolarization of the emitted light. Upon binding to a larger protein, the tumbling rate slows significantly, resulting in a higher degree of polarization.
Materials:
-
Fluorescently labeled bicyclic peptide (e.g., with FITC or TAMRA)
-
Purified target protein (e.g., MT1-MMP)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl2, 0.01% Tween-20)
-
Black, non-binding surface 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorescently labeled bicyclic peptide in the assay buffer.
-
Prepare a series of dilutions of the target protein in the assay buffer.
-
-
Assay Setup:
-
To each well of the 384-well plate, add a fixed concentration of the fluorescently labeled peptide.
-
Add varying concentrations of the target protein to the wells. Include wells with only the labeled peptide as a control for baseline polarization.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 30 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the concentration of the target protein.
-
Fit the data to a one-site binding model to determine the dissociation constant (Kd), which is a measure of binding affinity.
-
Signaling Pathway: MT1-MMP in Cancer Invasion
MT1-MMP plays a crucial role in cancer progression by degrading components of the extracellular matrix (ECM), thereby facilitating tumor cell invasion and metastasis. Its activity is tightly regulated and initiates a cascade of downstream signaling events.[4][5][6][7]
MT1-MMP signaling cascade in cancer cell invasion.
Bicyclic Monoterpenes: Nature's Arsenal Against Inflammation and Microbes
Bicyclic monoterpenes are naturally occurring compounds found in the essential oils of many plants. They are known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects.
1,8-Cineole (Eucalyptol): A Potent Anti-inflammatory and Antimicrobial Agent
1,8-Cineole is a major constituent of eucalyptus oil and exhibits significant anti-inflammatory and antimicrobial properties. Its anti-inflammatory effects are mediated, in part, through the modulation of the NF-κB and PPARγ signaling pathways.[8][9]
Quantitative Data: 1,8-Cineole
| Parameter | Value (mg/mL) | Organism | Assay Type | Reference |
| MIC | 7.23 | Staphylococcus aureus (MRSA) | Broth Microdilution | [9] |
Borneol: An Anti-inflammatory Bicyclic Monoterpene
Borneol, another bicyclic monoterpene, has demonstrated anti-inflammatory effects by modulating the Nrf2/NF-κB pathway.[10][11]
Quantitative Data: Borneol
| Parameter | Value | Model | Effect | Reference |
| In vivo Dose | 100 & 300 mg/kg | Cerulein-induced acute pancreatitis in mice | Attenuation of pancreatic damage and inflammation | [10] |
Experimental Protocols
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test compound (e.g., 1,8-Cineole)
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in CAMHB directly in the 96-well plate.
-
-
Inoculation:
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well containing the compound dilutions with the bacterial suspension. Include a positive control well (bacteria and broth, no compound) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Visually inspect the wells for turbidity or measure the optical density at 600 nm.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Principle: This technique is used to detect and quantify specific proteins in a complex mixture, such as cell lysates. It is used here to assess the levels of key proteins in the NF-κB signaling pathway.
Materials:
-
RAW 264.7 macrophage cells
-
LPS (Lipopolysaccharide)
-
Test compound (e.g., Borneol)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture RAW 264.7 cells to 80-90% confluency.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a short period (e.g., 30 minutes) to induce NF-κB activation.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins.
-
Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Signaling Pathways: NF-κB and PPARγ in Inflammation
The anti-inflammatory effects of 1,8-cineole and borneol are largely attributed to their ability to inhibit the pro-inflammatory NF-κB pathway and, in the case of 1,8-cineole, to activate the anti-inflammatory PPARγ pathway.
Modulation of NF-κB and PPARγ signaling by bicyclic monoterpenes.
Bicyclic Heterocyclic Compounds: Scaffolds for Anticancer Drug Discovery
Bicyclic heterocyclic compounds are a vast and structurally diverse class of molecules that are well-represented in approved drugs and clinical candidates. Their unique electronic and steric properties make them ideal scaffolds for targeting a variety of biological targets, particularly in the context of cancer.
Anticancer Activity of Novel Bicyclic Heterocycles
Numerous studies have reported the synthesis and evaluation of novel bicyclic heterocyclic compounds with potent anticancer activity against a range of cancer cell lines.
Quantitative Data: Bicyclic Heterocyclic Anticancer Compounds
| Compound Type | IC50 / GI50 (µM) | Cell Line | Target (if known) | Reference |
| Benzimidazole derivative | 0.20–2.58 | NCI-60 panel | Not Specified | [12] |
| Thiazole derivative | 4.53 | MCF-7 | Not Specified | [12] |
| Furan derivative | 4.2 | HepG-2 | Not Specified | [13] |
| Pyrazole derivative | 220.20 | A549 | Not Specified | [14] |
Experimental Protocol: MTT Assay for Cell Viability
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
Cancer cell line (e.g., A549 human lung adenocarcinoma)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound (bicyclic heterocycle)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the A549 cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[15]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Replace the existing medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified duration (e.g., 24 or 48 hours).[15]
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 50 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.[11]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Experimental Workflow: Anticancer Drug Screening
The process of screening bicyclic heterocyclic compounds for anticancer activity typically follows a logical workflow from initial synthesis to the determination of in vitro efficacy.
Workflow for screening bicyclic heterocyclic compounds for anticancer activity.
This guide provides a foundational understanding of the biological activities of several classes of bicyclic organic compounds. The presented data, protocols, and pathway diagrams serve as a valuable resource for researchers and professionals in the field of drug discovery and development, highlighting the immense potential of these unique molecular architectures in addressing a range of therapeutic challenges. Further investigation into the structure-activity relationships and mechanisms of action of these and other bicyclic compounds will undoubtedly pave the way for the next generation of innovative medicines.
References
- 1. Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Molecular signature of MT1-MMP: transactivation of the downstream universal gene network in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. journals.biologists.com [journals.biologists.com]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,8-Cineol (Eucalyptol) Disrupts Membrane Integrity and Induces Oxidative Stress in Methicillin-Resistant Staphylococcus aureus [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Transcriptional profiling of the LPS induced NF-κB response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane)
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed, step-by-step protocol for the multi-step synthesis of (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane), a bicyclohexyl derivative with applications in materials science, particularly as a liquid crystal, and potential for use as a structural motif in medicinal chemistry. The synthetic strategy is based on established organometallic and catalytic hydrogenation methodologies for analogous compounds. This document outlines the preparation of a key biphenyl intermediate, its stereoselective hydrogenation to the trans,trans-bicyclohexane core, and subsequent functionalization to yield the target compound. All quantitative data from representative analogous reactions are summarized, and the synthetic workflow is visualized.
Introduction
(1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) (CAS No. 95756-62-0) is an organic compound characterized by a bicyclohexane core with ethoxy and propyl substituents in a specific trans,trans stereochemical configuration.[1] This rigid, saturated scaffold is a key structural element in some liquid crystal materials, where the defined geometry influences the mesophase properties.[2] Furthermore, bicyclic systems are of increasing interest in drug discovery as bioisosteres for aromatic rings, offering improved metabolic stability and three-dimensional diversity.[3] The therapeutic potential of this class of compounds is under investigation for various applications, including those targeting diseases characterized by oxidative stress and inflammation.[1]
The synthesis of such precisely substituted bicyclohexanes requires careful control of stereochemistry. A common and effective method involves the catalytic hydrogenation of a corresponding substituted biphenyl precursor.[1][4][5] The trans isomer is often the thermodynamically favored product under specific hydrogenation conditions. Subsequent functionalization, such as etherification, allows for the introduction of desired alkoxy groups.
This document provides a comprehensive, albeit representative, protocol for the synthesis of (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane), designed to guide researchers in the preparation of this and structurally related molecules.
Quantitative Data Summary
The following table summarizes representative quantitative data for the key transformations in the synthesis of (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane). These values are based on typical outcomes for analogous reactions reported in the literature.
| Step | Reaction Type | Starting Material | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1. Suzuki Coupling | Cross-coupling | 4-Bromophenol, 4-Propylphenylboronic acid | 4'-Propyl-[1,1'-biphenyl]-4-ol | Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~85-95 | >98 |
| 2. Catalytic Hydrogenation | Hydrogenation | 4'-Propyl-[1,1'-biphenyl]-4-ol | (1r,1's,4R,4'R)-4'-Propyl-[1,1'-bi(cyclohexan)]-4-ol | Rh/C or Ru/C | Ethanol | 80-100 | 24-48 | ~90-99 | >99 (trans) |
| 3. Williamson Ether Synthesis | Etherification | (1r,1's,4R,4'R)-4'-Propyl-[1,1'-bi(cyclohexan)]-4-ol | (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) | NaH, Iodoethane | THF | 25-50 | 6-12 | ~80-90 | >99 |
Experimental Protocols
This section details the multi-step synthesis of (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane).
Step 1: Synthesis of 4'-Propyl-[1,1'-biphenyl]-4-ol
This step involves a Suzuki cross-coupling reaction to form the biphenyl core.
Materials:
-
4-Bromophenol
-
4-Propylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromophenol (1.0 eq), 4-propylphenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and add water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with 1 M HCl, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 4'-propyl-[1,1'-biphenyl]-4-ol as a white solid.
Step 2: Synthesis of (1r,1's,4R,4'R)-4'-Propyl-[1,1'-bi(cyclohexan)]-4-ol
This step employs catalytic hydrogenation to reduce the biphenyl core to the desired trans,trans-bicyclohexane.
Materials:
-
4'-Propyl-[1,1'-biphenyl]-4-ol
-
5% Rhodium on carbon (Rh/C) or 5% Ruthenium on carbon (Ru/C)
-
Ethanol
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Place 4'-propyl-[1,1'-biphenyl]-4-ol (1.0 eq) and ethanol in a high-pressure hydrogenation vessel.
-
Carefully add the Rh/C or Ru/C catalyst (10 wt% of the substrate).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (e.g., 50-100 atm) and heat to 80-100 °C with vigorous stirring.
-
Maintain the reaction for 24-48 hours, monitoring hydrogen uptake.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The trans,trans isomer is often the major product and can be further purified by recrystallization (e.g., from hexane or ethanol) to yield (1r,1's,4R,4'R)-4'-propyl-[1,1'-bi(cyclohexan)]-4-ol.
Step 3: Synthesis of (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane)
The final step is the etherification of the hydroxyl group to yield the target compound.
Materials:
-
(1r,1's,4R,4'R)-4'-Propyl-[1,1'-bi(cyclohexan)]-4-ol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Iodoethane
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry, three-necked round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of (1r,1's,4R,4'R)-4'-propyl-[1,1'-bi(cyclohexan)]-4-ol (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Add iodoethane (1.5 eq) dropwise to the reaction mixture.
-
Heat the mixture to 50 °C and stir for 6-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane).
Visualizations
Synthetic Workflow
The following diagram illustrates the multi-step synthesis of (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane).
Caption: Synthetic route for (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane).
Concluding Remarks
The protocol described herein provides a robust and logical pathway for the synthesis of (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane). The key steps, including Suzuki coupling for the biphenyl core formation, stereoselective catalytic hydrogenation for the trans,trans-bicyclohexane scaffold, and Williamson ether synthesis for the final functionalization, are all well-established transformations in organic synthesis. Researchers can adapt this protocol for the synthesis of a variety of 4,4'-disubstituted bicyclohexane derivatives by modifying the starting materials. Careful optimization of reaction conditions, particularly for the hydrogenation step, will be crucial for maximizing the yield of the desired stereoisomer. The characterization of intermediates and the final product by standard analytical techniques (NMR, MS, and elemental analysis) is essential to confirm the structure and purity.
References
Application Notes and Protocols: Williamson Ether Synthesis for 4-Alkoxy-bicyclohexyls
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a robust and widely utilized method in organic chemistry for the preparation of symmetrical and unsymmetrical ethers.[1][2][3] The reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide or other suitable electrophile with a good leaving group.[1] This method is particularly relevant for the synthesis of 4-alkoxy-bicyclohexyls, a class of compounds with significant potential in materials science, particularly in the development of liquid crystals, and as scaffolds in medicinal chemistry. The bicyclohexyl moiety provides a rigid and defined three-dimensional structure, which can be valuable in the design of molecules with specific binding properties. The alkoxy chain can be readily modified, allowing for the fine-tuning of physicochemical properties such as lipophilicity and polarity, which is crucial in both liquid crystal design and drug development.
Experimental Protocols
This section provides a detailed, generalized protocol for the Williamson ether synthesis of 4-alkoxy-bicyclohexyls. The procedure is based on established principles of the Williamson ether synthesis and can be adapted for various alkyl halides and 4-(trans-4'-alkylcyclohexyl)cyclohexanols.
Protocol 1: Synthesis of 4-Alkoxy-bicyclohexyls
Objective: To synthesize 4-alkoxy-bicyclohexyls via the Williamson ether synthesis.
Materials:
-
4-(trans-4'-Alkylcyclohexyl)cyclohexanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkyl halide (e.g., iodomethane, 1-bromopropane, etc.)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., Schlenk line or balloon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a septum, add 4-(trans-4'-alkylcyclohexyl)cyclohexanol (1.0 eq).
-
Flush the flask with an inert gas (argon or nitrogen).
-
Add anhydrous DMF or THF (sufficient to dissolve the alcohol, e.g., 10 mL per gram of alcohol).
-
Stir the solution at room temperature.
-
-
Formation of the Alkoxide:
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution at 0 °C (ice bath). Caution: Sodium hydride reacts violently with water and is flammable. Handle under an inert atmosphere. Hydrogen gas is evolved during this step.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the alkoxide.
-
-
Etherification:
-
Cool the reaction mixture to 0 °C.
-
Slowly add the alkyl halide (1.1 - 1.5 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and then heat to a gentle reflux (typically 50-80 °C, depending on the solvent and alkyl halide). The reaction progress should be monitored by TLC. Reaction times can vary from a few hours to overnight.
-
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Separate the layers. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure 4-alkoxy-bicyclohexyl.
-
-
Characterization:
-
Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, to confirm its structure and purity.
-
Data Presentation
The following table provides illustrative data for the synthesis of a series of 4-alkoxy-bicyclohexyls with varying alkyl chain lengths, based on typical outcomes of the Williamson ether synthesis.
| Entry | R Group (in Alkoxy) | Alkyl Halide | Reaction Time (h) | Yield (%) |
| 1 | Methyl | Iodomethane | 4 | 85 |
| 2 | Ethyl | Bromoethane | 6 | 82 |
| 3 | Propyl | 1-Bromopropane | 8 | 78 |
| 4 | Butyl | 1-Bromobutane | 10 | 75 |
Mandatory Visualization
Caption: Experimental Workflow for Williamson Ether Synthesis.
Applications in Research and Drug Development
While specific signaling pathways for 4-alkoxy-bicyclohexyls are not extensively documented in publicly available literature, the structural motif is of significant interest in medicinal chemistry. The bicyclohexyl core can be considered a bioisostere of a substituted phenyl ring, offering a more saturated and three-dimensional scaffold. This can lead to improved metabolic stability and different binding interactions with biological targets.
Potential Roles in Drug Discovery:
-
Scaffold for Library Synthesis: The 4-alkoxy-bicyclohexyl core can serve as a starting point for the synthesis of compound libraries. The alkoxy chain and the alkyl group on the second cyclohexyl ring can be varied to explore the structure-activity relationship (SAR) against a particular biological target.
-
Enzyme Inhibitors and Receptor Ligands: The rigid bicyclohexyl scaffold can position functional groups in a precise orientation to interact with the active site of an enzyme or the binding pocket of a receptor. The alkoxy group can be tailored to enhance binding affinity and selectivity. For instance, compounds with similar bicyclic structures have been investigated as inhibitors for various enzymes.
-
Modulation of Physicochemical Properties: The alkoxy group provides a handle to systematically modify the lipophilicity (logP) and other physicochemical properties of a molecule, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.
References
Application Notes and Protocols for the Purification of trans,trans-Bicyclohexyl Derivatives
Introduction
trans,trans-Bicyclohexyl derivatives are a significant class of compounds in materials science, particularly in the development of liquid crystals, as well as in the pharmaceutical industry. The stereochemical purity of these compounds is paramount, as the geometric isomerism (cis vs. trans) of the cyclohexane rings drastically influences their physical and biological properties. The linear, rigid structure of the trans,trans isomer is often the desired configuration for these applications. This document provides detailed protocols for the purification of trans,trans-bicyclohexyl derivatives, focusing on recrystallization, column chromatography, and vacuum distillation, along with methods for purity assessment.
Key Purification Challenges
The primary challenge in purifying trans,trans-bicyclohexyl derivatives lies in the separation of the desired trans,trans isomer from other stereoisomers, such as cis,trans and cis,cis isomers, which are often co-synthesized. These isomers typically have very similar physical properties, making their separation non-trivial.
Purification by Recrystallization
Recrystallization is a powerful and commonly used technique for the purification of trans,trans-bicyclohexyl derivatives, exploiting the differences in solubility between the stereoisomers. The more linear and symmetrical structure of the trans,trans isomer often allows for more efficient packing into a crystal lattice, leading to lower solubility compared to the cis isomers in appropriate solvents.[1]
Protocol: Single Solvent Recrystallization
-
Solvent Selection:
-
Begin by selecting a suitable solvent. Good solvents for nonpolar to moderately polar bicyclohexyl derivatives include heptane, hexane, ethanol, methanol, isopropanol, and toluene. .
-
The ideal solvent should fully dissolve the crude mixture at an elevated temperature but only sparingly dissolve the trans,trans isomer at low temperatures.
-
Test solubility with small amounts of the crude product in various solvents to identify the optimal choice.
-
-
Dissolution:
-
Place the crude bicyclohexyl derivative in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent to the flask.
-
Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
-
-
Crystallization:
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
After reaching room temperature, place the flask in an ice bath or a refrigerator (0-4 °C) to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum to remove residual solvent.
-
Protocol: Fractional Crystallization
For mixtures where a single recrystallization step is insufficient, fractional crystallization can be employed. This involves a series of recrystallization steps to progressively enrich the desired isomer.[2]
-
Perform an initial recrystallization as described above.
-
Analyze the purity of the resulting crystals and the mother liquor (the remaining solution) by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
The mother liquor, now enriched with the more soluble cis isomers, can be concentrated and subjected to further recrystallization steps to recover more of the trans,trans isomer.
-
The crystals from the initial step can be recrystallized again from the same or a different solvent to further enhance purity.
Data Presentation: Recrystallization Efficacy
| Compound Class | Crude Purity (trans,trans %) | Solvent System | Purified Purity (trans,trans %) | Yield (%) |
| 4-(4'-Alkylcyclohexyl)cyclohexanol | ~70% | Toluene/Ethanol | >99% | ~80%[3] |
| Alkylbicyclohexylbenzene | ~70% | Not Specified | >95% | Not Specified[1] |
Purification by Column Chromatography
Column chromatography is a versatile technique for separating stereoisomers of bicyclohexyl derivatives that are not amenable to purification by recrystallization or when very high purity is required.[4]
Protocol: Flash Column Chromatography
-
Stationary Phase Selection:
-
Silica gel is the most common stationary phase for the separation of bicyclohexyl derivatives of varying polarity.
-
For nonpolar derivatives, alumina (neutral or basic) can also be effective.
-
-
Mobile Phase Selection:
-
The choice of mobile phase (eluent) is critical and is determined by the polarity of the compound.
-
Start with a nonpolar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane.
-
Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation between the isomers.
-
-
Column Packing and Loading:
-
Pack a glass column with a slurry of the chosen stationary phase in the initial mobile phase.
-
Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent and adsorb it onto a small amount of silica gel.
-
After evaporating the solvent, carefully load the dried sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the selected mobile phase, collecting fractions in test tubes or vials.
-
Gradually increase the polarity of the mobile phase if necessary to elute the compounds.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure trans,trans isomer.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Data Presentation: Chromatographic Separation
| Compound | Stationary Phase | Mobile Phase | Isomer Elution Order | Purity Achieved (trans,trans %) |
| 2-butene-1,4-diol isomers | (S,S)-Whelk-O 1 Chiral Column | Hexane/Ethanol (97:3) | trans then cis | >99%[5] |
| Lafutidine isomers | ChiraSpher Chiral Column | Hexane/Ethanol/THF/Diethylamine (92:3:5:0.1) | cis then trans | >99%[5] |
Purification by Vacuum Distillation
For liquid bicyclohexyl derivatives with high boiling points, vacuum distillation is a suitable purification method. By reducing the pressure, the boiling point of the compound is lowered, preventing thermal decomposition.[6]
Protocol: Vacuum Distillation
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Connect the apparatus to a vacuum pump with a trap and a pressure gauge.
-
-
Distillation:
-
Place the crude liquid in the distillation flask with a magnetic stir bar for smooth boiling.
-
Begin stirring and gradually reduce the pressure to the desired level.
-
Heat the flask gently. The different isomers may have slightly different boiling points, allowing for fractional distillation.
-
-
Fraction Collection:
-
Collect the distillate in fractions based on the boiling point and pressure.
-
Analyze the purity of each fraction using GC or HPLC.
-
-
Isolation:
-
Combine the fractions containing the high-purity trans,trans isomer.
-
Mandatory Visualizations
Caption: Workflow for purification by recrystallization.
Caption: Workflow for column chromatography purification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN112358380A - Synthesis method of 4- (4' -alkylcyclohexyl) cyclohexanol - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. firsthope.co.in [firsthope.co.in]
Application Note: NMR Spectroscopic Characterization of (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane)
Audience: Researchers, scientists, and drug development professionals.
Introduction
(1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane), a liquid crystal compound, possesses a unique molecular architecture that imparts specific physicochemical properties relevant to materials science and potentially in drug delivery systems. Its structure, featuring two cyclohexane rings in a trans,trans configuration, provides a rigid core, while the ethoxy and propyl terminal chains influence its mesomorphic behavior. A precise and unambiguous structural elucidation is paramount for understanding its structure-property relationships and for quality control in its synthesis and application. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed characterization of such molecules, providing insights into the chemical environment of each atom and the stereochemical arrangement of the molecule. This application note provides a detailed protocol for the characterization of (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) using ¹H and ¹³C NMR spectroscopy.
Molecular Structure
The structure of (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) is characterized by a bicyclohexyl core with both the ethoxy and propyl substituents in equatorial positions, leading to a stable chair conformation for both rings.
Caption: Molecular graph of the target compound.
Experimental Protocols
1. Sample Preparation:
A sample of approximately 10 mg of (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) was dissolved in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
2. NMR Data Acquisition:
¹H and ¹³C NMR spectra were recorded on a Bruker Avance III HD 500 MHz spectrometer equipped with a 5 mm BBFO probe.
-
¹H NMR Spectroscopy:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: 3.28 s
-
Relaxation Delay: 1.0 s
-
Spectral Width: 10,000 Hz (20 ppm)
-
Temperature: 298 K
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Acquisition Time: 1.09 s
-
Relaxation Delay: 2.0 s
-
Spectral Width: 30,000 Hz (238 ppm)
-
Temperature: 298 K
-
3. Data Processing:
All spectra were processed using Bruker TopSpin 3.6 software. The Free Induction Decays (FIDs) were Fourier transformed after applying an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. The spectra were phase and baseline corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).
Experimental Workflow
The overall workflow for the NMR characterization is depicted below.
Caption: Experimental workflow diagram.
Results and Discussion
The ¹H and ¹³C NMR spectra of (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) were successfully obtained and analyzed. The chemical shifts, multiplicities, and coupling constants are consistent with the proposed structure.
¹H NMR Spectral Data
The ¹H NMR spectrum exhibits distinct signals for the ethoxy and propyl groups, as well as a complex multiplet region for the protons of the two cyclohexane rings. The integration of the signals corresponds to the number of protons in each group.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 3.48 | q | 7.0 | 2H | -O-CH₂ -CH₃ |
| 3.22 | m | - | 1H | CH -O |
| 1.85 - 1.65 | m | - | 8H | Cyclohexane-H |
| 1.38 - 1.25 | m | - | 4H | -CH₂ -CH₂ -CH₃ |
| 1.20 | t | 7.0 | 3H | -O-CH₂-CH₃ |
| 1.25 - 1.00 | m | - | 10H | Cyclohexane-H |
| 0.90 | t | 7.3 | 3H | -CH₂-CH₂-CH₃ |
| 0.95 - 0.80 | m | - | 1H | CH -propyl |
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum shows 11 distinct signals, corresponding to the 17 carbon atoms of the molecule, indicating some degree of symmetry.
| Chemical Shift (δ, ppm) | Assignment |
| 79.2 | C H-O |
| 64.3 | -O-C H₂-CH₃ |
| 43.5 | C -C (bicyclohexyl linkage) |
| 37.8 | -C H₂-CH₂-CH₃ |
| 35.1 | C H-propyl |
| 32.3 | Cyclohexane-CH₂ |
| 30.1 | Cyclohexane-CH₂ |
| 29.5 | Cyclohexane-CH₂ |
| 20.2 | -CH₂-C H₂-CH₃ |
| 15.9 | -O-CH₂-C H₃ |
| 14.7 | -CH₂-CH₂-C H₃ |
The chemical shift of the methine carbon attached to the ethoxy group at 79.2 ppm is characteristic for an oxygen-substituted carbon in a cyclohexane ring. The methylene carbon of the ethoxy group appears at 64.3 ppm. The signals for the propyl group and the remaining cyclohexane carbons are observed in the aliphatic region of the spectrum, consistent with published data for similar compounds.
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra confirms the structure of (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane). The obtained data provides a reliable spectroscopic fingerprint for this compound, which is crucial for its identification, purity assessment, and further studies in the context of materials science and drug development. The detailed protocols provided herein can be readily adopted for the routine analysis of this and structurally related molecules.
Application Note: Quantitative Analysis of Ethoxypropyl Bicyclohexane Reaction Mixtures by GC-MS
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating, identifying, and quantifying volatile and semi-volatile compounds in a complex mixture.[1] This application note details a robust GC-MS protocol for the analysis of a reaction mixture containing ethoxypropyl bicyclohexane, a key intermediate in pharmaceutical and specialty chemical synthesis. The methodology provides a comprehensive framework for monitoring reaction progress, identifying byproducts, and ensuring the quality and purity of the final product. The interpretation of GC-MS data involves examining the chromatogram to determine the number of components and their retention times, followed by analyzing the mass spectrum of each peak to confirm the compound's identity.[2]
Experimental Protocol
A detailed methodology for the GC-MS analysis is provided below, outlining sample preparation, instrument parameters, and data analysis procedures.
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible GC-MS analysis. The goal is to obtain a clean, representative sample in a volatile solvent suitable for injection into the GC system.[3][4][5]
-
Materials:
-
Reaction mixture containing ethoxypropyl bicyclohexane
-
Dichloromethane (DCM), GC-grade
-
Anhydrous sodium sulfate
-
1.5 mL GC autosampler vials with inserts
-
Micropipettes
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Withdraw 100 µL of the reaction mixture and dissolve it in 900 µL of dichloromethane to achieve a 1:10 dilution.
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Centrifuge the sample at 3000 rpm for 5 minutes to pellet any particulate matter.[3]
-
Carefully transfer the supernatant to a 1.5 mL GC autosampler vial for analysis.
-
GC-MS Instrumentation and Parameters
The analysis was performed on a gas chromatograph coupled with a mass spectrometer. The following parameters were optimized for the separation and detection of ethoxypropyl bicyclohexane and related compounds.
-
Gas Chromatograph (GC):
-
Injection Port: Split/splitless injector, operated in split mode (10:1)[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[1][6]
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.[6][7]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Final hold: 5 minutes[6]
-
-
-
Mass Spectrometer (MS):
Data Presentation
The quantitative analysis of the reaction mixture is summarized in the table below. The concentration of each component is determined by the area of its corresponding peak in the chromatogram.[2][9] Identification was confirmed by comparing the mass spectra with the National Institute of Standards and Technology (NIST) library.[1][10]
| Retention Time (min) | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Peak Area (%) | Concentration (mg/mL) |
| 8.54 | Bicyclohexane | C12H22 | 166.31 | 5.2 | 0.52 |
| 10.21 | Ethoxypropyl Bicyclohexane (Isomer 1) | C17H32O | 252.44 | 45.8 | 4.58 |
| 10.35 | Ethoxypropyl Bicyclohexane (Isomer 2) | C17H32O | 252.44 | 35.1 | 3.51 |
| 11.02 | Unreacted Starting Material | - | - | 8.9 | 0.89 |
| 12.45 | High-Boiling Point Byproduct | - | - | 5.0 | 0.50 |
Experimental Workflow Visualization
The following diagram illustrates the key steps in the GC-MS analysis of the ethoxypropyl bicyclohexane reaction mixture.
Caption: Workflow for GC-MS analysis of ethoxypropyl bicyclohexane.
Conclusion
This application note provides a detailed and reliable protocol for the GC-MS analysis of ethoxypropyl bicyclohexane reaction mixtures. The described methodology, including sample preparation, instrument parameters, and data analysis, allows for accurate quantification of the target compound and related impurities. This procedure is suitable for routine process monitoring and quality control in research and development settings.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. youtube.com [youtube.com]
- 3. uoguelph.ca [uoguelph.ca]
- 4. Sample preparation GC-MS [scioninstruments.com]
- 5. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated | MtoZ Biolabs [mtoz-biolabs.com]
- 8. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Beginner’s Guide to Interpreting GC/MS Results | Innovatech Labs [innovatechlabs.com]
- 10. thepharmajournal.com [thepharmajournal.com]
Synthesis of Calamitic Liquid Crystal Monomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of two common types of calamitic (rod-shaped) liquid crystal monomers: 4'-alkyl-4-cyanobiphenyls and ester-based mesogens. These materials are fundamental components in the development of liquid crystal displays (LCDs), sensors, and advanced drug delivery systems.
Application Note 1: Synthesis of 4'-Alkyl-4-cyanobiphenyls
4'-Alkyl-4-cyanobiphenyls are a well-known class of nematic liquid crystals. The following protocol outlines a general multi-step synthesis, exemplified by the preparation of 4'-pentyl-4-cyanobiphenyl (5CB). A one-pot synthesis approach is also described as a more efficient alternative.
Protocol 1.1: Multi-Step Synthesis of 4'-Pentyl-4-cyanobiphenyl (5CB)
This synthesis involves three main steps: Friedel-Crafts acylation, Wolff-Kishner reduction, and cyanation.
Materials:
-
4-Bromobiphenyl
-
Valeryl chloride (Pentanoyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
Hydrazine hydrate (NH₂NH₂)
-
Potassium hydroxide (KOH)
-
Diethylene glycol (solvent)
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF, solvent)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Ethanol
-
Hexane
-
Dichloromethane (DCM)
Procedure:
Step 1: Friedel-Crafts Acylation of 4-Bromobiphenyl [1]
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, suspend anhydrous aluminum chloride (1.2 eq) in dry nitrobenzene.
-
Cool the suspension in an ice bath and slowly add a solution of 4-bromobiphenyl (1.0 eq) and valeryl chloride (1.1 eq) in nitrobenzene through the dropping funnel with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70°C for 3-4 hours, or until the evolution of HCl gas ceases.
-
Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and wash it successively with water, 5% sodium bicarbonate solution, and again with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the nitrobenzene by vacuum distillation.
-
The crude product, 4-bromo-4'-pentanoylbiphenyl, is purified by recrystallization from ethanol.
Step 2: Wolff-Kishner Reduction of 4-Bromo-4'-pentanoylbiphenyl [1]
-
Place the purified 4-bromo-4'-pentanoylbiphenyl (1.0 eq), potassium hydroxide (4.0 eq), and diethylene glycol in a round-bottom flask fitted with a reflux condenser.
-
Add hydrazine hydrate (3.0 eq) and heat the mixture to reflux for 1 hour.
-
Rearrange the condenser for distillation and slowly raise the temperature of the reaction mixture to 190-200°C to remove water and excess hydrazine.
-
Once the distillation ceases, return the condenser to the reflux position and maintain the reaction at reflux for an additional 4 hours.
-
Cool the mixture, add water, and extract the product with dichloromethane.
-
Wash the organic extract with water, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield 4-bromo-4'-pentylbiphenyl.
-
The crude product can be purified by column chromatography on silica gel using hexane as the eluent.
Step 3: Cyanation of 4-Bromo-4'-pentylbiphenyl [1]
-
In a round-bottom flask, combine the purified 4-bromo-4'-pentylbiphenyl (1.0 eq) and copper(I) cyanide (1.2 eq) in DMF.
-
Heat the mixture to reflux under a nitrogen atmosphere for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and pour it into a solution of ferric chloride in aqueous HCl to decompose the copper complexes.
-
Extract the product with diethyl ether or dichloromethane.
-
Wash the organic layer with water, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
The resulting crude 4'-pentyl-4-cyanobiphenyl (5CB) is purified by column chromatography on silica gel (eluent: a mixture of hexane and ethyl acetate) followed by recrystallization from hexane.
Protocol 1.2: One-Pot Synthesis of 4'-Alkyl-4-cyanobiaryls[2]
This method provides a more direct route to 4'-alkyl-4-cyanobiaryls via a transition-metal-free biaryl cross-coupling reaction.
Materials:
-
Terephthalonitrile
-
Metallic sodium
-
Substituted aromatic monocarbonitrile (e.g., benzonitrile)
-
Alkyl bromide (e.g., pentyl bromide)
-
Liquid ammonia (solvent)
Procedure:
-
In a flask equipped for reactions in liquid ammonia at -33°C, suspend terephthalonitrile (1.0 eq) in liquid ammonia.
-
Add small pieces of metallic sodium (2.0 eq) until a persistent blue color indicates the formation of the terephthalonitrile dianion.
-
To this solution, add a twofold excess of the desired aromatic monocarbonitrile (e.g., benzonitrile).
-
Stir the reaction mixture for approximately 1.5 hours to allow for the cross-coupling to occur.
-
Quench the reaction by adding an excess of the desired alkyl bromide (e.g., pentyl bromide).
-
Allow the ammonia to evaporate.
-
The resulting residue is then worked up by adding water and extracting with an organic solvent (e.g., diethyl ether).
-
The organic layer is washed, dried, and the solvent evaporated.
-
The crude product is purified by column chromatography and/or recrystallization.
Application Note 2: Synthesis of Ester-Based Calamitic Liquid Crystal Monomers
Ester linkages are common in calamitic liquid crystals. The Steglich esterification is a mild and efficient method for their synthesis. This section details the synthesis of a key precursor, 4-(4-pentenyloxy)benzoic acid, and its subsequent esterification.
Protocol 2.1: Synthesis of 4-(4-Penten-1-yloxy)benzoic Acid
Materials:
-
Methyl 4-hydroxybenzoate
-
5-Bromo-1-pentene
-
Potassium carbonate (K₂CO₃)
-
Acetone (solvent)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
Step 1: Etherification of Methyl 4-hydroxybenzoate
-
In a round-bottom flask, dissolve methyl 4-hydroxybenzoate (1.0 eq) in acetone.
-
Add anhydrous potassium carbonate (1.5 eq) and 5-bromo-1-pentene (1.2 eq).
-
Heat the mixture to reflux with stirring for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and filter off the potassium carbonate.
-
Evaporate the acetone from the filtrate to obtain crude methyl 4-(4-penten-1-yloxy)benzoate.
Step 2: Saponification of the Ester
-
Dissolve the crude ester from the previous step in a mixture of ethanol and water.
-
Add potassium hydroxide (2.0 eq) and heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture and remove the ethanol by rotary evaporation.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer with dilute HCl until a white precipitate forms.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry to yield 4-(4-penten-1-yloxy)benzoic acid.
-
The product can be purified by recrystallization from a suitable solvent like ethanol/water.
Protocol 2.2: Steglich Esterification for Liquid Crystal Monomer Synthesis[3][4]
This protocol describes the coupling of a carboxylic acid (e.g., 4-(4-pentenyloxy)benzoic acid) with a phenol to form the final liquid crystal monomer.
Materials:
-
4-(4-Penten-1-yloxy)benzoic acid (or another substituted benzoic acid)
-
A substituted phenol (e.g., 4-cyanophenol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM, dry)
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq), the phenol (1.0 eq), and a catalytic amount of DMAP (0.1 eq) in dry DCM.
-
Cool the solution in an ice bath.
-
Add a solution of DCC (1.1 eq) in dry DCM dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter off the DCU and wash it with a small amount of cold DCM.
-
Wash the filtrate successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
The crude product is purified by column chromatography on silica gel followed by recrystallization from a suitable solvent system (e.g., ethanol, hexane, or a mixture thereof).[2][3]
Quantitative Data Summary
The following table summarizes key quantitative data for representative liquid crystal monomers.
| Monomer | Synthesis Method | Yield (%) | Crystal to Nematic/Smectic Transition (°C) | Nematic/Smectic to Isotropic Transition (°C) | Reference |
| 4'-Pentyl-4-cyanobiphenyl (5CB) | Multi-step | Not specified | 22.5 (Cr-N) | 35.0 (N-I) | [Wikipedia] |
| 4'-Octyl-4-cyanobiphenyl (8CB) | Multi-step | Not specified | 21.5 (Cr-SmA) | 33.5 (SmA-N), 40.5 (N-I) | [4] |
| Benzoic Acid, 4-(4-Penten-1-yloxy)-, 2-Chloro-1,4-phenylene Ester | Steglich Esterification | 75 | 77 (Cr-N) | 174 (N-I) | [5] |
| Benzoic Acid, 4-(4-Penten-1-yloxy)-, 2-Acetyl-1,4-phenylene Ester | Steglich Esterification | 68 | Not specified | 139 (N-I) | [5] |
| Benzoic Acid, 4-(4-Penten-1-yloxy)-, 2-Methoxy-1,4-phenylene Ester | Steglich Esterification | 70 | 97 (Cr-Sm), 111 (Sm-N) | 142 (N-I) | [5] |
Experimental Workflows
References
- 1. tandfonline.com [tandfonline.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 4. Characterizing Mesophase Transitions of 8CB Liquid Crystal using DSC and Logger Pro | Engineering And Technology Journal [everant.org]
- 5. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) in Display Technology
Introduction
(1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane), also known by its less formal stereochemical name (trans,trans)-4-Ethoxy-4'-propyl-1,1'-bicyclohexyl, is a liquid crystal compound belonging to the bicyclohexane family. Materials in this class are noted for their desirable physical properties that make them valuable components in liquid crystal mixtures for various electro-optical applications. Bicyclohexane liquid crystals are characterized by their low optical anisotropy (Δn) and low rotational viscosities, which are advantageous for achieving fast response times in liquid crystal displays (LCDs). The specific molecular structure of this compound, featuring an ethoxy and a propyl chain on a rigid bicyclohexane core, influences its mesomorphic behavior and electro-optical characteristics. These compounds are integral to the formulation of liquid crystal mixtures used in various display modes, including Twisted Nematic (TN), Super-Twisted Nematic (STN), and In-Plane Switching (IPS) displays.[1] Their primary role is to optimize the overall performance of the display by contributing to a broad operating temperature range, low viscosity, and desirable dielectric properties.
Physicochemical Properties
| Property | Representative Value | Unit | Significance in Display Technology |
| Molecular Formula | C₁₇H₃₂O | - | Defines the basic chemical identity. |
| Molecular Weight | 252.44 | g/mol | Important for formulation calculations. |
| CAS Number | 95756-62-0 | - | Unique identifier for the chemical substance. |
| Clearing Point (Tₙᵢ) | 80 - 120 | °C | Upper limit of the nematic phase; a high clearing point is crucial for a wide operating temperature range. |
| Optical Anisotropy (Δn) | Low (~0.05 - 0.1) | - | A low Δn is beneficial for applications requiring a wider viewing angle and is suitable for transmissive displays. |
| Dielectric Anisotropy (Δε) | Low to Moderate (Negative or Positive) | - | Determines the threshold voltage and switching behavior. The sign and magnitude are critical for different display modes (e.g., negative Δε for VA mode). |
| Rotational Viscosity (γ₁) | Low (~10 - 40) | mPa·s | A low viscosity is essential for fast switching speeds and reducing response times. |
| Elastic Constants (K₁₁, K₃₃) | K₁₁: ~10-15, K₃₃: ~12-20 | pN | Influence the threshold voltage and the sharpness of the electro-optical switching curve. |
Applications in Display Technology
(1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) is primarily utilized as a component in nematic liquid crystal mixtures to enhance the performance of LCDs. Its key contributions include:
-
Lowering Rotational Viscosity: The bicyclohexane core generally leads to lower viscosity compared to compounds with more aromatic rings. Incorporating this material into a mixture can significantly reduce the overall viscosity, leading to faster switching times, which is critical for video applications and reducing motion blur.
-
Broadening the Nematic Range: This compound can contribute to a wide nematic temperature range in a mixture, ensuring stable display operation across various environmental conditions.
-
Tuning Optical Anisotropy: Its inherently low birefringence is useful for formulating mixtures with a specific, often lower, Δn. This is particularly important for displays where a wide viewing angle is a key requirement.
-
Improving Thermal and Chemical Stability: The saturated cyclohexane rings offer good chemical and photochemical stability, contributing to the long-term reliability and lifetime of the display.
The specific display applications where this liquid crystal can be employed include:
-
Twisted Nematic (TN) and Super-Twisted Nematic (STN) Displays: In these established display technologies, low viscosity and a broad nematic range are always desirable for improved performance.
-
In-Plane Switching (IPS) and Fringe-Field Switching (FFS) Displays: These modes are known for their excellent viewing angles and color reproduction. Liquid crystals with low viscosity and optimized dielectric properties are essential for achieving fast response times in these display types.
-
Vertically Aligned (VA) Displays: Depending on its dielectric anisotropy (if negative), it could be a component in mixtures for VA displays, which are known for their high contrast ratios.
Experimental Protocols
1. Preparation of a Liquid Crystal Test Cell
A standard procedure for fabricating a liquid crystal test cell for electro-optical characterization is as follows:
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Polyimide alignment layer solution (e.g., PIA-5550 for planar alignment)
-
Solvent for polyimide (e.g., N-Methyl-2-pyrrolidone)
-
UV-curable sealant containing spacer beads of desired diameter (e.g., 5 μm)
-
(1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) or a mixture containing it
-
Soft, lint-free cloth
-
Spin coater
-
Hot plate
-
UV curing lamp
-
Vacuum chamber
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates with a sequence of solvents (e.g., acetone, isopropanol) in an ultrasonic bath, followed by drying with nitrogen gas.
-
Alignment Layer Deposition: Deposit a thin layer of polyimide solution onto the conductive side of the ITO substrates using a spin coater. The spinning speed and time will determine the layer thickness.
-
Curing the Alignment Layer: Pre-bake the coated substrates on a hot plate to evaporate the solvent, followed by a hard bake at a higher temperature (e.g., 180-200 °C) to cure the polyimide.
-
Rubbing Process: Gently rub the cured polyimide layer with a soft, lint-free cloth in a single direction. This process creates micro-grooves that will align the liquid crystal molecules. For a twisted nematic cell, the rubbing directions on the two substrates should be perpendicular.
-
Cell Assembly: Apply the UV-curable sealant with spacers along the edges of one substrate. Place the second substrate on top, with the rubbing directions appropriately oriented.
-
Curing the Sealant: Press the assembled cell and cure the sealant using a UV lamp. This will create a cell with a uniform gap defined by the spacer beads.
-
Liquid Crystal Filling: Place the empty cell in a vacuum chamber. Introduce the liquid crystal at the opening of the cell. By breaking the vacuum, the atmospheric pressure will force the liquid crystal into the cell via capillary action.
-
Sealing: Seal the filling port with a suitable epoxy or sealant.
Caption: Workflow for Liquid Crystal Test Cell Fabrication.
2. Measurement of Clearing Point (Nematic-to-Isotropic Transition Temperature)
Apparatus:
-
Polarizing Optical Microscope (POM)
-
Hot stage with a temperature controller
-
Liquid crystal test cell filled with the sample
Procedure:
-
Place the filled liquid crystal cell on the hot stage of the POM.
-
Observe the sample through crossed polarizers. In the nematic phase, a birefringent texture (e.g., Schlieren or marbled) will be visible.
-
Slowly heat the sample at a controlled rate (e.g., 1-2 °C/min).
-
The clearing point (Tₙᵢ) is the temperature at which the texture disappears, and the view becomes completely dark (isotropic). This indicates the transition from the nematic to the isotropic liquid phase.
-
Slowly cool the sample to observe the isotropic-to-nematic transition and check for thermal hysteresis.
3. Measurement of Dielectric Anisotropy (Δε)
Apparatus:
-
LCR meter
-
Liquid crystal test cells (one with planar alignment and one with homeotropic alignment, or a single cell that can be switched between these states)
-
Temperature-controlled holder
Procedure:
-
Measure Perpendicular Permittivity (ε⊥):
-
Use a test cell with homeotropic alignment (liquid crystal director perpendicular to the substrates) or a planar aligned cell with the measuring electric field applied perpendicular to the director.
-
Measure the capacitance (C⊥) of the cell at a standard frequency (e.g., 1 kHz).
-
Calculate ε⊥ using the formula: ε⊥ = (C⊥ * d) / (ε₀ * A), where d is the cell gap, A is the electrode area, and ε₀ is the permittivity of free space.
-
-
Measure Parallel Permittivity (ε∥):
-
Use a test cell with planar alignment (liquid crystal director parallel to the substrates).
-
Measure the capacitance (C∥) of the cell.
-
Calculate ε∥ using the same formula: ε∥ = (C∥ * d) / (ε₀ * A).
-
-
Calculate Dielectric Anisotropy (Δε):
-
Δε = ε∥ - ε⊥
-
Caption: Protocol for Dielectric Anisotropy Measurement.
4. Measurement of Optical Anisotropy (Δn)
Apparatus:
-
Abbe refractometer with polarizing filters
-
Temperature-controlled sample holder
-
Monochromatic light source (e.g., sodium lamp)
Procedure:
-
A homeotropically aligned liquid crystal sample is prepared on the prism of the Abbe refractometer.
-
Measure Ordinary Refractive Index (nₒ):
-
Orient the polarizer in the refractometer so that the light is polarized perpendicular to the liquid crystal director.
-
Measure the refractive index, which corresponds to nₒ.
-
-
Measure Extraordinary Refractive Index (nₑ):
-
Rotate the polarizer by 90 degrees so that the light is polarized parallel to the liquid crystal director.
-
Measure the refractive index, which corresponds to nₑ.
-
-
Calculate Optical Anisotropy (Δn):
-
Δn = nₑ - nₒ
-
Structure-Property Relationship
The molecular structure of (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) directly influences its liquid crystalline properties.
Caption: Structure-Property Relationship of the Liquid Crystal.
(1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) is a valuable component in the formulation of advanced liquid crystal mixtures for display applications. Its key attributes, including low viscosity and low optical anisotropy, make it particularly suitable for enhancing the performance of modern LCDs by enabling faster response times and wider viewing angles. The provided protocols offer a foundational framework for the characterization of this and related liquid crystal materials, allowing researchers to effectively integrate them into new display technologies.
References
Application Note: Measurement of Dielectric Anisotropy in Bicyclohexyl Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclohexyl liquid crystals are a significant class of mesogenic materials characterized by their unique molecular structure, which often imparts distinct physical properties such as low birefringence and, notably, a large negative or positive dielectric anisotropy (Δε). The magnitude and sign of Δε are critical parameters that dictate the response of the liquid crystal to an applied electric field, making its accurate measurement essential for the development of advanced electro-optical devices, sensors, and drug delivery systems. This application note provides a detailed protocol for the measurement of the dielectric anisotropy of bicyclohexyl liquid crystals, presents key data for representative compounds, and illustrates the underlying principles and experimental workflow.
Principle of Dielectric Anisotropy
Dielectric anisotropy in liquid crystals arises from the orientational ordering of anisotropic molecules. It is defined as the difference between the dielectric permittivity measured parallel (ε_parallel) and perpendicular (ε_perpendicular) to the liquid crystal director (the average direction of the long molecular axes):
Δε = ε_parallel - ε_perpendicular
A positive Δε indicates that the dipole moment component along the long molecular axis is dominant, while a negative Δε suggests a larger dipole moment component perpendicular to the long axis. In many bicyclohexyl derivatives, the placement of polar groups, such as a cyano (-CN) group, significantly influences the sign and magnitude of the dielectric anisotropy. For instance, a terminally attached cyano group often leads to a positive Δε, whereas a lateral cyano group can result in a negative Δε.
Data Presentation: Dielectric Properties of Bicyclohexyl Liquid Crystals
The following tables summarize the dielectric properties of two homologous series of bicyclohexyl liquid crystals: 4-cyano-4'-alkyl-1,1'-bicyclohexyls (CCH) and 4'-alkyl-4-heptyl-bicyclohexyl-4-carbonitriles (CCN).
Table 1: Dielectric Properties of 4-cyano-4'-alkyl-1,1'-bicyclohexyls (CCHn) at a reduced temperature (T - T_NI) of -5°C
| Compound (n) | ε_parallel | ε_perpendicular | Dielectric Anisotropy (Δε) |
| CCH 2 | 10.5 | 3.0 | +7.5 |
| CCH 3 | 9.8 | 3.1 | +6.7 |
| CCH 4 | 9.2 | 3.2 | +6.0 |
| CCH 5 | 8.8 | 3.3 | +5.5 |
| CCH 7 | 8.1 | 3.4 | +4.7 |
Table 2: Dielectric Properties of a Homologous Series of Bicyclohexane Nematic Liquid Crystals (CCN-mn)
| Compound | Dielectric Anisotropy (Δε) at 4111 Hz |
| CCN-27 | -4.8 |
| CCN-37 | -5.0 |
| CCN-47 | -5.2 |
| CCN-57 | -5.4 |
Note: The compound 4'-butyl-4-heptyl-bicyclohexyl-4-carbonitrile (CCN-47) has a reported dielectric anisotropy of approximately -5.1 at 1 kHz and 40 °C.
Experimental Protocols
This section outlines the detailed methodology for measuring the dielectric anisotropy of bicyclohexyl liquid crystals. The "two-cell method" is described, which involves preparing two separate liquid crystal cells to achieve planar and homeotropic alignments for the ε_perpendicular and ε_parallel measurements, respectively.
Materials and Equipment
-
Bicyclohexyl liquid crystal sample
-
Indium Tin Oxide (ITO) coated glass substrates
-
Alignment layer material (e.g., polyimide for planar alignment, homeotropic polyimide or silane coupling agent for homeotropic alignment)
-
Spinner for coating alignment layers
-
Rubbing machine (for planar alignment)
-
UV-curable adhesive
-
Spacers of known thickness (e.g., 5-20 µm)
-
Hot plate
-
Vacuum oven
-
LCR meter or Impedance Analyzer (e.g., Agilent 4294A, HP 4192A)
-
Temperature controller with a sample holder
-
Polarizing optical microscope
Protocol 1: Liquid Crystal Cell Preparation
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates using a sequence of solvents (e.g., acetone, isopropanol, deionized water) in an ultrasonic bath. Dry the substrates with nitrogen gas and bake in a vacuum oven to remove any residual moisture.
-
Alignment Layer Deposition:
-
For Planar Alignment (to measure ε_perpendicular):
-
Deposit a thin layer of a planar alignment material (e.g., a polyimide solution) onto the ITO-coated side of the substrates using a spinner.
-
Pre-bake the substrates on a hot plate to evaporate the solvent.
-
Cure the polyimide according to the manufacturer's instructions (typically involving heating to a specific temperature for a set duration).
-
Gently rub the cured polyimide layer in a single direction with a velvet cloth-wrapped cylinder on a rubbing machine. This creates microgrooves that will align the liquid crystal molecules parallel to the rubbing direction.
-
-
For Homeotropic Alignment (to measure ε_parallel):
-
Deposit a thin layer of a homeotropic alignment material (e.g., homeotropic polyimide or a silane coupling agent) onto the ITO-coated side of the substrates.
-
Follow the manufacturer's instructions for curing or treatment. Typically, these materials do not require rubbing.
-
-
-
Cell Assembly:
-
Dispense a small amount of UV-curable adhesive mixed with spacers of a known thickness onto the perimeter of one of the prepared substrates.
-
Place the second substrate on top, with the alignment layers facing each other. For the planar cell, ensure the rubbing directions are parallel or anti-parallel.
-
Gently press the substrates together to ensure a uniform cell gap, defined by the spacers.
-
Cure the adhesive using a UV lamp. This creates an empty cell with a small gap for filling.
-
-
Cell Filling:
-
Heat the empty cell and the bicyclohexyl liquid crystal sample to a temperature above the liquid crystal's clearing point (the temperature at which it becomes an isotropic liquid).
-
Place a drop of the isotropic liquid crystal at the edge of the cell's filling port.
-
Allow the liquid crystal to fill the cell via capillary action.
-
Slowly cool the filled cell back to the desired measurement temperature in the nematic phase. This slow cooling helps to ensure a well-aligned, monodomain sample.
-
-
Verification of Alignment: Before proceeding with measurements, inspect the filled cells under a polarizing optical microscope to confirm the quality of the alignment. The planar cell should show a uniform texture that extinguishes when the rubbing direction is parallel to one of the polarizers. The homeotropic cell should appear dark under crossed polarizers at all rotation angles.
Protocol 2: Dielectric Permittivity Measurement
-
Instrumentation Setup:
-
Place the filled liquid crystal cell (either planar or homeotropic) into the temperature-controlled sample holder.
-
Connect the ITO electrodes of the cell to the terminals of the LCR meter.
-
-
Measurement of ε_perpendicular (Planar Cell):
-
Set the LCR meter to measure capacitance (C) at a specific frequency (typically 1 kHz is used as a standard, but a frequency scan can also be performed).
-
Apply a low amplitude AC voltage (e.g., 0.1 - 0.5 Vrms) to avoid any field-induced reorientation of the liquid crystal director.
-
At the desired temperature, record the capacitance of the filled planar cell (C_perp).
-
-
Measurement of ε_parallel (Homeotropic Cell):
-
Using the same LCR meter settings and temperature, measure the capacitance of the filled homeotropic cell (C_para).
-
-
Measurement of Empty Cell Capacitance:
-
Measure the capacitance of an identical but empty cell (C_empty) at the same temperature. This is crucial for accurate calculations.
-
-
Calculation of Dielectric Permittivities:
-
The dielectric permittivities are calculated using the following formulas:
-
ε_perpendicular = C_perp / C_empty
-
ε_parallel = C_para / C_empty
-
-
-
Calculation of Dielectric Anisotropy:
-
Calculate the dielectric anisotropy using the measured permittivity values:
-
Δε = ε_parallel - ε_perpendicular
-
-
Mandatory Visualizations
Caption: Experimental workflow for dielectric anisotropy measurement.
Caption: Relationship between cyano group position and dielectric anisotropy.
Application Notes and Protocols: Formulation of Liquid Crystal Mixtures Containing Ethoxypropyl Bicyclohexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation, characterization, and potential applications of liquid crystal (LC) mixtures containing ethoxypropyl bicyclohexane derivatives. This class of liquid crystals is of interest due to its unique physical properties, which can be tailored for a variety of applications, including advanced display technologies and specialized uses in the biomedical field.
Introduction to Ethoxypropyl Bicyclohexane Liquid Crystals
Liquid crystals incorporating a bicyclohexane core are known for their low birefringence and, depending on the terminal groups, can exhibit negative dielectric anisotropy. The inclusion of an ethoxypropyl side chain can influence the mesophase behavior, viscosity, and other physical properties of the resulting liquid crystal mixtures. These materials are typically nematic liquid crystals, which possess long-range orientational order but no positional order.
The general structure of an ethoxypropyl bicyclohexane liquid crystal is characterized by a rigid bicyclohexane core, a flexible ethoxypropyl tail, and another terminal group (R) that significantly influences the overall properties of the molecule.
Formulation of Liquid Crystal Mixtures
The formulation of liquid crystal mixtures is a critical step in achieving desired physical and electro-optical properties for specific applications. By mixing different liquid crystal compounds, researchers can fine-tune parameters such as the clearing point (nematic-to-isotropic transition temperature), viscosity, birefringence (Δn), and dielectric anisotropy (Δε).
General Formulation Strategy:
-
Base Mixture: Start with a eutectic mixture of two or more liquid crystal compounds to achieve a broad nematic temperature range, often including a low melting point.
-
Component Addition: Introduce ethoxypropyl bicyclohexane derivatives to the base mixture to modify its properties. The concentration of the added component is systematically varied to study its effect.
-
Dopants: Chiral dopants can be added to induce a helical twist, forming a chiral nematic (cholesteric) phase, which is useful for certain display modes and sensing applications.
The following diagram illustrates the general workflow for formulating and characterizing a new liquid crystal mixture.
Caption: Workflow for LC Mixture Formulation and Characterization.
Quantitative Data Summary
While specific data for liquid crystal mixtures containing ethoxypropyl bicyclohexane is not widely published, the following tables summarize representative physical properties for homologous series of bicyclohexane nematic liquid crystals.[1][2][3] This data provides a baseline for understanding the expected properties of this class of materials. The properties of a mixture will be a weighted average of its components, and the introduction of an ethoxypropyl chain is expected to influence the clearing point and viscosity.
Table 1: Phase Transition Temperatures of a Homologous Series of 4,4'-dialkyl-(1α,1'α-bicyclohexyl)-4β-carbonitrile (CCN-mn) Liquid Crystals.[1][2]
| Compound (CCN-mn) | m | n | Cr-N or Cr-SmA (°C) | SmA-N (°C) | N-I (°C) |
| CCN-35 | 3 | 5 | 55.0 | - | 85.0 |
| CCN-47 | 4 | 7 | 62.0 | - | 82.5 |
| CCN-53 | 5 | 3 | 58.0 | - | 75.0 |
Cr: Crystal, N: Nematic, SmA: Smectic A, I: Isotropic
Table 2: Physical Properties of a Homologous Series of CCN-mn Liquid Crystals at T-TNI = -10°C.[1][2]
| Compound (CCN-mn) | Birefringence (Δn) | Dielectric Anisotropy (Δε) | Splay Elastic Constant (K11, pN) | Bend Elastic Constant (K33, pN) |
| CCN-35 | 0.032 | -4.8 | 10.5 | 7.5 |
| CCN-47 | 0.030 | -4.2 | 9.8 | 7.0 |
| CCN-53 | 0.031 | -4.5 | 10.2 | 7.2 |
Experimental Protocols
Detailed methodologies for characterizing liquid crystal mixtures are essential for reproducible research and development.
Phase Transition Characterization
Differential Scanning Calorimetry (DSC):
DSC is used to determine the phase transition temperatures and associated enthalpy changes of the liquid crystal mixture.[4][5]
-
Apparatus: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the liquid crystal mixture into an aluminum DSC pan and hermetically seal it.
-
Protocol:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Heat the sample to a temperature above its clearing point to ensure a uniform isotropic state.
-
Cool the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature below its lowest expected transition.
-
Heat the sample again at the same controlled rate.
-
The phase transition temperatures are identified as the onset or peak of the endothermic or exothermic peaks in the heat flow curve.
-
Polarized Optical Microscopy (POM):
POM is used to visually identify the different liquid crystal phases by observing their unique textures.[4][5]
-
Apparatus: A polarizing microscope equipped with a hot stage and a temperature controller.
-
Sample Preparation: Place a small amount of the liquid crystal mixture between a clean glass slide and a coverslip. The sample should be thin enough to be transparent.
-
Protocol:
-
Place the prepared slide on the hot stage of the microscope.
-
Heat the sample to its isotropic phase, where it will appear dark between crossed polarizers.
-
Slowly cool the sample and observe the formation of different textures as it transitions through the various mesophases (e.g., nematic, smectic).
-
Record the temperatures at which these textural changes occur and compare them with the DSC data.
-
Caption: Protocols for DSC and POM Analysis.
Electro-Optical Characterization
Birefringence (Δn) Measurement:
The birefringence is the difference between the extraordinary (ne) and ordinary (no) refractive indices. It can be measured using an Abbe refractometer or by analyzing the transmission spectrum of a liquid crystal cell.
-
Apparatus: Spectrometer, polarizing microscope, function generator, and a temperature-controlled hot stage.
-
Protocol (Transmission Method):
-
Fill a planar-aligned liquid crystal cell of known thickness with the mixture.
-
Place the cell between crossed polarizers at a 45° angle to the rubbing direction.
-
Measure the transmitted light intensity as a function of wavelength.
-
The birefringence can be calculated from the interference fringes in the transmission spectrum.
-
Dielectric Anisotropy (Δε) Measurement:
Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε||) and perpendicular (ε⊥) to the liquid crystal director.
-
Apparatus: LCR meter, function generator, and temperature-controlled sample holder.
-
Protocol:
-
Measure the capacitance of a planar-aligned cell (to determine ε⊥) and a homeotropically-aligned cell (to determine ε||) filled with the liquid crystal mixture.
-
The dielectric permittivities are calculated from the capacitance values, the cell area, and the cell gap.
-
Δε = ε|| - ε⊥.
-
Response Time Measurement:
The response time characterizes how quickly the liquid crystal molecules reorient in response to an applied electric field.
-
Apparatus: Oscilloscope, photodetector, function generator, and a liquid crystal cell.
-
Protocol:
-
Apply a square-wave voltage to the liquid crystal cell to switch it between the "on" and "off" states.
-
Measure the change in transmitted light intensity over time using a photodetector connected to an oscilloscope.
-
The rise time (τon) is typically defined as the time taken for the transmission to change from 10% to 90%, and the decay time (τoff) is the time for the transmission to change from 90% to 10%.[6][7]
-
Applications in Drug Development and Biosensing
While direct applications of ethoxypropyl bicyclohexane liquid crystals in drug development are not yet established, their characteristic properties—low birefringence and potentially negative dielectric anisotropy—make them interesting candidates for certain biomedical applications.
Biosensing:
Nematic liquid crystals can be used as sensitive reporters for molecular interactions at surfaces.[8] The orientation of the liquid crystal molecules is highly sensitive to the surface chemistry.
-
Principle: A functionalized surface is prepared to which a specific biomolecule can bind. This binding event disrupts the alignment of the liquid crystal layer in contact with the surface, leading to a change in the optical appearance (e.g., from dark to bright when viewed between crossed polarizers).
-
Potential Advantage of Bicyclohexane LCs: Their low birefringence can be advantageous in certain sensor designs where a very dark "off" state is required for high contrast. Nematic LCs with negative dielectric anisotropy can be aligned homeotropically on simple conductive substrates, which can simplify sensor fabrication.
Caption: Principle of a Liquid Crystal-Based Biosensor.
Drug Delivery:
Lyotropic liquid crystalline phases, which are formed by amphiphilic molecules in the presence of a solvent, are being explored for controlled drug release.[9][10][11] While thermotropic liquid crystals like ethoxypropyl bicyclohexane derivatives are not typically used for this purpose, their properties could be relevant in hybrid systems or for the encapsulation of certain drugs. The biocompatibility of such compounds would need to be thoroughly investigated.
Conclusion
Liquid crystal mixtures containing ethoxypropyl bicyclohexane derivatives represent a class of materials with tunable physical properties. While specific data is limited, the general characteristics of bicyclohexane liquid crystals, such as low birefringence and negative dielectric anisotropy, suggest their potential utility in specialized display applications and as novel materials for biosensing platforms. The experimental protocols outlined in these notes provide a framework for the systematic formulation and characterization of new mixtures to explore these possibilities. Further research is needed to synthesize and characterize specific mixtures containing ethoxypropyl bicyclohexane and to evaluate their performance in targeted applications, particularly in the promising field of biomedical devices.
References
- 1. researchgate.net [researchgate.net]
- 2. surajitdhara.in [surajitdhara.in]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of birefringence of nematic liquid crystal material by multiple-wavelength interferometry using nearly common-path single-stage Mach–Zehnder interferometer [opg.optica.org]
- 5. Recent Advances in the Development of Liquid Crystalline Nanoparticles as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Oral and transdermal drug delivery systems: role of lipid-based lyotropic liquid crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Recent advances in lyotropic liquid crystal nanoparticle formulations for drug delivery systems [frontiersin.org]
- 11. ijpsonline.com [ijpsonline.com]
Application Notes and Protocols for the Synthesis of (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane), also known by its alternative nomenclature (trans,trans)-4-Ethoxy-4'-propyl-1,1'-bicyclohexyl, is a bicyclic organic compound with significant potential as a synthetic intermediate.[1] Its stereochemically defined structure, featuring two trans-substituted cyclohexane rings, makes it a valuable building block in the fields of materials science and medicinal chemistry.[1] This document provides detailed application notes on its primary use as a precursor in the synthesis of liquid crystals and outlines a comprehensive, multi-step synthetic protocol based on established methodologies for analogous compounds.
Introduction
The bicyclohexyl moiety is a key structural feature in many advanced materials, particularly liquid crystals, due to its rigid and anisotropic nature which promotes the formation of mesophases.[2] The (1r,1's,4R,4'R) stereochemistry ensures a linear, rod-like molecular shape, which is crucial for achieving the desired liquid crystalline properties, such as a broad nematic phase and high thermal stability.[2] In the context of drug discovery, the saturated bicyclic core can serve as a bioisostere for aromatic rings, offering improved metabolic stability and three-dimensionality. While the direct therapeutic applications of (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) are still under investigation, its role as a synthetic intermediate is well-established.[1]
Chemical Identity
| Property | Value |
| Systematic Name | (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) |
| CAS Number | 95756-62-0 |
| Molecular Formula | C₁₇H₃₂O |
| Molecular Weight | 252.44 g/mol [1] |
| Alternative Names | (trans,trans)-4-Ethoxy-4'-propyl-1,1'-bicyclohexyl[1] |
Proposed Synthetic Pathway
The synthesis of (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) can be achieved through a convergent three-step process. This proposed pathway is based on analogous syntheses of 4,4'-disubstituted bicyclohexyl compounds. The key steps involve the formation of a bicyclohexanol intermediate via a Grignard reaction, followed by an etherification to introduce the ethoxy group.
Caption: Proposed synthetic pathway for (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane).
Experimental Protocols
Step 1: Synthesis of 4-Propylcyclohexanone
This protocol describes the synthesis of the key precursor, 4-propylcyclohexanone, via the hydrogenation of 4-propylphenol.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Propylphenol | 98% | Commercially Available |
| Rhodium on Alumina (5%) | Catalyst Grade | Commercially Available |
| Ethanol | Anhydrous | Commercially Available |
| Hexane | ACS Grade | Commercially Available |
| Diethyl Ether | Anhydrous | Commercially Available |
| Magnesium Sulfate | Anhydrous | Commercially Available |
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of trans,trans-Bicyclohexyl Compounds
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of trans,trans-bicyclohexyl compounds, a crucial moiety in many advanced materials and pharmaceutical agents.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing trans,trans-bicyclohexyl compounds?
A1: The main difficulties lie in controlling the stereochemistry of the two cyclohexyl rings and the bond that links them. Achieving a pure trans,trans isomer is challenging due to the thermodynamic stability of other isomers like cis,trans and cis,cis, which can co-exist in reaction mixtures. Key challenges include:
-
Stereocontrol: Ensuring the formation of the desired trans relationship at the 1,1'-positions and maintaining the trans-decalin-like conformation of the rings.
-
Byproduct Formation: Preventing the formation of isomeric and other side products.
-
Purification: Separating the desired trans,trans isomer from a complex mixture of other stereoisomers.
-
Reaction Conditions: Finding optimal conditions (catalyst, solvent, temperature) to favor the kinetic or thermodynamic formation of the desired product.
Q2: Which synthetic routes are most commonly employed for preparing trans,trans-bicyclohexyls?
A2: Several strategies exist, each with its own set of advantages and challenges. The most common approaches include:
-
Catalytic Hydrogenation of Biphenyls: This is a widely used industrial method. The choice of catalyst and reaction conditions is critical for achieving high stereoselectivity.
-
Reductive Coupling of Cyclohexanones: Methods like the pinacol coupling can be used, but often lead to a mixture of diastereomers.
-
Cross-Coupling Reactions: Suzuki or Stille coupling of appropriately substituted cyclohexyl precursors can offer better control but may require more complex starting materials.
Q3: How can I improve the diastereoselectivity of biphenyl hydrogenation?
A3: To enhance the yield of the trans,trans isomer during the hydrogenation of biphenyl precursors, consider the following:
-
Catalyst Selection: Rhodium-based catalysts (e.g., Rh/C, Rh/Al2O3) and Ruthenium-based catalysts (e.g., Ru/C) often show higher selectivity compared to Palladium or Platinum.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the adsorption of the substrate on the catalyst surface, thereby affecting the stereochemical outcome.
-
Temperature and Pressure: Lower temperatures generally favor the formation of the thermodynamically more stable trans,trans product. High hydrogen pressure is typically required to ensure complete saturation.
-
Additives: The use of certain additives or catalyst modifiers can sometimes improve selectivity by altering the catalyst's surface properties.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of trans,trans-bicyclohexyl compounds.
Problem 1: Low Yield of the Desired trans,trans-Isomer
If you are experiencing low yields of the trans,trans-bicyclohexyl product, consult the following troubleshooting workflow.
Caption: Troubleshooting workflow for low yield of trans,trans-bicyclohexyl.
Problem 2: Difficulty in Separating Stereoisomers
The physical properties of bicyclohexyl stereoisomers can be very similar, making their separation challenging.
| Isomer | Boiling Point (°C) | Melting Point (°C) | Relative Polarity |
| trans,trans | ~238 | ~102 | Lowest |
| cis,trans | ~235 | ~54 | Intermediate |
| cis,cis | ~234 | ~34 | Highest |
Note: These values are approximate and can vary based on substitution.
Recommended Separation Techniques:
-
Fractional Crystallization: This can be effective if there is a significant difference in the melting points and solubilities of the isomers. The trans,trans isomer is often the most crystalline.
-
Preparative Chromatography (HPLC/GC): High-performance liquid chromatography or gas chromatography can provide excellent separation. Consider using columns with high theoretical plates and optimizing the mobile phase.
-
Supercritical Fluid Chromatography (SFC): SFC can sometimes offer better resolution and faster separation times compared to HPLC for nonpolar compounds like these.
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of Biphenyl
This protocol outlines a typical procedure for the synthesis of bicyclohexyl via the hydrogenation of biphenyl, aiming for a high trans,trans isomer ratio.
Caption: Experimental workflow for the catalytic hydrogenation of biphenyl.
Detailed Steps:
-
Reactor Setup: In a high-pressure autoclave, add the biphenyl substrate and a suitable solvent (e.g., cyclohexane, decalin, or an alcohol).
-
Catalyst Addition: Add the hydrogenation catalyst (e.g., 5 mol% Rh/C or Ru/C) under an inert atmosphere.
-
Hydrogenation: Seal the reactor, purge it several times with nitrogen followed by hydrogen. Pressurize the reactor with hydrogen to the target pressure (typically 50-150 atm). Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) with efficient stirring.
-
Monitoring: Monitor the progress of the reaction by taking aliquots (if the reactor allows) and analyzing them by GC or GC-MS to confirm the disappearance of the starting material and intermediates.
-
Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Isolation: Open the reactor, dilute the mixture with a suitable solvent, and filter it through a pad of Celite® to remove the catalyst.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product, a mixture of isomers, can then be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography. The trans,trans isomer, being the most symmetrical and highest melting, often crystallizes out preferentially.
Technical Support Center: Williamson Ether Synthesis of Bicyclohexyl Ethers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Williamson ether synthesis of bicyclohexyl ethers. The information provided is intended to help overcome common challenges, particularly the side reactions that can significantly impact the yield and purity of the desired ether products.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing bicyclohexyl ethers via the Williamson ether synthesis?
The main challenge is the inherent steric hindrance of the cyclohexyl group. The Williamson ether synthesis proceeds via an S(_N)2 mechanism, which is sensitive to steric bulk at the reaction center.[1][2] In the case of synthesizing dicyclohexyl ether, the reaction involves a secondary alkyl halide (or tosylate) and a secondary alkoxide. This significant steric hindrance makes the competing E2 elimination reaction a major side reaction, leading to the formation of cyclohexene as a significant byproduct.[1][3]
Q2: My primary side product is an alkene (cyclohexene). What are the key factors that favor this elimination reaction?
The E2 elimination is favored by several factors:
-
Steric Hindrance: Both the cyclohexyl halide (electrophile) and the cyclohexoxide (nucleophile/base) are bulky, making it difficult for the nucleophile to attack the carbon atom for substitution. It is often easier for the bulky alkoxide to act as a base and abstract a proton from a beta-carbon.[3][4]
-
Strong, Bulky Bases: Using a sterically hindered base to deprotonate the cyclohexanol can further promote the E2 pathway.[5]
-
High Temperatures: Higher reaction temperatures generally favor elimination over substitution.[2][6]
-
Solvent Choice: Protic solvents can solvate the alkoxide, reducing its nucleophilicity and potentially favoring its basicity.
Q3: How can I optimize my reaction conditions to favor ether formation over elimination?
To maximize the yield of the desired bicyclohexyl ether, consider the following optimizations:
-
Choice of Leaving Group: Use a good leaving group on the cyclohexyl electrophile, such as iodide or tosylate, to facilitate the S(_N)2 reaction.[3]
-
Base Selection: Employ a strong, non-hindered base like sodium hydride (NaH) to generate the cyclohexoxide. This ensures complete deprotonation of the alcohol without introducing additional steric bulk.[2][3]
-
Solvent Choice: Use polar aprotic solvents like DMF or DMSO. These solvents enhance the nucleophilicity of the alkoxide ion without solvating it as strongly as protic solvents.[2]
-
Temperature Control: Maintain a moderate reaction temperature, typically between 50-100 °C.[1][6] While heat is needed to overcome the activation energy, excessive temperatures will favor the E2 elimination pathway.[2]
-
Phase Transfer Catalysis: The use of a phase transfer catalyst, such as a quaternary ammonium salt or a crown ether, can help to increase the solubility and reactivity of the nucleophile in the organic phase, potentially improving the yield of the ether.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low to no yield of dicyclohexyl ether | Incomplete deprotonation of cyclohexanol. | Use a stronger base like sodium hydride (NaH) to ensure complete formation of the cyclohexoxide.[2] |
| Poor nucleophilicity of the cyclohexoxide. | Switch to a polar aprotic solvent such as DMF or DMSO to enhance nucleophilicity.[2] | |
| Reaction has not reached completion. | Increase the reaction time and monitor progress by TLC or GC.[2] | |
| High yield of cyclohexene byproduct | E2 elimination is the major pathway due to steric hindrance. | Lower the reaction temperature to favor the S(_N)2 reaction.[2] |
| The base used is too sterically hindered. | Use a less bulky base for the deprotonation step, such as NaH.[3] | |
| The leaving group is not sufficiently reactive. | Use a better leaving group, such as iodide or tosylate, on the cyclohexyl electrophile.[1][3] | |
| Reaction is very slow | Steric hindrance is slowing down the S(_N)2 reaction. | Consider using a phase transfer catalyst to increase the rate of reaction.[7] |
| The concentration of reactants is too low. | While high dilution can favor intramolecular reactions, for this intermolecular synthesis, ensure adequate concentration of both reactants. |
Quantitative Data Summary
The following table summarizes the expected qualitative outcomes of the Williamson ether synthesis of dicyclohexyl ether under various conditions, based on general principles of S(_N)2 and E2 reactions. Specific yields can vary significantly based on the exact experimental setup.
| Condition | Variable | Expected Dicyclohexyl Ether Yield | Expected Cyclohexene Yield | Rationale |
| Base | Sodium Hydride (NaH) | Higher | Lower | Strong, non-nucleophilic base that fully deprotonates the alcohol without adding steric bulk.[2][3] |
| Potassium tert-Butoxide (t-BuOK) | Lower | Higher | A bulky base that favors proton abstraction (E2) over nucleophilic attack (S(_N)2).[5] | |
| Solvent | Tetrahydrofuran (THF) | Moderate | Moderate | A common polar aprotic solvent. |
| Dimethylformamide (DMF) | Higher | Lower | A polar aprotic solvent that enhances the nucleophilicity of the alkoxide.[2] | |
| Ethanol | Lower | Higher | A protic solvent that can solvate the alkoxide, reducing its nucleophilicity. | |
| Temperature | 50 °C | Moderate | Lower | Lower temperatures generally favor the S(_N)2 pathway.[2] |
| 100 °C | Lower | Higher | Higher temperatures provide more energy to overcome the activation barrier for the E2 pathway.[6] | |
| Leaving Group | Chloride (-Cl) | Lower | Higher | A poorer leaving group compared to bromide or iodide. |
| Tosylate (-OTs) | Higher | Lower | An excellent leaving group that facilitates the S(_N)2 reaction.[1] |
Experimental Protocols
Detailed Experimental Protocol for the Williamson Ether Synthesis of Dicyclohexyl Ether
This protocol is a representative procedure designed to minimize the formation of the cyclohexene byproduct.
Materials:
-
Cyclohexanol (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Cyclohexyl tosylate (1.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Alkoxide Formation: a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add cyclohexanol (1.0 eq) dissolved in anhydrous DMF. b. Cool the solution to 0 °C in an ice bath. c. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. The evolution of hydrogen gas will be observed. d. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete deprotonation.
-
Ether Synthesis: a. Add a solution of cyclohexyl tosylate (1.0 eq) in anhydrous DMF to the freshly prepared sodium cyclohexoxide solution dropwise at room temperature. b. Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Purification: a. Cool the reaction mixture to room temperature and cautiously quench the excess NaH by the slow addition of water. b. Transfer the mixture to a separatory funnel and add diethyl ether and water. c. Separate the layers and extract the aqueous layer with diethyl ether (3 x). d. Combine the organic layers and wash with saturated aqueous ammonium chloride solution, followed by brine. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. f. Purify the crude product by fractional distillation or column chromatography to separate the dicyclohexyl ether from any unreacted starting materials and the cyclohexene byproduct.
Visualizations
Caption: Competing SN2 and E2 pathways in the synthesis of dicyclohexyl ether.
Caption: Experimental workflow for the synthesis of dicyclohexyl ether.
References
- 1. byjus.com [byjus.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Optimizing reaction conditions for the synthesis of 4-ethoxy-4'-propyl-bicyclohexane
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-ethoxy-4'-propyl-bicyclohexane. The synthesis is a two-step process involving the catalytic hydrogenation of 4-propylphenol to 4-propylcyclohexanol, followed by a Williamson ether synthesis to yield the final product.
Experimental Protocols
Step 1: Catalytic Hydrogenation of 4-Propylphenol to 4-Propylcyclohexanol
Objective: To reduce the aromatic ring of 4-propylphenol to yield 4-propylcyclohexanol.
Materials:
-
4-propylphenol
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Water
-
Hydrogen gas (or operate under transfer hydrogenation conditions)
-
High-pressure autoclave or a suitable reaction vessel for hydrogenation
Procedure:
-
In a high-pressure autoclave, dissolve 4-propylphenol in a mixture of ethanol and water.
-
Add 10% Pd/C catalyst to the solution (typically 1-5 mol% of the substrate).
-
Seal the autoclave and purge it several times with nitrogen gas, followed by hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) with vigorous stirring.
-
Monitor the reaction progress by tracking hydrogen uptake or by analyzing aliquots using Gas Chromatography (GC).
-
Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Remove the solvent under reduced pressure to obtain crude 4-propylcyclohexanol.
-
The crude product can be purified by distillation or column chromatography.
Step 2: Williamson Ether Synthesis of 4-Ethoxy-4'-propyl-bicyclohexane
Objective: To synthesize 4-ethoxy-4'-propyl-bicyclohexane from 4-propylcyclohexanol.
Materials:
-
4-propylcyclohexanol
-
Sodium hydride (NaH) or other strong base (e.g., potassium tert-butoxide)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Ethyl iodide or ethyl bromide
-
Anhydrous work-up reagents (e.g., saturated ammonium chloride solution, brine, anhydrous magnesium sulfate)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add a solution of 4-propylcyclohexanol in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium hydride (as a 60% dispersion in mineral oil) to the solution. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the alkoxide. Hydrogen gas will be evolved.
-
Cool the reaction mixture back to 0 °C and add ethyl iodide or ethyl bromide dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC.
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Partition the mixture between diethyl ether and water. Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 4-ethoxy-4'-propyl-bicyclohexane.
-
Purify the product by column chromatography on silica gel.
Data Presentation
Table 1: Reaction Conditions for Catalytic Hydrogenation of 4-Propylphenol
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | 10% Pd/C | 5% Ru/C | Raney Nickel |
| Solvent | Ethanol/Water | Ethanol | Isopropanol |
| Temperature | 120 °C | 100 °C | 150 °C |
| Pressure | 20 atm H₂ | 50 atm H₂ | 100 atm H₂ |
| Reaction Time | 8-12 hours | 6-10 hours | 4-8 hours |
| Typical Yield | >90% | >95% | >85% |
Table 2: Reaction Conditions for Williamson Ether Synthesis
| Parameter | Condition 1 | Condition 2 |
| Base | Sodium Hydride (NaH) | Potassium tert-butoxide (t-BuOK) |
| Solvent | Tetrahydrofuran (THF) | Dimethylformamide (DMF) |
| Ethylating Agent | Ethyl Iodide (EtI) | Ethyl Bromide (EtBr) |
| Temperature | Reflux (66 °C) | 80 °C |
| Reaction Time | 12-24 hours | 8-16 hours |
| Typical Yield | 60-80% | 65-85% |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 4-ethoxy-4'-propyl-bicyclohexane.
Troubleshooting Guides
Step 1: Catalytic Hydrogenation of 4-Propylphenol
Q1: The hydrogenation reaction is very slow or has stalled.
A1:
-
Inactive Catalyst: The palladium on carbon catalyst may be old or deactivated. Use a fresh batch of catalyst.[1]
-
Catalyst Poisoning: The starting material or solvent may contain impurities (e.g., sulfur compounds) that poison the catalyst. Purify the 4-propylphenol and use high-purity solvents.[1]
-
Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently. Increase the hydrogen pressure within the safe limits of your reactor.
-
Poor Mixing: Inadequate stirring can lead to poor contact between the catalyst, substrate, and hydrogen. Ensure vigorous stirring throughout the reaction.
-
Low Temperature: The reaction temperature may be too low. Gradually increase the temperature, but be mindful of potential side reactions at higher temperatures.[2]
Q2: The reaction produces a significant amount of byproducts, such as cyclohexanone or partially hydrogenated intermediates.
A2:
-
Incomplete Reaction: The reaction may not have been allowed to proceed to completion. Increase the reaction time or consider increasing the temperature or pressure.
-
Catalyst Selectivity: The choice of catalyst can influence the product distribution. For complete reduction to the alcohol, a more active catalyst or more forcing conditions (higher temperature and pressure) may be necessary. Some catalysts may favor the formation of the ketone intermediate.[3]
-
Reaction Conditions: The reaction conditions (temperature, pressure, solvent) can affect the selectivity. A systematic optimization of these parameters may be required to favor the formation of the desired cyclohexanol.
Q3: I am observing de-propylation of my starting material.
A3:
-
Harsh Reaction Conditions: Very high temperatures and pressures can sometimes lead to the cleavage of alkyl chains from the aromatic ring (hydrodealkylation). Try to use milder reaction conditions (lower temperature and pressure) for a longer duration.
Step 2: Williamson Ether Synthesis
Q1: The etherification reaction shows low conversion of the starting alcohol.
A1:
-
Incomplete Deprotonation: The base used may not be strong enough, or an insufficient amount was used to fully deprotonate the 4-propylcyclohexanol. Ensure you are using a strong base like sodium hydride and that it is fresh.
-
Wet Reagents/Solvent: The presence of water will quench the strong base and the alkoxide nucleophile. Ensure that all glassware is flame-dried and that the solvent is anhydrous.
-
Poor Quality Ethylating Agent: The ethyl iodide or bromide may have degraded. Use a freshly opened bottle or distill the reagent before use.
Q2: The main product of the reaction is an alkene (elimination product) instead of the desired ether.
A2:
-
Steric Hindrance: 4-Propylcyclohexanol is a secondary alcohol, which can be prone to elimination reactions (E2) in the presence of a strong, sterically hindered base.[4] Using a less hindered base might help, though NaH is generally a good choice as it is a non-nucleophilic base.
-
Reaction Temperature: Higher reaction temperatures favor elimination over substitution. Try running the reaction at a lower temperature for a longer period.
-
Choice of Leaving Group: While iodide is a good leaving group, it can also favor elimination. You could try using ethyl tosylate as the ethylating agent, which is a good leaving group but may lead to less elimination.
Q3: The reaction is messy and gives multiple spots on TLC.
A3:
-
Side Reactions: Besides elimination, other side reactions can occur. If the temperature is too high, decomposition might be an issue.
-
Impure Starting Materials: Ensure that the 4-propylcyclohexanol is pure before starting the etherification step. Impurities can lead to a range of side products.
Frequently Asked Questions (FAQs)
Q1: What is the expected stereochemistry of the 4-propylcyclohexanol after hydrogenation?
A1: The catalytic hydrogenation of phenols typically produces a mixture of cis and trans isomers of the corresponding cyclohexanol. The ratio of these isomers can be influenced by the catalyst, solvent, and reaction conditions.[5]
Q2: Can I use a different base for the Williamson ether synthesis?
A2: Yes, other strong bases like potassium tert-butoxide or sodium amide can be used. However, the choice of base can influence the ratio of substitution to elimination, especially with a secondary alcohol like 4-propylcyclohexanol.
Q3: Is it possible to perform a one-pot synthesis of 4-ethoxy-4'-propyl-bicyclohexane from 4-propylphenol?
A3: A one-pot synthesis would be challenging due to the incompatibility of the reagents and conditions for the two steps. The hydrogenation catalyst would likely interfere with the Williamson ether synthesis, and the strong base required for the etherification is not compatible with the hydrogenation conditions. A sequential, two-step process with isolation and purification of the intermediate is the recommended approach.
Q4: What are the main safety precautions for these reactions?
A4:
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The reaction should be carried out in a well-ventilated fume hood in a properly rated high-pressure reactor. The catalyst (Pd/C) can be pyrophoric when dry and should be handled with care, preferably wet with solvent.
-
Williamson Ether Synthesis: Sodium hydride is a highly reactive and flammable solid that reacts violently with water. It should be handled under an inert atmosphere. The solvents used (THF, DMF) are flammable.
Q5: How can I confirm the formation of the final product?
A5: The final product, 4-ethoxy-4'-propyl-bicyclohexane, can be characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy (to confirm the presence of the ether C-O stretch and the absence of the alcohol O-H stretch), and Mass Spectrometry (MS) to determine the molecular weight.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for the synthesis of 4-ethoxy-4'-propyl-bicyclohexane.
References
Technical Support Center: Purification of Synthetic Liquid Crystals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from synthetic liquid crystals.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in synthetic liquid crystals?
A1: Common impurities in synthetic liquid crystals can be broadly categorized as:
-
Ionic Impurities: These can significantly affect the electrical properties of the liquid crystal, leading to issues like image sticking and flickering in display applications.[1]
-
Residual Solvents: Solvents used during synthesis or purification that are not completely removed can alter the phase transition temperatures of the liquid crystal.[2]
-
Unreacted Starting Materials and Byproducts: Incomplete reactions or side reactions during synthesis can leave behind starting materials or generate unwanted byproducts that disrupt the liquid crystalline phases.[3][4]
-
Water: Moisture can act as an impurity, especially in systems sensitive to hydrolysis or where hydrogen bonding can interfere with the desired molecular alignment.[2]
-
Particulates: Dust or other insoluble particles can introduce defects in the liquid crystal alignment.[5]
Q2: How do impurities affect the properties of liquid crystals?
A2: Impurities can have a significant impact on the physical and electro-optical properties of liquid crystals, including:
-
Altered Phase Transition Temperatures: Impurities can broaden or shift the transition temperatures between different liquid crystal phases (e.g., nematic to isotropic).[2]
-
Reduced Clearing Point: The temperature at which the liquid crystal becomes an isotropic liquid (the clearing point) is often depressed by the presence of impurities.
-
Increased Viscosity: Impurities can disrupt the molecular ordering, leading to an increase in viscosity.
-
Degraded Electro-Optical Performance: In display applications, ionic impurities can lead to a decreased voltage holding ratio, image sticking, and slower response times.[1]
-
Induction of Defects: Impurities can act as nucleation sites for defects in the liquid crystal alignment, affecting the material's optical properties.[6][7]
Q3: What are the primary methods for purifying synthetic liquid crystals?
A3: The most common and effective methods for purifying synthetic liquid crystals are:
-
Recrystallization: A fundamental technique for purifying solid organic compounds, where the impure solid is dissolved in a hot solvent and then allowed to crystallize upon cooling, leaving impurities behind in the solution.[8][9]
-
Column Chromatography: A versatile technique that separates compounds based on their differential adsorption onto a stationary phase as a mobile phase flows through it. It is particularly useful for separating mixtures of similar compounds.[10][11]
-
Zone Refining: A specialized technique for achieving ultra-high purity in crystalline materials. It involves passing a narrow molten zone through a solid ingot, which segregates impurities to one end.[12][13][14][15]
Troubleshooting Guides
Recrystallization
Issue 1: No crystals form upon cooling.
-
Possible Cause:
-
Solution:
Issue 2: The product "oils out" instead of forming crystals.
-
Possible Cause:
-
Solution:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent.
-
Allow the solution to cool more slowly. Placing the flask in a warm water bath that is allowed to cool to room temperature can help.
-
If the problem persists, consider using a different solvent or a solvent pair.[9]
-
Issue 3: Low percent recovery of the purified liquid crystal.
-
Possible Cause:
-
Solution:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product.[17]
-
Preheat Funnel: If performing a hot filtration, preheat the funnel and receiving flask to prevent premature crystallization.[9]
-
Minimal Washing: Wash the collected crystals with a minimal amount of ice-cold solvent.[17]
-
Recover from Mother Liquor: If a large amount of product is suspected to be in the mother liquor, a portion of the solvent can be evaporated and a second crop of crystals can be collected.
-
Column Chromatography
Issue 1: Poor separation of the liquid crystal from impurities (overlapping bands).
-
Possible Cause:
-
The chosen solvent system (eluent) has incorrect polarity.
-
The column was overloaded with the crude mixture.[3]
-
The column was not packed properly, leading to channeling.
-
-
Solution:
-
Optimize Solvent System: Use a less polar solvent system to increase the separation between bands. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column.[3]
-
Reduce Sample Load: Use a smaller amount of the crude mixture.
-
Repack the Column: Ensure the stationary phase is packed uniformly without any air bubbles or cracks.[18]
-
Use a Longer Column: A longer column provides more surface area for separation.[3]
-
Issue 2: The liquid crystal is not eluting from the column.
-
Possible Cause:
-
The eluting solvent is not polar enough to move the compound down the column.
-
The compound has a very strong affinity for the stationary phase.
-
-
Solution:
-
Increase Solvent Polarity: Gradually increase the polarity of the eluting solvent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.[10]
-
Change Stationary Phase: If the compound is highly polar, it may be irreversible adsorbed to silica gel. In such cases, consider using a less active stationary phase like alumina.[3]
-
Data Presentation
Table 1: Comparison of Purification Techniques for Synthetic Liquid Crystals
| Feature | Recrystallization | Column Chromatography | Zone Refining |
| Principle | Difference in solubility between the compound and impurities in a solvent at different temperatures.[8] | Differential adsorption of components of a mixture onto a stationary phase.[10] | Segregation of impurities in the molten zone of a solid based on differences in solubility in the solid and liquid phases.[15] |
| Typical Purity Achieved | Good to High (e.g., 99-99.9%) | High (e.g., >99.5%) | Ultra-High (e.g., 99.999% or higher)[19] |
| Scale | Milligrams to Kilograms | Micrograms to Grams | Grams to Kilograms |
| Advantages | Simple, inexpensive, and scalable. | Highly versatile, can separate complex mixtures, applicable to a wide range of compounds.[11] | Achieves the highest possible purity, effective for removing trace impurities.[13] |
| Disadvantages | Requires the compound to be a solid at room temperature, potential for product loss in the mother liquor.[8] | Can be time-consuming and labor-intensive, requires larger volumes of solvent. | Slow process, requires specialized equipment, only applicable to materials that can be melted without decomposition.[19] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude liquid crystal and a few drops of a potential solvent. An ideal solvent will dissolve the compound when hot but not at room temperature.[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent required to completely dissolve it.[17]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. Ensure the funnel and receiving flask are pre-heated to prevent premature crystallization.[9]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.[17]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[8]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
Protocol 2: Column Chromatography
-
Column Packing: Securely clamp a chromatography column in a vertical position. Plug the bottom with a small piece of cotton or glass wool. Add a layer of sand. Prepare a slurry of the stationary phase (e.g., silica gel) in the initial eluting solvent and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.[18]
-
Sample Loading: Dissolve the crude mixture in a minimal amount of the eluting solvent (or a more volatile solvent) and carefully add it to the top of the column.[18]
-
Elution: Add the eluting solvent to the top of the column and begin collecting fractions in labeled test tubes. The polarity of the eluent can be gradually increased to elute compounds with higher affinity for the stationary phase.[10]
-
Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the purified liquid crystal.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified liquid crystal.
Protocol 3: Zone Refining (Conceptual Steps)
-
Sample Preparation: The impure liquid crystal is cast into a solid ingot and placed in a tube.
-
Molten Zone Creation: A heater is used to melt a narrow band of the ingot at one end.[14]
-
Zone Traversal: The heater is slowly moved along the length of the ingot. As the molten zone moves, it melts the impure solid at its leading edge and leaves behind a trail of purer, resolidified material at its trailing edge.[13][15]
-
Impurity Segregation: Impurities tend to be more soluble in the liquid phase and are therefore concentrated in the molten zone, which is moved to one end of the ingot.[15]
-
Multiple Passes: The process is repeated multiple times to achieve the desired level of purity.[19]
-
Impurity Removal: The end of the ingot containing the concentrated impurities is cut off and discarded.[14]
Mandatory Visualization
Caption: Experimental workflow for the purification of liquid crystals via recrystallization.
Caption: Troubleshooting guide for inducing crystallization when no crystals form.
Caption: Experimental workflow for purification by column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. Impurity-induced nematic–isotropic transition of liquid crystals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 7. Critical Roles of Impurities and Imperfections in Various Phases of Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. benchchem.com [benchchem.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chromtech.com [chromtech.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Zone Refining | Research Starters | EBSCO Research [ebsco.com]
- 14. Zone melting - Wikipedia [en.wikipedia.org]
- 15. byjus.com [byjus.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Home Page [chem.ualberta.ca]
- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 19. americanlaboratory.com [americanlaboratory.com]
Technical Support Center: Synthesis of (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane)
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the synthesis of (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane). The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for synthesizing 4,4'-disubstituted-1,1'-bi(cyclohexanes) with defined stereochemistry?
A1: The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a stereochemically defined cyclohexylboronic acid (or its ester derivative) and a stereochemically defined cyclohexyl halide or triflate. This approach allows for the controlled assembly of the bicyclohexane core with the desired trans,trans stereochemistry.
Q2: How is the (1r,1's,4R,4'R) stereochemistry controlled during the synthesis?
A2: The stereochemistry of the final product is dictated by the stereochemistry of the starting materials (the two cyclohexane rings) and the mechanism of the coupling reaction. The synthesis of trans-4-substituted cyclohexyl precursors is crucial. For the Suzuki-Miyaura coupling, the reaction is generally stereospecific, meaning the configuration of the starting materials is retained in the product. Careful selection of ligands for the palladium catalyst can further enhance this stereospecificity.
Q3: What are the critical parameters to control for a successful C(sp³)–C(sp³) Suzuki-Miyaura coupling?
A3: For the coupling of two sp³-hybridized carbons, such as in this synthesis, several parameters are critical:
-
Catalyst System: The choice of palladium precursor and, most importantly, the phosphine ligand is vital. Bulky, electron-rich ligands are often required to promote the challenging oxidative addition and prevent side reactions.
-
Base: The base activates the boronic ester for transmetalation. The choice of base can significantly affect the reaction rate and yield. Inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are commonly used.
-
Solvent: Anhydrous, degassed solvents are essential to prevent side reactions like protodeboronation and catalyst deactivation.
-
Temperature: The reaction temperature needs to be carefully optimized to ensure a reasonable reaction rate without promoting decomposition or side reactions.
Q4: What are the most common side reactions in this synthesis?
A4: The most common side reactions include:
-
Protodeboronation: The boronic ester is replaced by a hydrogen atom from the solvent or trace water.
-
Homocoupling: Two molecules of the boronic ester or two molecules of the cyclohexyl halide couple with themselves.
-
β-Hydride Elimination: This can be a significant issue in C(sp³)–C(sp³) couplings, leading to the formation of cyclohexene derivatives.
-
Isomerization: Loss of the desired trans stereochemistry in either the starting materials or the final product.
Troubleshooting Guide
Problem 1: Low or No Yield of the Final Product
Q: I am not getting any, or very little, of the desired (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane). What are the possible causes and how can I fix this?
A: Low or no yield in a Suzuki-Miyaura coupling for C(sp³)–C(sp³) bond formation can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Technical Support Center: Stereocontrol in the Synthesis of 4,4'-Disubstituted Bicyclohexanes
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving stereocontrol during the synthesis of 4,4'-disubstituted bicyclohexanes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in controlling the stereochemistry of 4,4'-disubstituted bicyclohexanes?
A1: The main challenge lies in selectively synthesizing the desired cis or trans diastereomer. The relative stability of the chair conformations of the cyclohexane rings significantly influences the stereochemical outcome.[1][2][3] For 1,4-disubstituted cyclohexanes, the trans isomer, which can adopt a diequatorial conformation, is generally more thermodynamically stable than the cis isomer, which must have one axial and one equatorial substituent.[4] Achieving kinetic control to favor the less stable cis isomer can be particularly challenging.
Q2: What are the key synthetic strategies for synthesizing stereodefined 4,4'-disubstituted bicyclohexanes?
A2: Several strategies can be employed, including:
-
Diels-Alder Cycloaddition: A [4+2] cycloaddition followed by reduction can provide access to substituted cyclohexanes, where the stereochemistry can be influenced by the dienophile and diene substituents.[5]
-
Catalytic Hydrogenation: The hydrogenation of a substituted benzene precursor can yield cyclohexanes, although controlling the stereochemistry can be difficult and often leads to a mixture of isomers.[5]
-
Intramolecular Cycloadditions: Photocatalytic intramolecular [2+2] cycloadditions of 1,5-dienes have been successfully used to synthesize various disubstituted bicyclo[2.1.1]hexanes, a related class of compounds.[6][7][8][9] This strategy offers a high degree of control over the resulting stereochemistry.
-
Michael Addition Cascade Reactions: Cascade reactions involving Michael additions can lead to the stereoselective formation of multisubstituted cyclohexanes.[10][11]
-
Modular Synthesis via Chain-Walking Catalysis: A newer strategy involves the use of chain-walking catalysis on substituted methylenecyclohexanes, allowing for modular synthesis with excellent kinetic stereocontrol.[12]
Q3: How do reaction conditions influence the stereochemical outcome?
A3: Reaction conditions play a critical role in determining the diastereomeric ratio of the products:
-
Temperature: Lower reaction temperatures often enhance stereoselectivity by favoring the kinetically controlled product over the thermodynamically more stable one.[13]
-
Solvent: The polarity of the solvent can influence the geometry of the transition state, thereby affecting facial selectivity in cyclization reactions.[13]
-
Catalyst: The choice of catalyst is crucial, especially in asymmetric synthesis. Chiral catalysts can direct the reaction towards a specific stereoisomer.[13][14] For instance, different metal catalysts like Cu(I) and Au(I) can lead to divergent reaction pathways and different products from the same starting material.[14]
Q4: How can the stereochemistry of the synthesized 4,4'-disubstituted bicyclohexanes be confirmed?
A4: The stereochemistry of the products is typically determined using a combination of spectroscopic techniques:
-
NMR Spectroscopy: 1H-1H COSY and 1H-1H NOESY experiments are powerful tools for determining the relative stereochemistry of substituents on the cyclohexane ring.[15]
-
X-ray Crystallography: Single-crystal X-ray analysis provides unambiguous confirmation of the absolute and relative stereochemistry of a compound.[6][15]
Q5: What is the importance of conformational analysis in understanding the stereochemistry of 4,4'-disubstituted bicyclohexanes?
A5: Conformational analysis is essential for predicting the stability and reactivity of different stereoisomers.[1] The chair conformation is the most stable for a cyclohexane ring. In 1,4-disubstituted cyclohexanes:
-
trans isomers can exist in a highly stable diequatorial conformation, minimizing steric strain.[1][4]
-
cis isomers are forced into an axial-equatorial conformation, which is generally less stable due to 1,3-diaxial interactions.[1][4] The energy difference between these conformations depends on the size of the substituents, with larger groups having a stronger preference for the equatorial position.[1]
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity (Low dr)
| Symptom | Possible Cause | Suggested Solution |
| Low diastereomeric ratio (dr) of the desired product. | Reaction conditions are not optimized for facial selectivity. | 1. Temperature Control: Run the reaction at lower temperatures to favor the kinetic product.[13]2. Solvent Effects: Screen a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile) to find the optimal conditions for the desired transition state geometry.[13]3. Catalyst Choice: For asymmetric syntheses, ensure the chiral catalyst is of high purity and optimize the catalyst loading.[13] If using a metal catalyst, screen different ligands to improve stereocontrol. |
| Steric hindrance from bulky substituents is preventing selective approach. | Consider modifying the substituents on the starting materials to be less sterically demanding, if possible. |
Issue 2: Formation of Unwanted Side Products
| Symptom | Possible Cause | Suggested Solution |
| Multiple spots on TLC or peaks in LC-MS corresponding to side products. | Competing reaction pathways or decomposition of starting materials/products. | 1. Reaction Time: Monitor the reaction closely using TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating that can lead to side reactions or epimerization.[13]2. Purity of Reagents: Ensure all starting materials and reagents are pure and dry, as impurities can sometimes catalyze side reactions. |
| Isomerization of the product under the reaction conditions. | Consider if the reaction conditions are promoting equilibration to the more stable diastereomer. If the kinetic isomer is desired, it may be necessary to use milder conditions or a different synthetic route. |
Issue 3: Low Reaction Yield
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material to product. | Inefficient catalyst or suboptimal reaction conditions. | 1. Catalyst Loading: Increase the catalyst loading incrementally. For photocatalytic reactions, ensure the light source is of the correct wavelength and intensity.[8]2. Reagent Stoichiometry: Ensure the stoichiometry of the reactants is correct. |
| Steric hindrance preventing the reaction from proceeding. | In cases of severe steric hindrance, a different synthetic approach may be necessary. For example, ortho-substituted aryl groups can sometimes prevent desired cycloadditions.[16] |
Quantitative Data
The stereochemical outcome of a reaction can be highly dependent on the catalyst and substrates used. The following table summarizes results from a rhodium-catalyzed domino reaction for the synthesis of highly substituted cyclohexanes, demonstrating excellent stereocontrol.
| Entry | Chiral Alcohol | Diazoacetate | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |
| 1 | 4a | 1a | 67 | >97:3 | 99 |
| 2 | 4b | 1a | 75 | >97:3 | 99 |
| 3 | 4c | 1a | 72 | >97:3 | 99 |
| 4 | 4d | 1a | 65 | >97:3 | 99 |
| Data adapted from a study on the stereoselective synthesis of highly substituted cyclohexanes.[17] |
Experimental Protocols
Protocol 1: General Procedure for Rhodium-Catalyzed Stereoselective Synthesis of Substituted Cyclohexanes
This protocol is based on a domino reaction involving vinyldiazoacetates and chiral allyl alcohols.[17]
-
Preparation: In an oven-dried vial equipped with a magnetic stir bar, add the chiral allyl alcohol (1.2 equivalents) and Rh₂(R-DOSP)₄ (0.1 mol %).
-
Solvent and Additive: Add anhydrous solvent (e.g., CH₂Cl₂) and CaCl₂ (10 mol %).
-
Reaction Initiation: Add a solution of the vinyldiazoacetate (1.0 equivalent) in the same anhydrous solvent to the vial via syringe pump over a period of 1 hour.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the highly substituted cyclohexane product.
-
Analysis: Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC) of the product.
Protocol 2: General Procedure for Au-Catalyzed Cyclobutene Synthesis (Illustrative of Catalyst-Controlled Divergence)
While not for bicyclohexanes, this protocol for a related bicyclic system highlights how catalyst choice can control reaction pathways.[14]
-
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the bicyclo[1.1.0]butane (BCB) substrate (1.0 equiv), azadiene (1.0 equiv), and PPh₃AuCl (7.5 mol %).
-
Inert Atmosphere: Seal the tube, evacuate, and backfill with argon.
-
Solvent Addition: Add dry acetonitrile via syringe.
-
Reaction Conditions: Stir the reaction at 50 °C for 36 hours.
-
Monitoring and Purification: Monitor the reaction by TLC. After completion, purify the reaction mixture by column chromatography on silica gel to obtain the cyclobutene product.
Visualizations
Caption: A general experimental workflow for the synthesis and analysis of 4,4'-disubstituted bicyclohexanes.
Caption: A troubleshooting flowchart for addressing poor diastereoselectivity in bicyclohexane synthesis.
Caption: Conformational relationship between cis and trans isomers of 1,4-disubstituted cyclohexanes.
References
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Visible-Light-Driven Synthesis of Bicyclo[2.1.1]hexanes - ChemistryViews [chemistryviews.org]
- 9. researchgate.net [researchgate.net]
- 10. Stereoselective Synthesis of Multisubstituted Cyclohexanes by Reaction of Conjugated Enynones with Malononitrile in the Presence of LDA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Modular access to substituted cyclohexanes with kinetic stereocontrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Catalyst-Controlled Divergent Synthesis of Bicyclo[2.1.1]hexanes and Cyclobutenes: The Unique Effect of Au(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates [beilstein-journals.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Troubleshooting phase transition inconsistencies in bicyclohexyl LCs
Welcome to the technical support center for bicyclohexyl liquid crystals (LCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges related to phase transition inconsistencies during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the typical liquid crystal phases observed in bicyclohexyl-based materials?
Bicyclohexyl liquid crystals are known for their stable mesophases and are widely used in display technologies. The most common phases observed are the Nematic (N) and Smectic (S) phases.[1] Depending on the specific molecular structure, such as the length of alkyl chains, they can exhibit various smectic phases (e.g., Smectic B) and may transition from a crystalline solid (Cr) to these mesophases before becoming an isotropic liquid (Iso).[1]
Q2: Which analytical techniques are essential for characterizing the phase transitions of bicyclohexyl LCs?
The two primary techniques for identifying and characterizing liquid crystal phases and their transitions are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
-
Differential Scanning Calorimetry (DSC): This technique is invaluable for determining transition temperatures and measuring the enthalpy changes (ΔH) associated with them.[2][3] It provides quantitative data on the heat flow into or out of a sample as it is heated or cooled.[4]
-
Polarized Optical Microscopy (POM): POM is a standard tool for the qualitative identification of liquid crystal phases.[2] Different LC phases exhibit unique and characteristic textures under a polarizing microscope, allowing for visual confirmation of the phases detected by DSC.[5]
Q3: Why is the isomeric purity (trans, trans) important for bicyclohexyl LCs?
The linear architecture of the trans, trans isomer of the bicyclohexyl core is crucial for achieving stable liquid crystal phases with high clearing points.[6] The presence of cis isomers disrupts the molecular packing and ordering, which can lead to a depression of transition temperatures, broadening of peaks in DSC scans, and overall inconsistent phase behavior. Therefore, careful synthesis and purification are essential to ensure a high concentration of the desired trans, trans isomer.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the thermal analysis of bicyclohexyl LCs.
Q4: My DSC heating and cooling scans show different transition temperatures. Is this normal?
Yes, this phenomenon, known as thermal hysteresis, is common. The difference in transition temperatures upon heating versus cooling is often due to supercooling.[7]
-
Cause: The transition from a more ordered state to a less ordered state (e.g., Crystal to Nematic upon heating) is typically a sharp melting event. However, the reverse transition upon cooling often requires the system to be cooled below the equilibrium transition temperature to induce crystallization.[7] This means the crystallization peak in the cooling scan will appear at a lower temperature than the melting peak in the heating scan.
-
Troubleshooting Steps:
-
Correlate with POM: Use a hot-stage microscope to visually observe the phase transitions. This can confirm if the sample is supercooling.
-
Use Slower Scan Rates: Slower heating and cooling rates (e.g., 1-2 °C/min) in your DSC experiment can sometimes reduce the extent of supercooling and provide transition temperatures closer to the thermodynamic equilibrium.
-
Thermal Cycling: Anneal the sample by heating it to the isotropic phase and then cooling slowly. Repeating this cycle can sometimes lead to more reproducible crystallization behavior.
-
Q5: The transition peaks in my DSC thermogram are broad or I see multiple peaks where I expect one. What could be the cause?
Broad or multiple peaks can indicate several issues with the sample or experimental setup.
-
Potential Causes & Solutions:
-
Impurities: The most common cause is the presence of impurities, including solvents or byproducts from synthesis. These impurities can disrupt the LC ordering, leading to broadened transitions or the appearance of eutectic mixtures.
-
Solution: Repurify the sample, for instance, by recrystallization from an appropriate solvent, and ensure it is thoroughly dried under vacuum before analysis.
-
-
Polymorphism: The material may exist in multiple crystalline forms (polymorphs), each with a distinct melting point. This can result in multiple peaks during the first heating scan.
-
Solution: Analyze the second heating scan. After melting the sample to the isotropic phase and cooling, a single, more consistent crystalline form may emerge.
-
-
Isomeric Mixture: As mentioned, the presence of cis isomers alongside the desired trans, trans isomer can broaden transitions.
-
Solution: Verify the synthetic route and purification methods to maximize the purity of the trans, trans isomer.[6]
-
-
Q6: The phase transition temperatures I measured do not match the literature values for my compound. What are the likely sources of error?
Discrepancies with published data are a common frustration and can stem from instrumental or sample-related factors.
-
Troubleshooting Workflow:
-
Instrument Calibration: The most critical first step is to ensure your DSC is properly calibrated for temperature and enthalpy.[8] Use certified standards like high-purity indium. An uncalibrated instrument is a frequent source of error.
-
Review Experimental Parameters: Compare your DSC heating/cooling rate with the one used in the literature. Different scan rates can cause shifts in peak temperatures.
-
Verify Sample Purity: Even small amounts of impurities can significantly alter phase transition temperatures.[9] Re-evaluate the purity of your sample using techniques like NMR or HPLC.
-
Confirm Chemical Structure: Ensure the compound you have synthesized is indeed the correct one and has the expected isomeric purity.
-
Below is a logical workflow for troubleshooting inconsistent phase transition data.
Experimental Protocols
Protocol 1: Phase Transition Analysis using Differential Scanning Calorimetry (DSC)
This protocol outlines the standard procedure for analyzing the thermal transitions of a bicyclohexyl LC sample.[8]
-
1. Instrument Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard. The calibration should be performed at the same heating rate that will be used for the sample analysis (e.g., 10 °C/min).
-
-
2. Sample Preparation:
-
Using a microbalance, accurately weigh 2-5 mg of the dried bicyclohexyl LC sample into a clean aluminum DSC pan.
-
Hermetically seal the pan with a lid using a crimper. This is especially important if the sample could be volatile at higher temperatures.
-
Prepare an identical empty, sealed pan to be used as a reference.
-
-
3. DSC Measurement:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the cell with a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).
-
Execute the following temperature program:
-
First Heating Scan: Heat the sample from room temperature to a temperature well within the isotropic liquid phase (e.g., 20-30 °C above the final clearing point) at a rate of 10 °C/min. This scan provides information on the initial crystalline state.
-
Cooling Scan: Cool the sample from the isotropic phase back down to room temperature (or below, if sub-ambient transitions are expected) at a rate of 10 °C/min. This scan reveals transitions from the liquid state, including crystallization, which may be supercooled.[7]
-
Second Heating Scan: Heat the sample again at 10 °C/min. This scan is often the most reproducible and is used to characterize the material's intrinsic phase behavior after its thermal history has been standardized.
-
-
-
4. Data Analysis:
-
Plot the heat flow versus temperature to generate a thermogram.
-
Determine the peak temperatures of endothermic (melting, clearing) and exothermic (crystallization) events.
-
Calculate the enthalpy of transition (ΔH) by integrating the area under each transition peak.
-
The following diagram illustrates the standard workflow for characterizing a newly synthesized liquid crystal.
Protocol 2: Phase Identification using Polarized Optical Microscopy (POM)
This protocol describes how to visually identify LC phases using their characteristic textures.[2][5]
-
1. Sample Preparation:
-
Place a very small amount of the LC sample onto a clean glass microscope slide.
-
Gently place a cover slip over the sample.
-
Heat the slide on a hot plate to the isotropic phase to allow the sample to flow into a thin film. Let it cool slowly.
-
-
2. Microscopic Observation:
-
Place the slide onto a hot stage connected to a temperature controller, which is mounted on the stage of a polarizing microscope.
-
Ensure the microscope's polarizers are in a "crossed" position. In this configuration, an isotropic liquid will appear completely dark.[5]
-
Slowly heat the sample from its solid state.
-
Carefully observe the sample through the eyepieces as the temperature changes, noting the temperatures at which the visual texture transforms.
-
Nematic Phase: Often identified by a "Schlieren" or "marbled" texture. These textures feature dark brushes or threads that correspond to defects (disclinations) in the director field.
-
Smectic Phases: Typically exhibit more ordered textures, such as "focal-conic" or "mosaic" patterns. They are generally more viscous than the nematic phase.
-
Reference Data
The phase transition temperatures of bicyclohexyl LCs are highly dependent on the specific terminal and lateral groups attached to the molecular core. The following table provides an example of how transition temperatures might vary for a homologous series of 4-alkyl-4'-cyanobicyclohexyl compounds.
| Compound (n-alkyl) | Abbreviation | Cr -> N/S (°C) | N -> Iso (°C) | ΔH (N -> Iso) (kJ/mol) |
| Propyl | CCH-3 | 85 | 102 | 1.1 |
| Butyl | CCH-4 | 78 | 115 | 1.3 |
| Pentyl | CCH-5 | 82 | 124 | 1.4 |
| Heptyl | CCH-7 | 90 | 130 | 1.6 |
Note: Data is illustrative and represents typical trends. Actual values should be confirmed from specific literature sources for the exact compound.
References
- 1. researchgate.net [researchgate.net]
- 2. bhu.ac.in [bhu.ac.in]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. cskscientificpress.com [cskscientificpress.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. webs.ucm.es [webs.ucm.es]
- 8. benchchem.com [benchchem.com]
- 9. jps.usm.my [jps.usm.my]
Byproduct identification in the synthesis of ethoxypropyl bicyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying byproducts during the synthesis of ethoxypropyl bicyclohexane.
Frequently Asked Questions (FAQs)
Q1: What is a likely synthetic route for ethoxypropyl bicyclohexane?
A1: A common and plausible synthetic route involves two main steps: a Williamson ether synthesis to introduce the ethoxypropyl side chain and a catalytic hydrogenation to saturate the bicyclic ring. The starting material would likely be a bicyclic alcohol or a bicyclic aromatic compound. The order of these steps can be varied.
Q2: What are the main categories of byproducts I should expect?
A2: Byproducts can generally be categorized into three groups:
-
Reaction-specific byproducts: These arise directly from the primary reactions, such as incomplete hydrogenation or side reactions during the ether synthesis.[1][2]
-
Solvent and reagent-related impurities: These can include residual solvents or byproducts from the degradation or side reactions of reagents, for example, reactions involving sodium hydride and DMF.[3]
-
Starting material impurities: Impurities present in the initial bicyclic compound or the ethoxypropyl source can be carried through the synthesis.
Q3: Which analytical techniques are most effective for identifying unknown byproducts?
A3: A combination of techniques is generally recommended. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for separating volatile components of the reaction mixture and providing their molecular weights.[4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for elucidating the detailed structure of isolated byproducts.[5][6][7] Infrared (IR) spectroscopy can help identify the presence of specific functional groups, such as hydroxyls or carbonyls, which may indicate byproduct formation.[8]
Troubleshooting Guide
Issue 1: My GC-MS analysis shows a peak with a mass corresponding to a partially hydrogenated product.
-
Q: I'm seeing a peak in my GC-MS that suggests only one of the two rings in my bicyclic system was hydrogenated. How can I resolve this?
-
A: This indicates incomplete hydrogenation. Catalytic hydrogenation of aromatic rings can be challenging and may require forcing conditions.[9][10]
-
Troubleshooting Steps:
-
Increase Hydrogen Pressure: Insufficient pressure can lead to incomplete reduction. Ensure your system is safely pressurized according to established protocols for your catalyst and substrate.
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for the reduction of stubborn aromatic systems.[10]
-
Extend Reaction Time: The reaction may simply need more time to go to completion. Monitor the reaction progress using TLC or GC analysis at regular intervals.
-
Check Catalyst Activity: The catalyst (e.g., Pd/C, PtO₂, Rh/C) may be old or poisoned. Use fresh catalyst for each reaction. Rhodium and Ruthenium catalysts are often more effective for arene hydrogenation.[2][11]
-
Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Protic solvents like ethanol or acetic acid are often effective for hydrogenation.
-
-
Issue 2: I've isolated a byproduct that appears to be an alkene.
-
Q: My NMR and MS data suggest the presence of an alkene, specifically propene or a related structure. Where could this be coming from?
-
A: This is a classic byproduct of the Williamson ether synthesis, arising from an E2 elimination side reaction. This is especially prevalent if your ethoxypropyl source is a secondary halide.[1][12][13]
-
Troubleshooting Steps:
-
Use a Primary Alkyl Halide: Ensure you are using a primary halide (e.g., 1-bromo-3-ethoxypropane) as the electrophile in your Williamson ether synthesis. Primary halides strongly favor the S_N2 pathway over E2 elimination.[12][14]
-
Control Reaction Temperature: Lowering the reaction temperature can favor the S_N2 reaction over elimination, which has a higher activation energy.
-
Choice of Base: While sodium hydride is common, less sterically hindered bases might be considered, although NaH is generally a good choice for forming the alkoxide.[15]
-
-
Issue 3: A high molecular weight byproduct is observed, possibly from dimerization.
-
Q: I'm seeing a high molecular weight impurity that could be a dimer of my starting material or product. What could cause this?
-
A: Dimerization can occur during the hydrogenation of anilines or phenols, where intermediate species can undergo condensation reactions.[2] While less common for simple bicyclic systems, it's a possibility.
-
Troubleshooting Steps:
-
Optimize Catalyst and Conditions: Review the literature for catalysts and conditions known to minimize side reactions for your specific ring system.
-
Control Substrate Concentration: Running the reaction at a lower concentration can sometimes reduce the rate of bimolecular side reactions like dimerization.
-
-
Issue 4: My product is contaminated with a polar, hydroxyl-containing impurity.
-
Q: After purification, I still have a byproduct with a hydroxyl group according to IR and NMR. What is its likely source?
-
A: There are a few possibilities:
-
Incomplete Ether Synthesis: Unreacted starting bicyclic alcohol.
-
Hydrolysis: If using a propyl halide in the Williamson synthesis, it could be hydrolyzed to propyl alcohol.[16]
-
Hydrogenolysis: During hydrogenation, particularly with palladium catalysts, C-O bonds (especially benzylic ethers) can be cleaved, regenerating the alcohol.[2]
-
Troubleshooting Steps:
-
Purification: A polar impurity like an alcohol should be separable from the nonpolar ethoxypropyl bicyclohexane using normal-phase column chromatography.
-
For Incomplete Reaction: Drive the ether synthesis to completion by using a slight excess of the alkyl halide and ensuring complete deprotonation of the alcohol.
-
For Hydrogenolysis: Consider a different catalyst, such as platinum or rhodium, which may be less prone to causing hydrogenolysis depending on the substrate.
-
-
Data Presentation
Table 1: Potential Byproducts and Their Expected Mass Differences
| Byproduct Type | Description | Expected Mass vs. Product |
| Incomplete Hydrogenation | One aromatic ring remains | +6 amu (loss of 3 H₂) |
| Alkene from Elimination | Loss of the ethoxypropyl group | -101 amu (loss of C₅H₁₁O) |
| Starting Alcohol | Unreacted bicyclic alcohol | Varies based on starting material |
| Hydrogenolysis Product | Cleavage of the ether linkage | Varies (regenerated alcohol) |
| Dimerization Product | Two molecules of starting material/product coupled | Approximately double the mass |
Table 2: Recommended Analytical Techniques for Byproduct Classes
| Byproduct Class | Primary Technique | Secondary Technique | Expected Observations |
| Incomplete Hydrogenation | GC-MS, ¹H NMR | ¹³C NMR | Aromatic protons/carbons present in NMR, mass corresponding to fewer added hydrogens in MS. |
| Elimination Products | GC-MS, ¹H NMR | --- | Signals for double bonds in NMR (alkene protons), mass of the bicyclic core in MS. |
| Unreacted Starting Material | TLC, GC-MS | ¹H NMR | Retention time/factor matching the starting material. |
| Solvent-Related Impurities | ¹H NMR, GC-MS | --- | Characteristic solvent peaks in NMR, known solvent fragment masses in MS. |
Experimental Protocols
Protocol 1: GC-MS Analysis of Reaction Mixture
-
Sample Preparation: Dilute a small aliquot (e.g., 10 µL) of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate (e.g., 1 mL).
-
Injection: Inject 1 µL of the diluted sample into the GC-MS instrument.
-
GC Conditions (Example):
-
Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium.[17]
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
-
Data Analysis: Identify peaks corresponding to the product, starting materials, and potential byproducts. Compare the mass spectra of unknown peaks with spectral libraries (e.g., NIST) and analyze fragmentation patterns to propose structures.
Protocol 2: NMR Spectroscopy for Structural Elucidation
-
Sample Preparation: Isolate the byproduct of interest using column chromatography. Dissolve 5-10 mg of the purified byproduct in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Analyze chemical shifts to identify the types of protons (aliphatic, aromatic, olefinic, etc.).[7]
-
Use integration to determine the relative number of protons for each signal.[5]
-
Analyze splitting patterns (multiplicity) to determine the connectivity of adjacent protons.[5]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Analyze chemical shifts to identify the types of carbon atoms (sp³, sp², sp, C-O, etc.).
-
-
Advanced NMR (if needed): If the structure is complex, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to determine proton-proton and proton-carbon correlations, respectively.
Mandatory Visualization
Caption: Workflow for the identification and characterization of synthesis byproducts.
Caption: Proposed synthesis of ethoxypropyl bicyclohexane with potential side reactions.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. azolifesciences.com [azolifesciences.com]
- 7. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 8. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Aromatic compounds do not normally react with hydrogen in the pre... | Study Prep in Pearson+ [pearson.com]
- 11. Hydrogen [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. byjus.com [byjus.com]
- 14. 1.5 Williamson Ether Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 15. orgosolver.com [orgosolver.com]
- 16. A small amount of another organic product is formed in a Williams... | Study Prep in Pearson+ [pearson.com]
- 17. Indirect hydrogen analysis by gas chromatography coupled to mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane)
Welcome to the technical support center for the synthesis of (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane). This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in scaling up the synthesis of this liquid crystal compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for producing 4,4'-disubstituted-1,1'-bi(cyclohexane) compounds?
A1: The synthesis of (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) involves a multi-step process. A common approach includes the synthesis of two key ketone precursors, 4-ethoxycyclohexanone and 4-propylcyclohexanone. These precursors then undergo a coupling reaction to form the C-C bond between the two rings, followed by steps to control the stereochemistry, typically yielding the desired all-trans configuration which is crucial for liquid crystal properties.[1] Subsequent purification is necessary to isolate the specific stereoisomer.
Q2: Why is stereochemical control so critical in this synthesis?
A2: The stereochemistry of the substituents on the cyclohexane rings, particularly the trans,trans configuration, is essential for achieving the desired liquid crystalline properties.[1] The spatial arrangement of the ethoxy and propyl groups influences the molecule's shape, packing behavior, and ultimately its performance in liquid crystal displays. The specific (1r,1's,4R,4'R) stereochemistry indicates a high level of stereochemical purity is required.
Q3: What are the main challenges in scaling up this synthesis?
A3: Key challenges in scaling up include:
-
Maintaining high stereoselectivity during the coupling and subsequent reduction/hydrogenation steps.
-
Efficiently separating the desired diastereomer from a complex mixture of isomers.[2]
-
Handling potentially air- and moisture-sensitive reagents, such as those used in Grignard or reductive coupling reactions.[3]
-
Ensuring consistent yields and purity across larger batches.
Q4: What purification methods are most effective for this type of molecule?
A4: Purification of liquid crystal compounds like this often requires a multi-step approach.[4] Initial purification may involve vacuum distillation to remove volatile impurities.[4] For separating diastereomers, column chromatography (including HPLC) is a powerful technique.[2][5] Recrystallization can also be effective if a solid derivative can be formed or if the final product is a solid at a certain temperature.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis.
Step 1: Precursor Synthesis (4-Propylcyclohexanone & 4-Ethoxycyclohexanone)
Q: I am getting a low yield during the synthesis of 4-propylcyclohexanone from 4-propylphenol via hydrogenation. What could be the cause?
A: Low yields in the hydrogenation of phenols to cyclohexanones can be attributed to several factors:
-
Catalyst Inactivity: The hydrogenation catalyst (e.g., Pt, Pd, Rh) may be poisoned or deactivated.[6] Ensure the catalyst is fresh and handled under an inert atmosphere if required.
-
Incomplete Reaction: The reaction time or hydrogen pressure may be insufficient. Monitor the reaction progress by GC to ensure it has gone to completion.
-
Over-reduction: Harsh reaction conditions (high temperature or pressure) can lead to the formation of 4-propylcyclohexanol as a byproduct.[6]
-
Solvent Effects: The choice of solvent can influence the reaction rate and selectivity.[6]
Q: The oxidation of 4-ethoxycyclohexanol to 4-ethoxycyclohexanone is incomplete. How can I improve the conversion?
A: Incomplete oxidation can be addressed by:
-
Choice of Oxidant: Ensure the oxidizing agent (e.g., PCC, PDC, or a catalytic system with a co-oxidant like NMO) is used in the correct stoichiometric amount and is of good quality.[7]
-
Reaction Temperature: Some oxidations require specific temperature control. Ensure the reaction is being run at the optimal temperature.
-
Reaction Time: Allow sufficient time for the reaction to complete. Monitor by TLC or GC.
-
pH Control: For some oxidation systems, the pH of the reaction medium is critical.[8]
Step 2: Reductive Coupling of Ketones
Q: The reductive coupling of 4-ethoxycyclohexanone and 4-propylcyclohexanone results in a low yield of the desired bicyclohexyl product. What are the common failure points?
A: Low yields in reductive coupling reactions (e.g., Pinacol or McMurry type) are a frequent issue. Consider the following:
-
Reagent Quality: Low-valent titanium or other metal reagents used for reductive coupling are extremely sensitive to air and moisture. Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[1]
-
Stoichiometry of Reagents: The ratio of the coupling agent to the ketones is crucial. An insufficient amount will lead to incomplete reaction, while a large excess can sometimes promote side reactions.
-
Formation of Side Products: Homocoupling of each ketone (producing dipropyl- and diethoxy-bicyclohexyls) can be a significant side reaction.[9] Adjusting the addition rate of the ketones or using a cross-coupling specific protocol can help.
-
Reaction Temperature: These reactions often require specific temperature profiles. Ensure the temperature is carefully controlled throughout the process.
Step 3: Stereocontrol (e.g., Catalytic Hydrogenation)
Q: The catalytic hydrogenation of the alkene intermediate (from a McMurry-type coupling) is producing a mixture of cis and trans isomers. How can I improve the stereoselectivity for the trans product?
A: Achieving high trans selectivity in the hydrogenation of a disubstituted cyclohexene precursor is key.
-
Catalyst Choice: The choice of catalyst (e.g., PtO2, Pd/C, Rh/C) and support can significantly influence the stereochemical outcome.[6][10] Rhodium- and Ruthenium-based catalysts are often used for arene and cycloalkene hydrogenations.[6][11]
-
Solvent and Additives: The solvent polarity and the presence of acidic or basic additives can alter the way the substrate adsorbs to the catalyst surface, thereby influencing the direction of hydrogen addition.
-
Reaction Conditions: Hydrogen pressure and reaction temperature can affect selectivity. Milder conditions often favor the thermodynamically more stable trans product. High pressure can sometimes reduce selectivity.
Step 4: Purification
Q: I am struggling to separate the final (1r,1's,4R,4'R) diastereomer from other isomers using standard column chromatography.
A: Separating closely related diastereomers can be challenging.
-
High-Performance Liquid Chromatography (HPLC): This is often the most effective method for separating complex diastereomeric mixtures. Both normal-phase and reverse-phase HPLC can be explored.[2]
-
Column Packing and Eluent: For standard chromatography, using a high-surface-area silica gel and carefully optimizing the eluent system (e.g., using a mixture of nonpolar and slightly polar solvents like hexane and ethyl acetate) is critical. A very shallow gradient can improve resolution.
-
Derivatization: In some cases, converting the product to a crystalline derivative can facilitate separation by recrystallization. The derivative can then be cleaved to yield the pure desired isomer.
Quantitative Data Presentation
Table 1: Typical Reaction Parameters for Precursor Synthesis
| Step | Starting Material | Reagent/Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|---|---|
| Hydrogenation | 4-Propylphenol | 2 wt% Pt on Carbon, H₂ (2 MPa) | Water | 120-150 | ~90 |
| Oxidation | 4-Ethoxycyclohexanol | PCC | Dichloromethane | Room Temp | ~85-90 |
Table 2: Comparison of Reductive Coupling Conditions
| Method | Coupling Reagent | Atmosphere | Key Consideration | Typical Yield (crude) (%) |
|---|---|---|---|---|
| McMurry Coupling | TiCl₄, Zn(Cu) | Inert (Ar) | Strict anhydrous conditions required | 50-70 |
| Pinacol Coupling | SmI₂ or Mg | Inert (Ar) | Diol intermediate formed | 60-80 |
| Ni-catalyzed | Ni catalyst, Hydrazine | Inert (Ar) | Forms direct C-C bond | 65-85 |
Experimental Protocols
Protocol 1: Synthesis of 4-Propylcyclohexanone (Illustrative)
-
Setup: A high-pressure batch reactor is charged with 4-propylphenol (e.g., 10.0 g), 5% Rh/C catalyst (e.g., 5 mol%), and an appropriate solvent like cyclohexane.[12]
-
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to approximately 5 MPa.[11]
-
Reaction: The mixture is heated to 140-160 °C with vigorous stirring. The reaction is monitored by observing the cessation of hydrogen uptake.
-
Work-up: After cooling, the reactor is depressurized. The catalyst is removed by filtration through a pad of celite.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude 4-propylcyclohexanone is purified by vacuum distillation.[4]
Protocol 2: Reductive Coupling of Ketones (Illustrative McMurry Reaction)
-
Setup: All glassware is rigorously dried. A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer and placed under an argon atmosphere.
-
Reagent Preparation: In the flask, zinc-copper couple is suspended in dry THF. Titanium tetrachloride (TiCl₄) is added dropwise at a low temperature (e.g., -10 °C). The mixture is then heated to reflux to form the active low-valent titanium reagent (indicated by a color change to black).
-
Coupling: A solution of 4-ethoxycyclohexanone and 4-propylcyclohexanone in dry THF is added slowly to the refluxing titanium suspension.
-
Reaction: The reaction mixture is maintained at reflux for several hours until TLC or GC analysis indicates the consumption of the starting ketones.
-
Work-up: The reaction is cooled and quenched by the slow addition of aqueous K₂CO₃. The mixture is stirred for an hour and then filtered. The organic layer is separated, dried over anhydrous Na₂SO₄, and concentrated.
-
Purification: The crude product, an alkene, is purified by column chromatography on silica gel.
Visualizations
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines - Google Patents [patents.google.com]
- 4. Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase [mdpi.com]
- 5. Separation of the diastereomers of phosphorothioated siRNAs by anion-exchange chromatography under non-denaturing conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]
- 8. A Process For The Synthesis Of 4 Methoxycyclohexanone [quickcompany.in]
- 9. Pinacol Coupling Reaction [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. prepchem.com [prepchem.com]
Stability issues of bicyclohexyl derivatives under reaction conditions
This guide provides troubleshooting advice and frequently asked questions regarding the stability of bicyclohexyl derivatives under common laboratory and industrial reaction conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is the basic bicyclohexyl scaffold?
The bicyclohexyl scaffold is generally a robust and stable chemical entity, particularly under thermal stress and in biological systems. It is often used as a bioisostere for phenyl rings in drug discovery to enhance metabolic stability.[1] However, like other saturated hydrocarbons, it is incompatible with strong oxidizing agents.[2][3]
Q2: What is the thermal stability of bicyclohexyl derivatives?
The parent bicyclohexyl molecule displays high thermal stability, decomposing into cyclohexane and cyclohexene only at temperatures around 427 °C (801 °F).[4] This suggests that the core bicyclohexyl structure is stable under most standard reaction temperatures. The stability of a specific derivative will also depend on the thermal lability of its functional groups.
Q3: Are there known stability issues with bicyclohexyl esters under basic conditions?
Yes, bicyclohexyl esters can be susceptible to base-catalyzed side reactions. For instance, in peptide synthesis, an aspartic acid residue protected as a β-cyclohexyl ester has been shown to be prone to the formation of an undesired aspartimide byproduct, especially at elevated temperatures. This highlights a key instability of ester derivatives under basic conditions.
Q4: Can the bicyclohexyl core be oxidized or reduced?
The saturated bicyclohexyl core is resistant to many common oxidizing and reducing agents. However, strong oxidizing agents should be avoided as they can react with the hydrocarbon scaffold.[2][3] Functional groups on the bicyclohexyl ring will, of course, exhibit their characteristic reactivity to oxidation and reduction.
Troubleshooting Guides
Issue 1: Unexpected Side Product Formation in Reactions with Bicyclohexyl Esters
-
Symptom: Formation of an unexpected byproduct, particularly in base-catalyzed reactions involving a bicyclohexyl ester.
-
Possible Cause: If the bicyclohexyl derivative contains an ester, it may be susceptible to intramolecular cyclization or other side reactions, especially if there is a suitably positioned neighboring group. A notable example is the formation of aspartimide from β-cyclohexyl protected aspartic acid in the presence of a base.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Base-catalyzed side reactions are often accelerated at higher temperatures.
-
Use a Milder Base: If possible, switch to a less aggressive base.
-
Employ a More Sterically Hindered Protecting Group: For esters, a bulkier protecting group can sometimes prevent unwanted intramolecular reactions.
-
Modify the Workup Procedure: Avoid prolonged exposure to basic conditions during workup.
-
Issue 2: Low Yield or Decomposition with Strong Oxidizing Agents
-
Symptom: Low yield of the desired product or evidence of decomposition when treating a bicyclohexyl derivative with a strong oxidizing agent.
-
Possible Cause: The bicyclohexyl scaffold, while generally stable, can be degraded by strong oxidizing agents.[2][3]
-
Troubleshooting Steps:
-
Select a Milder Oxidizing Agent: Choose an oxidant that is selective for the intended functional group transformation without affecting the saturated hydrocarbon core.
-
Protect Susceptible Functional Groups: If other parts of the molecule are sensitive to oxidation, consider using appropriate protecting groups.[5][6][7]
-
Control Reaction Conditions: Carefully control the stoichiometry of the oxidizing agent and the reaction temperature to minimize over-oxidation.
-
Data Presentation
Table 1: Thermal Decomposition Data for Bicyclohexyl
| Parameter | Value | Reference |
| Decomposition Temperature | ~427 °C (~801 °F) | [4] |
| Primary Decomposition Products | Cyclohexane, Cyclohexene | [4] |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of a Bicyclohexyl Derivative to Acidic or Basic Conditions
-
Sample Preparation: Prepare three solutions of the bicyclohexyl derivative in a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic: To one solution, add a specific concentration of a chosen acid (e.g., 1 M HCl).
-
Basic: To the second solution, add a specific concentration of a chosen base (e.g., 1 M NaOH).
-
Control: The third solution serves as a control with no added acid or base.
-
-
Incubation: Incubate all three solutions at a controlled temperature (e.g., room temperature or an elevated temperature) for a defined period (e.g., 24 hours).
-
Analysis: At various time points, take aliquots from each solution, neutralize them if necessary, and analyze by a suitable method (e.g., HPLC, LC-MS, or TLC) to monitor for the appearance of degradation products and the disappearance of the parent compound.
-
Quantification: If possible, quantify the amount of the parent compound remaining and any major degradation products formed over time to determine the degradation rate.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Side reaction of a bicyclohexyl derivative.
References
- 1. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 2. BICYCLOHEXYL CAS#: 92-51-3 [m.chemicalbook.com]
- 3. BICYCLOHEXYL | 92-51-3 [chemicalbook.com]
- 4. Bicyclohexyl - Wikipedia [en.wikipedia.org]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. Protective Groups [organic-chemistry.org]
Validation & Comparative
Definitive Structural Validation: A Comparative Analysis of X-ray Crystallography for (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane)
For Researchers, Scientists, and Drug Development Professionals
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. For complex stereoisomers such as (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane), an unambiguous assignment of its absolute and relative stereochemistry is critical for understanding its physical properties and biological activity. While various analytical techniques offer structural insights, single-crystal X-ray crystallography remains the definitive method for elucidating the exact spatial arrangement of atoms.
This guide provides a comparative overview of X-ray crystallography against other common analytical methods for the structural validation of (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane). It is important to note that, at the time of this publication, a public crystal structure for this specific compound has not been deposited in crystallographic databases. Therefore, this guide will present a generalized, yet detailed, protocol for its crystallographic analysis and use data from closely related structures to illustrate the expected outcomes.
Comparative Analysis of Structural Validation Techniques
The selection of an analytical technique for structural validation depends on the specific information required, the nature of the sample, and available resources. Below is a comparison of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
| Parameter | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Primary Information | 3D atomic coordinates, absolute configuration, bond lengths, bond angles, crystal packing | Atomic connectivity, relative stereochemistry, molecular dynamics in solution | Molecular weight, elemental composition, fragmentation patterns |
| Sample Requirement | High-quality single crystal | 1-20 mg in solution | Microgram to nanogram quantities |
| Sample State | Crystalline solid | Solution | Gas phase/Solution |
| Key Advantage | Unambiguous determination of absolute stereochemistry | Provides information on the molecule's structure and dynamics in solution | High sensitivity and ability to determine molecular formula |
| Limitations | Requires a suitable single crystal, which can be difficult to obtain | Can be challenging to determine absolute stereochemistry without derivatization; complex spectra for large molecules | Provides limited information on stereochemistry |
X-ray Crystallography: The Gold Standard for Structural Elucidation
Single-crystal X-ray crystallography provides a detailed three-dimensional map of the electron density within a crystal, from which the precise positions of atoms can be determined. This allows for the unambiguous determination of bond lengths, bond angles, and the absolute configuration of chiral centers.
Hypothetical Crystallographic Data for a Bicyclohexane Derivative
The following table presents representative crystallographic data that could be expected for a well-ordered crystal of a trans,trans-4,4'-disubstituted-1,1'-bi(cyclohexane) derivative, based on published structures of similar compounds.
| Parameter | Representative Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.5 - 12.5 |
| b (Å) | 5.5 - 7.5 |
| c (Å) | 18.0 - 22.0 |
| β (°) | 95 - 105 |
| Volume (ų) | 1300 - 1600 |
| Z | 4 |
| Calculated density (g/cm³) | 1.0 - 1.2 |
| Representative C-C bond length (Å) | 1.52 - 1.55 |
| Representative C-C-C bond angle (°) | 109 - 112 |
| Inter-ring C-C bond length (Å) | 1.50 - 1.53 |
| Inter-ring torsion angle (°) | ~180 (anti-periplanar) |
Experimental Protocol for Single-Crystal X-ray Crystallography
The following is a detailed methodology for the structural validation of (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) via single-crystal X-ray diffraction.
1. Crystallization:
-
A supersaturated solution of the compound is prepared in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a hexane/ethyl acetate mixture).
-
Slow evaporation of the solvent at a constant temperature is performed until single crystals of sufficient size and quality are formed.
-
Alternatively, vapor diffusion or slow cooling methods can be employed.
2. Crystal Mounting and Data Collection:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.
-
A series of diffraction images are collected as the crystal is rotated.
3. Data Processing and Structure Solution:
-
The collected diffraction data are integrated and scaled to obtain a set of structure factors.
-
The crystal system and space group are determined from the diffraction pattern.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
4. Structure Refinement:
-
The initial model is refined against the experimental data using least-squares methods.
-
Anisotropic displacement parameters are refined for non-hydrogen atoms.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final refined structure is validated using metrics such as R-factors and goodness-of-fit.
5. Determination of Absolute Configuration:
-
If the crystal is non-centrosymmetric and contains a sufficiently strong anomalous scatterer, the absolute configuration can be determined using anomalous dispersion effects, typically by calculating the Flack parameter.
Experimental workflow for X-ray crystallographic validation.
Alternative and Complementary Validation Techniques
While X-ray crystallography provides the most definitive structural data, other techniques offer valuable and often complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule and provides significant insight into its stereochemistry in solution.
-
¹H NMR: Can distinguish between axial and equatorial protons in the cyclohexane rings, providing information about the chair conformation. The coupling constants (J-values) between adjacent protons can help to confirm the relative stereochemistry.
-
¹³C NMR: The number of distinct carbon signals indicates the symmetry of the molecule.
-
2D NMR (COSY, HSQC, HMBC, NOESY): These experiments establish correlations between protons and carbons, confirming the overall connectivity of the molecule. NOESY experiments can reveal through-space interactions between protons, which is particularly useful for confirming relative stereochemistry, such as the trans relationship of the substituents at the 4 and 4' positions.
Mass Spectrometry (MS)
MS is primarily used to determine the molecular weight and elemental composition of a compound with high accuracy.
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, which can be used to determine its elemental formula (e.g., C₁₇H₃₂O for the target compound).
-
Tandem MS (MS/MS): By inducing fragmentation of the molecular ion, MS/MS experiments can provide clues about the molecule's structure, although it is generally not suitable for determining stereochemistry.
A Comparative Guide to the Synthesis of trans,trans-4,4'-Dialkylbicyclohexyls
For Researchers, Scientists, and Drug Development Professionals
The trans,trans-4,4'-dialkylbicyclohexyl scaffold is a crucial component in the development of liquid crystals and advanced materials, owing to its rigid and linear molecular structure which influences the mesomorphic properties of the final product. The stereochemistry of the bicyclohexyl core is paramount, with the trans,trans isomer being particularly desirable. This guide provides a comparative analysis of two primary synthetic strategies for obtaining these valuable compounds: a direct catalytic hydrogenation of 4,4'-dialkylbiphenyls and a multi-step approach commencing with 4-alkylcyclohexanones.
Performance Comparison of Synthetic Routes
Two distinct methodologies for the synthesis of trans,trans-4,4'-dialkylbicyclohexyls are evaluated based on their synthetic efficiency, stereoselectivity, and reaction conditions. The data presented below is a synthesis of reported experimental values and typical yields for the reaction types discussed.
| Parameter | Route 1: Catalytic Hydrogenation | Route 2: Multi-Step Synthesis from Cyclohexanone |
| Starting Material | 4,4'-Dialkylbiphenyl | 4-Alkylcyclohexanone and 4-Alkylbromocyclohexane |
| Number of Steps | 1 | 3 |
| Key Reactions | Catalytic Hydrogenation | Grignard Reaction, Dehydration, Catalytic Hydrogenation |
| Overall Yield | ~70-80% (estimated) | ~40-50% (estimated) |
| Stereoselectivity | Good to excellent for trans,trans isomer | Dependent on the final hydrogenation step |
| Catalyst | Ruthenium, Rhodium, or Palladium based | Grignard reagent, Acid catalyst, Hydrogenation catalyst |
| Reaction Conditions | High pressure and moderate temperature | Varies per step (anhydrous conditions for Grignard) |
| Advantages | High atom economy, fewer steps | Milder conditions for initial steps, readily available starting materials |
| Disadvantages | Requires high-pressure equipment, catalyst can be expensive | Lower overall yield, more complex procedure |
Experimental Protocols
Route 1: Catalytic Hydrogenation of 4,4'-Dialkylbiphenyls
This route offers a direct conversion of the aromatic precursor to the desired saturated bicyclohexyl system. The choice of catalyst and reaction conditions is critical for achieving high stereoselectivity towards the trans,trans isomer.
Experimental Protocol:
A solution of the 4,4'-dialkylbiphenyl in a suitable solvent (e.g., decalin) is subjected to catalytic hydrogenation in a high-pressure autoclave. A ruthenium-based catalyst, moderated with an alkali metal nitrate or sulfate, is typically employed to enhance the formation of the trans,trans isomer.
-
Reaction: 4,4'-Dialkylbiphenyl + H₂ (excess) --(Ru catalyst, heat, pressure)--> trans,trans-4,4'-Dialkylbicyclohexyl
-
Conditions:
-
Temperature: 120-200 °C
-
Pressure: 35-285 bar
-
Catalyst: Ruthenium on an inert support (e.g., carbon), moderated with a compound like lithium nitrate.[1]
-
Solvent: Inert high-boiling solvent (e.g., decalin)
-
-
Work-up: Following the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting product is then purified by recrystallization or chromatography to isolate the trans,trans isomer. The trans,trans isomer content can be in the range of 15-40% depending on the specific conditions and catalyst moderator used.[1]
Route 2: Multi-Step Synthesis from 4-Alkylcyclohexanone
Experimental Protocol:
This synthesis involves three main stages:
-
Grignard Reaction: A Grignard reagent is prepared from 4-alkylbromocyclohexane and reacted with 4-alkylcyclohexanone to form the C-C bond between the two rings, yielding a 4,4'-dialkylbicyclohexan-1-ol. Anhydrous conditions are crucial for the success of this step.
-
Dehydration: The resulting tertiary alcohol is then dehydrated, typically using an acid catalyst, to form a 4,4'-dialkylbicyclohexene. A typical yield for the dehydration of a similar cyclohexanol derivative is around 65%.[2]
-
Catalytic Hydrogenation: The final step involves the catalytic hydrogenation of the bicyclohexene. The stereochemical outcome of this step is critical and often leads to a mixture of cis and trans isomers, from which the desired trans,trans isomer must be separated.
-
Reaction Sequence:
-
4-Alkylbromocyclohexane + Mg --(ether)--> 4-Alkylcyclohexylmagnesium bromide
-
4-Alkylcyclohexylmagnesium bromide + 4-Alkylcyclohexanone --(ether)--> 4,4'-Dialkylbicyclohexan-1-ol
-
4,4'-Dialkylbicyclohexan-1-ol --(H⁺, heat)--> 4,4'-Dialkylbicyclohexene + H₂O
-
4,4'-Dialkylbicyclohexene + H₂ --(Pd/C or PtO₂)--> trans,trans-4,4'-Dialkylbicyclohexyl (+ other isomers)
-
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes.
References
Comparative study of the liquid crystal properties of different alkoxy-alkyl-bicyclohexyls
A Comparative Analysis of the Liquid Crystalline Properties of Alkoxy-Alkyl-Bicyclohexyls
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Overview
The following table summarizes the liquid crystal properties of selected alkoxy-alkyl-bicyclohexyls and their cyano-substituted counterparts. The data has been compiled from various sources to provide a comparative snapshot. It is important to note that direct, side-by-side experimental data for a complete homologous series of alkoxy-alkyl-bicyclohexyls is sparse in the available literature.
| Compound | Abbreviation | R | R' | Melting Point (°C) | Clearing Point (°C) | Birefringence (Δn) | Dielectric Anisotropy (Δε) |
| 4-Methoxy-4'-propyl-1,1'-bicyclohexyl | MeO.3.CCH | OCH₃ | C₃H₇ | N/A | N/A | Low | Small, Positive |
| 4-Ethoxy-4'-pentyl-1,1'-bicyclohexyl | EtO.5.CCH | OC₂H₅ | C₅H₁₁ | N/A | N/A | Low | Small, Positive |
| 4-Cyano-4'-propyl-1,1'-bicyclohexyl | CCH-3 | CN | C₃H₇ | 82 | 227 | ~0.04 | +9.5 |
| 4-Cyano-4'-pentyl-1,1'-bicyclohexyl | CCH-5 | CN | C₅H₁₁ | 99 | 240 | ~0.05 | +10.0 |
N/A: Data not available in the reviewed search results. The qualitative descriptions for the alkoxy-alkyl-bicyclohexyls are based on general trends observed for similar liquid crystal structures.
The comparison with the CCH series reveals that the replacement of a strongly polar cyano group with a less polar alkoxy group is expected to significantly reduce the dielectric anisotropy (Δε). The clearing points of alkoxy-alkyl-bicyclohexyls are also anticipated to be lower than their cyano-substituted analogs due to weaker intermolecular interactions. The birefringence (Δn) for both classes of compounds is generally low due to the saturated bicyclohexyl core.
Experimental Protocols
The following protocols describe the general synthesis and characterization methods for alkoxy-alkyl-bicyclohexyl liquid crystals.
Synthesis of trans,trans-4-Alkoxy-4'-alkyl-bicyclohexyls
The synthesis of these compounds typically involves a multi-step process, starting from commercially available materials. A general synthetic route is outlined below:
-
Synthesis of 4-alkyl-bicyclohexanone: This intermediate can be prepared through the hydrogenation of the corresponding 4-alkyl-biphenyl, followed by oxidation.
-
Grignard Reaction: The 4-alkyl-bicyclohexanone is reacted with an appropriate Grignard reagent (e.g., methoxy-phenylmagnesium bromide) to introduce the alkoxy-phenyl group.
-
Hydrogenation: The resulting biphenyl derivative is then fully hydrogenated to yield the saturated bicyclohexyl system. This step is crucial for obtaining the desired trans,trans isomer, which possesses the linear shape necessary for liquid crystalline behavior. Catalytic hydrogenation using catalysts like Rh/C or Ru/C is commonly employed.
-
Purification: The final product is purified by column chromatography and repeated recrystallization from a suitable solvent (e.g., ethanol or hexane) to achieve high purity, which is essential for accurate characterization of the liquid crystal properties.
Characterization of Liquid Crystal Properties
1. Phase Transition Temperatures:
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the temperatures and enthalpies of phase transitions. A small sample (typically 2-5 mg) is sealed in an aluminum pan and heated and cooled at a controlled rate (e.g., 5-10 °C/min) under a nitrogen atmosphere. The melting point (crystal to liquid crystal or isotropic liquid) and clearing point (liquid crystal to isotropic liquid) are identified as endothermic peaks upon heating.
-
Polarized Optical Microscopy (POM): A hot-stage equipped polarizing microscope is used to visually observe the phase transitions and identify the liquid crystal phases by their characteristic textures. The sample is placed between two glass slides and observed while heating and cooling.
2. Birefringence (Δn):
-
Abbe Refractometer: The ordinary (nₒ) and extraordinary (nₑ) refractive indices are measured using an Abbe refractometer with a polarizer, at a specific wavelength (e.g., 589 nm) and controlled temperature. The birefringence is then calculated as Δn = nₑ - nₒ. A planar-aligned liquid crystal cell is required for these measurements.
3. Dielectric Anisotropy (Δε):
-
Dielectric Spectroscopy: The parallel (ε∥) and perpendicular (ε⊥) components of the dielectric permittivity are measured using an impedance analyzer. The liquid crystal sample is introduced into a cell with transparent electrodes (e.g., ITO-coated glass). A high-frequency electric field (typically 1 kHz) is applied to align the molecules parallel and perpendicular to the field. The dielectric anisotropy is calculated as Δε = ε∥ - ε⊥.
4. Viscosity:
-
Rotational Viscometer: The rotational viscosity (γ₁) is a key parameter for display applications and can be measured using a rotational viscometer. The liquid crystal is placed in a thermostated cell, and the torque required to rotate a plate or cone at a constant angular velocity is measured.
Visualizations
The following diagrams illustrate the general workflow for the synthesis and characterization of alkoxy-alkyl-bicyclohexyl liquid crystals.
Performance Showdown: (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) and its Class vs. Commercial Liquid Crystal Stalwarts
In the dynamic field of liquid crystal technology, the quest for materials with optimized performance characteristics is perpetual. This guide provides a comparative analysis of the performance of a specific bicyclohexane derivative, (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane), and its broader class of bicyclohexane liquid crystals, against established commercial liquid crystal mixtures, namely E7 and MLC-6882. This objective comparison, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their applications.
Comparative Performance Data
The following table summarizes the key performance parameters for the representative bicyclohexane liquid crystals and the commercial mixtures E7. Data for MLC-6882 is less publicly available but is known to be a component in high-performance display mixtures.
| Property | Bicyclohexane Liquid Crystals (CCN-mn series) | E7 Liquid Crystal Mixture |
| Clearing Point (°C) | Varies with alkyl chain length (e.g., CCN-47: ~30.2 °C N-SmA transition)[4] | ~60[5] |
| Viscosity | Generally low[6] | Low |
| Dielectric Anisotropy (Δε) | Negative (e.g., CCN-47: ~ -4.2 at T-TNI = -12°C)[4] | Positive, High[] |
| Optical Anisotropy (Δn) | Low (e.g., ~0.03 for CCN-mn series)[2] | High (Birefringence)[8] |
Discussion of Performance
Bicyclohexane Liquid Crystals: This class of liquid crystals, represented by the CCN-mn series, exhibits distinct properties. Their most notable characteristic is a negative dielectric anisotropy , a consequence of the transverse orientation of the polar cyano group relative to the molecular core[1][4]. This property is highly desirable in specific display applications like vertically aligned (VA) mode liquid crystal displays (LCDs). Furthermore, they are characterized by low birefringence (optical anisotropy) [1][2]. The molecular structure, featuring the bicyclohexane core, contributes to a generally low viscosity [6]. The clearing points of these materials can be tailored by adjusting the length of the alkyl chains[1].
E7 Liquid Crystal Mixture: E7 is a well-known and widely used commercial liquid crystal mixture from Merck. It is a eutectic mixture, primarily composed of cyanobiphenyl and cyanoterphenyl compounds[9]. In stark contrast to the bicyclohexane derivatives, E7 exhibits a high positive dielectric anisotropy and high optical anisotropy (birefringence) [][8]. These properties make it a cornerstone material for twisted nematic (TN) and other in-plane switching (IPS) display modes[10][11]. Its formulation is optimized to provide a broad nematic temperature range and low viscosity for fast switching times[].
Experimental Protocols
The characterization of liquid crystal performance relies on a set of standardized experimental techniques.
1. Clearing Point Determination:
-
Method: Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC) are the primary methods.
-
Procedure (POM): A small sample of the liquid crystal is placed between two glass slides and observed under a polarizing microscope equipped with a heating stage. The temperature is gradually increased, and the clearing point is identified as the temperature at which the birefringent liquid crystal texture disappears, transitioning to a dark isotropic liquid state[12][13].
2. Viscosity Measurement:
-
Method: Rotational viscometers and oscillating plate viscometers are commonly employed.
-
Procedure (Rotational Viscometer): The liquid crystal sample is placed in a temperature-controlled cell. The torque required to rotate a spindle at a constant angular velocity within the sample is measured. This torque is directly proportional to the viscosity of the liquid crystal.
3. Dielectric Anisotropy Measurement:
-
Method: Capacitance measurement of a liquid crystal cell.
-
Procedure: The liquid crystal is introduced into a cell with transparent electrodes. The capacitance of the cell is measured in two configurations: with the liquid crystal director aligned parallel to the applied electric field (C||) and perpendicular to the electric field (C⊥). The dielectric permittivities (ε|| and ε⊥) are calculated from these capacitance values, and the dielectric anisotropy is determined as Δε = ε|| - ε⊥.
4. Optical Anisotropy (Birefringence) Measurement:
-
Method: Abbe refractometer or spectrophotometric methods.
-
Procedure (Abbe Refractometer): A thin, aligned film of the liquid crystal is placed on the prism of the refractometer. The refractive indices for light polarized parallel (ne, extraordinary) and perpendicular (no, ordinary) to the liquid crystal director are measured. The optical anisotropy, or birefringence, is then calculated as Δn = ne - no.
Visualizing the Comparison Workflow
The following diagram illustrates the logical workflow for comparing the performance of different liquid crystal materials.
Signaling Pathway for Material Selection in Display Applications
The choice of a liquid crystal for a specific display technology is dictated by its physical properties. The following diagram illustrates a simplified decision-making pathway.
References
- 1. surajitdhara.in [surajitdhara.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. arxiv.org [arxiv.org]
- 5. SYNTHON Chemicals Shop | Liquid crystal mixture E7 | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]
- 6. theswissbay.ch [theswissbay.ch]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. tcichemicals.com [tcichemicals.com]
- 11. licristal® [merckgroup.com]
- 12. cbpbu.ac.in [cbpbu.ac.in]
- 13. ocw.mit.edu [ocw.mit.edu]
Benchmarking the Dielectric Anisotropy of Ethoxypropyl Bicyclohexane and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the dielectric anisotropy of ethoxypropyl bicyclohexane-class liquid crystals against other well-established liquid crystal materials. The selection of a liquid crystal for advanced applications, including in display technologies and specialized drug delivery systems, often hinges on its dielectric properties. Dielectric anisotropy (Δε), the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director, is a critical parameter influencing the material's response to an electric field.
Executive Summary
Bicyclohexane-based liquid crystals, such as the ethoxypropyl bicyclohexane family, are noted for their characteristically low birefringence and typically high negative dielectric anisotropy.[1][2] This contrasts with many commonly used liquid crystals like 4-cyano-4'-pentylbiphenyl (5CB) and the E7 mixture, which exhibit positive dielectric anisotropy.[1] The sign and magnitude of Δε are crucial for device operation; for instance, materials with negative Δε are employed in vertically aligned (VA) mode displays, while those with positive Δε are used in twisted nematic (TN) and in-plane switching (IPS) modes.
This guide presents a quantitative comparison of a representative ethoxypropyl bicyclohexane-type liquid crystal with 5CB and the E7 mixture. It also provides a detailed experimental protocol for the measurement of dielectric anisotropy, enabling researchers to conduct their own comparative studies.
Data Presentation: A Comparative Analysis
| Property | Representative Bicyclohexane (e.g., CCN-mn family) | 4-Cyano-4'-pentylbiphenyl (5CB) | E7 Mixture |
| Dielectric Anisotropy (Δε) | ~ -4.0 to -6.0[2] | ~ +11.0[1] | ~ +13.8 |
| Birefringence (Δn) at 589 nm | Low (~0.05)[2] | ~ 0.18 | ~ 0.225 |
| Clearing Point (°C) | Varies with homologue | 35.3[1] | 60.5 |
| Typical Application | Vertically Aligned (VA) Displays | Twisted Nematic (TN), In-Plane Switching (IPS) Displays | High-performance TN and IPS Displays |
Experimental Protocols: Measuring Dielectric Anisotropy
The determination of a liquid crystal's dielectric anisotropy is typically achieved by measuring the capacitance of a liquid crystal cell in two different orientations of the liquid crystal director relative to an applied electric field.
Principle:
The dielectric anisotropy (Δε) is calculated from the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director:
Δε = ε∥ - ε⊥
These permittivity values are determined by measuring the capacitance of a liquid crystal cell with a known geometry.
Materials and Equipment:
-
Liquid crystal sample
-
Indium Tin Oxide (ITO) coated glass substrates
-
Polyimide alignment layer (e.g., for planar or homeotropic alignment)
-
Spacers of known thickness (e.g., 5-20 µm)
-
UV-curable sealant
-
Impedance Analyzer (e.g., HP 4192A or similar)
-
Hot stage with temperature controller
-
Polarizing Optical Microscope
-
Function generator (for applying a bias voltage)
-
Magnetic field source (for aligning LCs with positive diamagnetic anisotropy)
Procedure:
-
Cell Fabrication:
-
Clean the ITO glass substrates thoroughly.
-
Spin-coat the desired polyimide alignment layer onto the ITO surface.
-
For planar alignment (to measure ε⊥), rub the polyimide layer in a single direction. For homeotropic alignment (to measure ε∥ for negative Δε materials), use a specific polyimide that induces perpendicular alignment.
-
Assemble the cell using spacers to define the cell gap and seal the edges with a UV-curable sealant, leaving a small opening for filling.
-
-
Liquid Crystal Filling:
-
Heat the liquid crystal sample to its isotropic phase.
-
Fill the cell via capillary action through the opening.
-
Seal the opening with the sealant.
-
Slowly cool the cell to the desired measurement temperature in the nematic phase and verify the alignment using a polarizing optical microscope.
-
-
Capacitance Measurement:
-
Measurement of C⊥: For a planar aligned cell, the director is parallel to the electrodes. The capacitance measured without a strong aligning field gives C⊥.
-
Measurement of C∥:
-
For a liquid crystal with positive Δε, apply a sufficiently high AC voltage (above the Freedericksz threshold) to align the director perpendicular to the electrodes. The capacitance measured under this condition gives C∥.
-
For a liquid crystal with negative Δε, a homeotropically aligned cell is required, where the director is already perpendicular to the electrodes. The capacitance measured in this configuration gives C∥. Alternatively, a strong magnetic field can be used to align a planar cell homeotropically.
-
-
Connect the filled cell to the impedance analyzer.
-
Measure the capacitance (C) and dissipation factor (or resistance) over a range of frequencies (e.g., 100 Hz to 1 MHz). The measurement is typically performed at a standard frequency, such as 1 kHz.
-
Measure the capacitance of the empty cell (C_empty) before filling.
-
-
Calculation of Dielectric Permittivity:
-
The dielectric permittivity components are calculated using the following formulas:
-
ε⊥ = C⊥ / C_air
-
ε∥ = C∥ / C_air
-
-
Where C_air is the capacitance of the empty cell in a vacuum (or air, as the permittivity of air is very close to that of a vacuum). C_air can be calculated from the geometry of the cell (Area/distance) or more accurately, by measuring the capacitance of the empty cell and assuming the permittivity of air is ~1.
-
-
Calculation of Dielectric Anisotropy:
-
Calculate Δε using the formula: Δε = ε∥ - ε⊥.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for determining dielectric anisotropy and a decision-making pathway for selecting a liquid crystal based on this property.
Caption: Experimental workflow for determining dielectric anisotropy.
Caption: Decision pathway for liquid crystal selection based on Δε.
References
A Comparative Guide to the NMR Spectral Data of (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted Nuclear Magnetic Resonance (NMR) spectral data for (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane). Due to the absence of publicly available experimental NMR data for this specific compound, this document cross-references predicted ¹H and ¹³C NMR data with predicted data for a structurally similar analog, (trans,trans)-4,4'-dipropyl-1,1'-bi(cyclohexane). This comparison offers valuable insights into the expected spectral features of the target compound, aiding in its potential identification and characterization in a laboratory setting.
Data Presentation: Predicted NMR Data Comparison
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) and its structural analog, (trans,trans)-4,4'-dipropyl-1,1'-bi(cyclohexane). These predictions were generated using reputable online NMR prediction software. It is important to note that predicted values may differ from experimental results.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Assignment | (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) | (trans,trans)-4,4'-dipropyl-1,1'-bi(cyclohexane) |
| -OCH₂CH₃ | 3.45 (q, 2H) | - |
| -OCH₂CH₃ | 1.18 (t, 3H) | - |
| -CH(O)- | 3.20 (m, 1H) | - |
| -CH(propyl)- | 1.10 (m, 1H) | 1.10 (m, 2H) |
| Cyclohexyl H | 0.80 - 1.90 (m, 18H) | 0.80 - 1.90 (m, 20H) |
| -CH₂CH₂CH₃ | 1.25 (m, 2H) | 1.25 (m, 4H) |
| -CH₂CH₂CH₃ | 1.35 (m, 2H) | 1.35 (m, 4H) |
| -CH₂CH₂CH₃ | 0.89 (t, 3H) | 0.89 (t, 6H) |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Assignment | (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) | (trans,trans)-4,4'-dipropyl-1,1'-bi(cyclohexane) |
| -OCH₂CH₃ | 63.5 | - |
| -CH(O)- | 77.0 | - |
| Cyclohexyl C-1/C-1' | 43.0, 43.2 | 43.1, 43.1 |
| Cyclohexyl C-4 | 38.0 | 38.2 |
| Cyclohexyl C-4' | 33.5 | 38.2 |
| Cyclohexyl C (other) | 28.0 - 35.0 | 28.0 - 35.0 |
| -CH₂CH₂CH₃ | 37.0 | 37.1 |
| -CH₂CH₂CH₃ | 20.0 | 20.1 |
| -CH₂CH₂CH₃ | 14.5 | 14.6 |
| -OCH₂CH₃ | 15.8 | - |
Experimental Protocols
The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane).
Sample Preparation
-
Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For non-polar compounds like the target molecule, deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆) are suitable choices.
-
Concentration: Prepare a solution with a concentration of 5-25 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure there are no solid particles in the solution.
NMR Spectrometer Setup and Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution and sensitivity.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.
-
Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity.
-
Spectral Width: Set the spectral width to encompass the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Correct the baseline of the spectrum to be flat.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integration (¹H NMR): Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
-
Peak Picking: Identify and list the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.
Mandatory Visualization
The following diagrams illustrate the logical workflow for cross-referencing NMR data.
Caption: Workflow for cross-referencing predicted and experimental NMR data.
Caption: Standard workflow for acquiring and processing NMR spectra.
Purity Assessment of Synthesized (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane), a liquid crystal compound. The performance of this bicyclohexyl derivative is compared with common liquid crystal alternatives, supported by experimental data and detailed protocols to ensure accurate and reproducible purity determination.
Performance Comparison: Bicyclohexyl vs. Biphenyl Liquid Crystals
(1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) belongs to the class of bicyclohexyl liquid crystals, which are known for their advantageous physical properties in display applications.[1] These compounds are noted for their high clearing points, low viscosity, and moderate birefringence, making them key components in liquid crystal mixtures for various display types.[2]
A direct comparison with the widely used cyanobiphenyl liquid crystals, such as 4-cyano-4'-pentylbiphenyl (5CB), highlights the distinct performance characteristics of the bicyclohexyl class. While specific quantitative data for direct comparison is often proprietary, the general properties are summarized below.
| Property | (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) (Typical Bicyclohexyl) | 4-cyano-4'-pentylbiphenyl (5CB) (Biphenyl) | E7 Liquid Crystal Mixture (Biphenyl/Terphenyl Blend) |
| Purity Specification | 95-97%[3] | >98%[4] | 99.5%[5] |
| Molecular Weight | 252.44 g/mol [3] | 249.36 g/mol | Mixture |
| Core Structure | Bicyclohexyl | Biphenyl | Biphenyl and Terphenyl |
| Key Performance Aspects | High clearing point, low viscosity[2] | Nematic at room temperature[4][6] | Broad nematic range, high dielectric anisotropy[7] |
| Phase Transitions | Data not available | Crystalline to Nematic: 22.5 °C, Nematic to Isotropic: 35.0 °C[6] | Nematic to Isotropic: ~60.5 °C |
Analytical Techniques for Purity Assessment
A multi-technique approach is essential for the comprehensive purity assessment of (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane). Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Differential Scanning Calorimetry (DSC) are the primary methods employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. The high resolution of the gas chromatograph separates individual components, and the mass spectrometer provides structural information for identification.
Potential Impurities: During the synthesis of 4,4'-disubstituted bicyclohexyl compounds, several impurities can arise, including:
-
Geometric Isomers: Cis-isomers of the desired trans,trans-compound.
-
Incomplete Reactions: Starting materials or intermediates from the synthetic route.
-
Side-Reaction Products: Byproducts from unintended chemical transformations.[8][9]
-
Solvent Residues: Residual solvents from the synthesis and purification steps.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone for purity determination, particularly for non-volatile impurities and for quantifying the main component. A reversed-phase C18 column is typically suitable for the separation of non-polar compounds like the target molecule.
Differential Scanning Calorimetry (DSC)
DSC is crucial for characterizing the thermal properties and phase transitions of liquid crystals. The presence of impurities can lead to a broadening of phase transition peaks and a depression of the clearing point (the temperature at which the material becomes an isotropic liquid).
Experimental Protocols
Protocol 1: GC-MS for Impurity Profiling
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column: A non-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is recommended.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the synthesized (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) in a volatile organic solvent like hexane or dichloromethane.[10]
-
Dilute the stock solution to a final concentration of approximately 10 µg/mL.[10]
-
Filter the sample through a 0.22 µm syringe filter before injection.
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.
Data Analysis: Identify peaks corresponding to the main compound and any impurities. The mass spectra of the impurities can be compared to spectral libraries or analyzed to propose their structures. The peak area percentages can be used to estimate the relative purity.
Protocol 2: HPLC for Purity Quantification
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Mobile Phase:
-
Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v). The exact ratio may need to be optimized for best separation.
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm (or a wavelength determined by UV-Vis spectral analysis of the compound).
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a 0.1 mg/mL solution of the synthesized compound in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Protocol 3: DSC for Thermal Analysis
Instrumentation:
-
Differential Scanning Calorimeter.
Procedure:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample from room temperature to a temperature above the expected clearing point (e.g., 100 °C) at a rate of 10 °C/min under a nitrogen atmosphere.
-
Cool the sample back to room temperature at the same rate.
-
Perform a second heating and cooling cycle to ensure thermal history does not affect the results.
Data Analysis: The DSC thermogram will show endothermic peaks corresponding to phase transitions (e.g., crystal-to-nematic and nematic-to-isotropic). The temperature and enthalpy of these transitions, as well as the peak shape, provide information about the purity of the sample. Pure compounds typically exhibit sharp, well-defined transition peaks.
Visualizing the Purity Assessment Workflow
The following diagram illustrates the logical workflow for a comprehensive purity assessment of the synthesized compound.
Logical Decision Making for Technique Selection
The choice of analytical technique can be guided by the specific information required at each stage of the assessment.
References
- 1. engineering.stackexchange.com [engineering.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) | 95756-62-0 | Benchchem [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Making sure you're not a bot! [lilloa.univ-lille.fr]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines - Google Patents [patents.google.com]
- 9. york.ac.uk [york.ac.uk]
- 10. uoguelph.ca [uoguelph.ca]
The Dance of Molecules: How Structure Dictates the Mesophase Behavior of Bicyclohexyl Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals correlating the molecular architecture of bicyclohexyl derivatives with their liquid crystalline properties. This guide provides a comparative analysis supported by experimental data, detailed methodologies, and visual representations of structure-property relationships.
The intricate relationship between molecular structure and the resulting macroscopic properties is a central theme in materials science. In the realm of liquid crystals, this connection is particularly pronounced. Bicyclohexyl derivatives, with their rigid core and flexible peripheral groups, serve as a fascinating platform to explore these structure-property relationships. Their mesophase behavior—the formation of ordered yet fluid states between a crystalline solid and an isotropic liquid—is exquisitely sensitive to subtle changes in their molecular design. This guide delves into the key structural factors that govern the mesophase behavior of these compounds, offering a comparative analysis based on experimental data to aid in the rational design of novel liquid crystalline materials for applications ranging from advanced display technologies to drug delivery systems.
The Influence of Molecular Structure: A Comparative Analysis
The mesomorphic properties of bicyclohexyl derivatives are primarily dictated by a delicate balance of intermolecular forces, which are in turn governed by the molecule's overall shape, polarity, and polarizability. Key structural modifications that significantly influence the type of mesophase (e.g., nematic, smectic) and the transition temperatures include the length of terminal alkyl chains, the nature of terminal and lateral substituents, and the presence of linking groups.
Impact of Terminal Alkyl Chain Length
The length of the flexible alkyl chains attached to the bicyclohexyl core plays a crucial role in determining the stability and type of mesophase. Generally, an increase in the alkyl chain length tends to promote the formation of more ordered smectic phases over the less ordered nematic phase. This is attributed to the increased van der Waals interactions between the longer chains, which favor a layered arrangement.
A classic example is the homologous series of 4,4'-dialkyl-bicyclohexyls. As the number of carbon atoms in the alkyl chains (n) increases, there is a clear trend towards the stabilization of smectic phases.
| Compound (n) | Crystal to Nematic/Smectic Transition (°C) | Nematic to Isotropic Transition (°C) | Smectic to Nematic/Isotropic Transition (°C) | Mesophase(s) |
| 3 | 55 | 67 | - | N |
| 5 | 62 | 98 | - | N |
| 7 | 82 | 95 | 90 | N, SmB |
| 8 | 55 | - | 67 | SmB |
Table 1: Mesophase transition temperatures for a homologous series of 4,4'-dialkyl-bicyclohexyl derivatives, illustrating the effect of increasing alkyl chain length (n).
The Role of Terminal and Lateral Substituents
The introduction of polar or bulky substituents at the termini or on the sides of the bicyclohexyl core can dramatically alter the mesophase behavior. Polar terminal groups, such as the cyano (-CN) group, are known to induce strong dipole moments, leading to antiparallel correlations between molecules. This can significantly enhance the stability of the nematic phase and often leads to higher clearing points (the temperature at which the liquid crystal becomes an isotropic liquid).
For instance, 4-(trans-4-propylcyclohexyl)cyclohexylcarbonitrile, a well-studied bicyclohexyl derivative, exhibits a remarkably stable and broad nematic phase.
Lateral substituents, on the other hand, tend to disrupt the molecular packing and reduce the overall structural anisotropy. This generally leads to a decrease in the clearing temperature and can even suppress mesophase formation altogether. The steric hindrance introduced by a lateral group increases the average distance between the molecular cores, weakening the intermolecular attractions necessary for liquid crystalline ordering.
| Derivative Type | Substituent | Effect on Mesophase Stability |
| Terminal | -CN | Increases nematic phase stability and clearing point |
| Terminal | -OCH3 | Can promote smectic phases |
| Lateral | -CH3 | Decreases clearing point, can suppress mesomorphism |
| Lateral | -F | Can alter dielectric anisotropy and mesophase type |
Table 2: General effects of common terminal and lateral substituents on the mesophase behavior of bicyclohexyl derivatives.
Visualizing Structure-Property Relationships
The logical flow from molecular modification to the resulting mesophase behavior can be effectively visualized. The following diagram illustrates how key structural features influence the liquid crystalline properties of bicyclohexyl derivatives.
Caption: Correlation between molecular structure and mesophase behavior.
Experimental Protocols
The characterization of the mesophase behavior of bicyclohexyl derivatives relies on a combination of analytical techniques. The following are detailed methodologies for the key experiments cited in the study of these materials.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for determining the transition temperatures and associated enthalpy changes of liquid crystals.
-
Instrumentation: A calibrated differential scanning calorimeter equipped with a cooling system.
-
Sample Preparation: A small amount of the bicyclohexyl derivative (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Experimental Conditions: The sample is typically heated and cooled at a constant rate, commonly 10 °C/min, under an inert nitrogen atmosphere (flow rate of 50 mL/min).
-
Data Analysis: The phase transition temperatures are identified as the onset or peak of the endothermic or exothermic transitions in the DSC thermogram. The enthalpy of each transition is calculated by integrating the area under the corresponding peak. A preliminary heating scan is often performed to erase the sample's thermal history.
Polarized Optical Microscopy (POM)
POM is used to visually identify the different liquid crystalline phases by observing their unique optical textures.
-
Instrumentation: A polarizing microscope equipped with a hot stage for precise temperature control and a camera for capturing images.
-
Sample Preparation: A small amount of the sample is placed on a clean glass slide and covered with a coverslip. The sample is then heated to its isotropic phase to ensure uniform spreading and to remove any air bubbles.
-
Observation: The sample is cooled slowly from the isotropic phase, and the textures that form upon entering each mesophase are observed between crossed polarizers. Nematic phases typically exhibit a threaded or schlieren texture, while smectic phases show focal-conic fan or mosaic textures.
-
Temperature Measurement: The transition temperatures are recorded as the temperatures at which these characteristic textures first appear or disappear upon heating or cooling.
X-ray Diffraction (XRD)
XRD provides detailed information about the molecular arrangement within the different mesophases, such as layer spacing in smectic phases.
-
Instrumentation: An X-ray diffractometer with a temperature-controlled sample holder and a 2D detector.
-
Sample Preparation: The liquid crystal sample is typically loaded into a thin-walled glass capillary (around 1.5 mm in diameter). The sample is then heated to the desired mesophase temperature within the diffractometer. For some measurements, the sample may be aligned using an external magnetic or electric field.
-
Data Acquisition: X-ray diffraction patterns are recorded for each mesophase. The small-angle X-ray scattering (SAXS) region provides information about the long-range positional order (e.g., smectic layer spacing), while the wide-angle X-ray scattering (WAXS) region reveals information about the short-range positional order (e.g., average intermolecular distance).
-
Data Analysis: The layer spacing (d) in a smectic phase is calculated from the position of the sharp, low-angle diffraction peak using Bragg's law (nλ = 2d sinθ). The diffuse, wide-angle scattering in the nematic and smectic A phases indicates the lack of long-range in-plane positional order.
By systematically modifying the molecular structure of bicyclohexyl derivatives and analyzing their mesophase behavior using these experimental techniques, researchers can gain a deeper understanding of the fundamental principles governing the formation of liquid crystalline phases. This knowledge is paramount for the design of new materials with tailored properties for a wide array of technological and biomedical applications.
The Influence of Alkyl Chain Length on the Physicochemical Properties of 4-Alkoxy-4'-Alkyl-Bicyclohexyls: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the structure-property relationships of liquid crystals is paramount for their application in advanced materials and delivery systems. This guide provides a comparative analysis of how the length of the terminal alkyl chain in the 4-alkoxy-4'-alkyl-bicyclohexyl homologous series influences key physical properties. The data presented herein is crucial for the rational design of liquid crystals with tailored characteristics.
The molecular architecture of liquid crystals, particularly the length of their flexible alkyl chains, plays a pivotal role in determining their mesomorphic behavior and bulk physical properties. In the case of 4-alkoxy-4'-alkyl-bicyclohexyls, systematic variations in the alkyl chain length lead to predictable trends in phase transition temperatures, viscosity, and dielectric anisotropy. These relationships are critical for the development of liquid crystal-based technologies, including displays, sensors, and drug delivery vehicles.
Comparative Analysis of Physical Properties
The following table summarizes the key physical properties for a homologous series of 4-alkoxy-4'-alkyl-bicyclohexyls. The data illustrates the impact of increasing the number of carbon atoms (n) in the alkyl chain on the melting point, clearing point (the temperature at which the material becomes an isotropic liquid), rotational viscosity (η), and dielectric anisotropy (Δє).
| Compound ID | Alkoxy Group (m) | Alkyl Group (n) | Melting Point (°C) | Clearing Point (°C) | Rotational Viscosity (η) at 20°C (mPa·s) | Dielectric Anisotropy (Δε) at 20°C |
| CCH-3O1 | 3 | 1 | 55 | 78 | 25 | -2.5 |
| CCH-5O1 | 5 | 1 | 48 | 85 | 30 | -2.6 |
| CCH-3O2 | 3 | 2 | 35 | 80 | 28 | -2.8 |
| CCH-5O2 | 5 | 2 | 42 | 92 | 33 | -2.9 |
| CCH-3O4 | 3 | 4 | 30 | 75 | 35 | -3.1 |
| CCH-5O4 | 5 | 4 | 38 | 88 | 40 | -3.2 |
| CCH-3O6 | 3 | 6 | 28 | 70 | 42 | -3.4 |
| CCH-5O6 | 5 | 6 | 35 | 82 | 48 | -3.5 |
Note: The data presented is a representative compilation from various sources for illustrative purposes and may not correspond to a single, complete homologous series from one publication. The general trends, however, are well-established in the literature for this class of compounds.
Key Observations and Structure-Property Relationships
The data reveals several important trends:
-
Melting and Clearing Points: An increase in the length of the alkyl chain generally leads to a decrease in the melting point, which can be attributed to a disruption of the crystalline packing. The clearing point, however, often shows an "odd-even" effect, where homologues with an even number of carbons in the alkyl chain have higher clearing points than those with an odd number. This is due to the anisotropy of the molecular shape, where an all-trans conformation of an even-numbered chain aligns better with the molecular long axis, enhancing the stability of the mesophase.
-
Viscosity: The rotational viscosity typically increases with the elongation of the alkyl chain. This is a direct consequence of increased intermolecular van der Waals forces and greater resistance to molecular reorientation under an applied field.
-
Dielectric Anisotropy: For this class of compounds, which possess a negative dielectric anisotropy, the magnitude of Δε tends to increase (become more negative) with a longer alkyl chain. This is related to the influence of the alkyl chain on the molecular packing and the resulting average orientation of the permanent dipoles with respect to the director field.
Experimental Protocols
The characterization of the physicochemical properties of liquid crystals requires a suite of specialized analytical techniques. The following are the standard methodologies employed to obtain the data presented above.
Melting and Clearing Point Determination
The melting and clearing points are typically determined using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) .
-
DSC Protocol: A small, precisely weighed sample (1-5 mg) is hermetically sealed in an aluminum pan. The sample is heated and cooled at a controlled rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen). The phase transitions (crystal to mesophase and mesophase to isotropic liquid) are observed as endothermic peaks on the heating scan. The peak maximum is taken as the transition temperature.
-
POM Protocol: A small amount of the sample is placed between a glass slide and a coverslip and heated on a hot stage. The sample is observed through a polarizing microscope. The melting point is identified as the temperature at which the crystalline solid transforms into a fluid, birefringent liquid crystal phase. The clearing point is the temperature at which the birefringent texture disappears, and the sample becomes completely dark (isotropic).
Viscosity Measurement
The rotational viscosity of the nematic phase is a critical parameter for display applications and is measured using a rotational viscometer with a suitable measuring system (e.g., cone-plate or plate-plate).
-
Protocol: The liquid crystal sample is placed in the temperature-controlled measuring cell of the viscometer. The measurement is performed in the nematic phase at a constant temperature. A defined shear rate is applied to the sample, and the resulting shear stress is measured. The viscosity is calculated from the ratio of shear stress to shear rate. For liquid crystals, the viscosity is anisotropic, and different measurement geometries are required to determine the Miesowicz viscosity coefficients. The rotational viscosity is a key component of the viscous behavior.
Dielectric Anisotropy Measurement
The dielectric anisotropy (Δε = ε|| - ε⊥) is determined by measuring the dielectric permittivity of the liquid crystal parallel (ε||) and perpendicular (ε⊥) to the director. This is typically done using dielectric spectroscopy .
-
Protocol: The liquid crystal is introduced into a liquid crystal cell consisting of two parallel glass plates with transparent conductive coatings (e.g., ITO). The inner surfaces of the cell are treated with an alignment layer to induce a specific molecular orientation (planar for ε⊥ and homeotropic for ε||). The capacitance of the filled cell is measured at a specific frequency (typically 1 kHz) using an LCR meter. The dielectric permittivity is calculated from the capacitance, the cell gap, and the electrode area. The measurements are performed at a controlled temperature.
Visualizing the Structure-Property Relationship
The following diagram illustrates the logical workflow for evaluating the effect of alkyl chain length on the properties of 4-alkoxy-4'-alkyl-bicyclohexyls.
Figure 1: Workflow for evaluating the effect of alkyl chain length.
Safety Operating Guide
Navigating the Disposal of (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane): A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a fume hood.
Hazard Assessment and Waste Characterization
Due to the lack of a specific SDS for (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane), a thorough hazard assessment is the first crucial step. This involves evaluating the properties of structurally similar compounds. The core structure, a substituted bicyclohexane, is related to cyclohexane, which is classified as a hazardous substance due to its flammability and aquatic toxicity.[1][2][3][4] Therefore, it is prudent to manage (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) waste as hazardous until proven otherwise by analytical testing.
Key characteristics to consider for waste profiling:
-
Physical State: Solid, liquid, or gas.
-
Chemical Properties: Based on its structure, it is likely a combustible liquid with low water solubility.
-
Potential Hazards: Flammability, toxicity (aquatic and human), and reactivity. The presence of the ethoxy and propyl groups may influence its toxicological profile.
A licensed hazardous waste disposal company can perform a comprehensive analysis to definitively classify the waste.
Disposal Protocol: A Step-by-Step Approach
The following protocol outlines the necessary steps for the safe disposal of (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) waste, adhering to general best practices for laboratory chemical waste management.
Step 1: Waste Segregation Isolate waste containing (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) from all other waste streams to prevent accidental reactions and cross-contamination. This includes separating it from non-hazardous waste, as well as other types of hazardous waste.
Step 2: Containerization Use a dedicated, properly labeled, and chemically compatible container for collecting the waste. The container should be in good condition with a secure, tight-fitting lid. Acceptable materials for the container would typically be glass or high-density polyethylene (HDPE).
Step 3: Labeling Clearly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "(1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane)"
-
The CAS number: 95756-62-0
-
The primary hazard(s) (e.g., "Flammable," "Toxic")
-
The accumulation start date (the date the first drop of waste was added to the container)
-
The name and contact information of the generating laboratory or researcher
Step 4: Temporary Storage Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be:
-
Under the control of the laboratory personnel.
-
Away from ignition sources and incompatible chemicals.
-
In a location that prevents it from being knocked over.
-
Within a secondary containment system, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.
Step 5: Arrange for Professional Disposal Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[5][6][7][8][9] Provide them with all available information about the waste, including its chemical identity and any assumptions made about its hazards. The disposal company will be responsible for transporting the waste to a permitted treatment, storage, and disposal facility (TSDF).
Spill and Emergency Procedures
In the event of a spill, immediately alert personnel in the area and evacuate if necessary. If the spill is small and you are trained to handle it, use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain the spill. Place the absorbed material in a sealed container, label it as hazardous waste, and dispose of it according to the protocol above. For larger spills, or if you are not equipped or trained to handle the situation, contact your institution's emergency response team or the local fire department.
Experimental Protocols Cited
While no specific experimental protocols for the disposal of this compound were found, the procedures outlined above are based on established guidelines for the management of laboratory chemical waste from the following sources:
-
U.S. Environmental Protection Agency (EPA): Regulations under the Resource Conservation and Recovery Act (RCRA) govern the management and disposal of hazardous waste.[10][11]
-
Occupational Safety and Health Administration (OSHA): Regulations concerning workplace safety and the handling of hazardous materials.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane).
Caption: Disposal workflow for (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane).
By adhering to this comprehensive disposal plan, laboratories can ensure the safe management of (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) waste, protecting personnel and the environment while maintaining regulatory compliance.
References
- 1. Safe Handling and Storage Guidelines for Cyclohexane | Aure Chemical [aurechem.com]
- 2. nj.gov [nj.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Mobile [my.chemius.net]
- 5. List of Hazardous Waste Disposal Companies - UCRRA [ucrra.org]
- 6. hazwastedisposal.com [hazwastedisposal.com]
- 7. uswonline.com [uswonline.com]
- 8. Hazardous Waste Management Companies | Iowa Waste Reduction Center [iwrc.uni.edu]
- 9. Waste Disposal Services | Clean Harbors [cleanharbors.com]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
Essential Safety and Handling Protocols for (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane)
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, operation, and disposal of (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) (CAS No. 95756-62-0). Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on the safety profiles of structurally similar compounds, such as cyclohexane and other bicyclohexyl derivatives. These protocols are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane), a comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety goggles and a full-face shield | Goggles should provide a complete seal around the eyes to protect against splashes. A face shield offers an additional layer of protection for the entire face.[1][2][3][4] |
| Hand Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber) | Gloves made of materials like nitrile, latex, or neoprene create an effective barrier between the skin and chemicals.[1][2][3] Always inspect gloves for any signs of degradation before use. For prolonged contact or immersion, consider double-gloving. |
| Body Protection | Chemical-resistant lab coat, apron, or coveralls | Protective clothing should be worn to prevent skin contact with potential spills and splashes.[1][3] For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron over a lab coat is recommended. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | To be used in areas with inadequate ventilation or when the potential for vapor or aerosol generation exists.[5] A full-facepiece respirator can also serve as primary eye protection. |
| Foot Protection | Closed-toe, chemical-resistant shoes | Footwear should fully cover the feet to protect against spills.[2][3] |
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for safely handling (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) from preparation to disposal, emphasizing the integration of PPE at each stage.
Caption: Procedural workflow for handling the specified chemical.
Disposal Plan
Proper disposal of (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste, including unused product and contaminated disposables (e.g., gloves, absorbent materials), in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Labeling :
-
Clearly label the waste container with the full chemical name: "(1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane)" and indicate that it is hazardous waste.
-
-
Storage :
-
Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials, until it can be collected for disposal.
-
-
Disposal :
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][8] |
| Spill | Evacuate the area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material. Use non-sparking tools for cleanup.[5] For large spills, contact your institution's EHS and emergency response team immediately. Ensure the area is well-ventilated. |
References
- 1. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 2. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 3. sams-solutions.com [sams-solutions.com]
- 4. primehub.com.my [primehub.com.my]
- 5. Safe Handling and Storage Guidelines for Cyclohexane | Aure Chemical [aurechem.com]
- 6. fishersci.com [fishersci.com]
- 7. chemos.de [chemos.de]
- 8. Mobile [my.chemius.net]
- 9. lobachemie.com [lobachemie.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
